Cinromide
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3-bromophenyl)-N-ethylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-2-13-11(14)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3,(H,13,14)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCXGZCEMNMWIL-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C=CC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)/C=C/C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046417 | |
| Record name | Cinromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58473-74-8, 69449-19-0 | |
| Record name | (2E)-3-(3-Bromophenyl)-N-ethyl-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58473-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinromide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058473748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069449190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CINROMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cinromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 58473-74-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M197KE7A5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of 3-bromo-N-ethylcinnamamide (Cinromide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-bromo-N-ethylcinnamamide, a molecule of significant interest in pharmaceutical research, also known as Cinromide. Initially investigated for its anticonvulsant properties, recent studies have identified it as a potent and selective inhibitor of the neutral amino acid transporter B⁰AT1 (SLC6A19). This guide details its discovery, synthesis, and mechanism of action, with a focus on its interaction with the B⁰AT1 transporter. Detailed experimental protocols, quantitative data, and visual diagrams of the relevant biological pathways and synthetic routes are presented to facilitate further research and development.
Discovery and Biological Activity
3-bromo-N-ethylcinnamamide, or this compound, was first reported as a novel anticonvulsant agent in the early 1980s.[1] Its development marked an effort to identify new therapeutic agents for epilepsy. More recently, through high-throughput screening of pharmacologically active compounds, this compound was identified as a robust and selective inhibitor of the human neutral amino acid transporter B⁰AT1 (SLC6A19).[2] This transporter is crucial for the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys.
The inhibition of B⁰AT1 by this compound has been shown to have significant metabolic consequences. By blocking the uptake of neutral amino acids, this compound can induce a state mimicking dietary protein restriction. This leads to downstream effects such as increased levels of glucagon-like peptide-1 (GLP-1) and fibroblast growth factor 21 (FGF21), and reduced signaling through the mammalian target of rapamycin (mTOR) pathway. These effects suggest potential therapeutic applications in metabolic diseases like type 2 diabetes and phenylketonuria.
Quantitative Biological Data
The inhibitory activity of 3-bromo-N-ethylcinnamamide against the B⁰AT1 transporter has been quantified in multiple studies. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its high potency.
| Parameter | Value | Assay Conditions | Reference |
| IC₅₀ | 0.3 µM | FLIPR membrane potential assay in MDCK cells expressing hSLC6A19 | [2] |
| IC₅₀ | 0.5 µM | Isoleucine transport inhibition in CHO-BC cells | [3] |
Synthesis of 3-bromo-N-ethylcinnamamide
The synthesis of 3-bromo-N-ethylcinnamamide is typically achieved through the amidation of 3-bromocinnamic acid with ethylamine. This process involves the activation of the carboxylic acid group of 3-bromocinnamic acid to facilitate nucleophilic attack by the amine.
Synthetic Workflow
Caption: Synthetic workflow for 3-bromo-N-ethylcinnamamide.
Experimental Protocol
This protocol describes a general method for the synthesis of 3-bromo-N-ethylcinnamamide from 3-bromocinnamic acid.
Materials:
-
3-bromocinnamic acid
-
Thionyl chloride (SOCl₂) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt)
-
Ethylamine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (or other suitable base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
Step 1: Activation of 3-bromocinnamic acid (Acid Chloride Method)
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-bromocinnamic acid (1.0 eq) in anhydrous dichloromethane.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-bromocinnamoyl chloride.
Step 2: Amidation with Ethylamine
-
Dissolve the crude 3-bromocinnamoyl chloride in anhydrous dichloromethane.
-
In a separate flask, dissolve ethylamine (1.5 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Slowly add the ethylamine solution to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC.
Step 3: Work-up and Purification
-
Upon completion, wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 3-bromo-N-ethylcinnamamide.
Characterization Data (Predicted)
| Analysis | Expected Data |
| ¹H NMR | δ (ppm): 1.1-1.3 (t, 3H, -CH₂CH₃ ), 3.3-3.5 (q, 2H, -CH₂ CH₃), 5.8-6.0 (br s, 1H, -NH-), 6.4-6.6 (d, 1H, Ar-CH=CH -), 7.2-7.8 (m, 4H, Ar-H), 7.5-7.7 (d, 1H, Ar-CH =CH-) |
| ¹³C NMR | δ (ppm): 14.5 (-CH₂CH₃ ), 34.8 (-CH₂ CH₃), 122.0, 122.5, 126.9, 129.9, 130.3, 133.0, 136.9, 140.0, 165.5 (C=O) |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~3050 (aromatic C-H stretch), ~1660 (C=O stretch, Amide I), ~1620 (C=C stretch), ~1540 (N-H bend, Amide II) |
| Mass Spec | [M+H]⁺ calculated for C₁₁H₁₂BrNO: 254.0175; found: ~254.0 |
Mechanism of Action: B⁰AT1 Inhibition Signaling Pathway
The primary mechanism of action of 3-bromo-N-ethylcinnamamide is the inhibition of the B⁰AT1 (SLC6A19) transporter. This transporter is responsible for the sodium-dependent uptake of neutral amino acids in the small intestine and kidneys. Inhibition of B⁰AT1 leads to a cascade of downstream cellular and systemic effects.
Caption: Signaling pathway of B⁰AT1 inhibition by 3-bromo-N-ethylcinnamamide.
Conclusion
3-bromo-N-ethylcinnamamide (this compound) has evolved from an anticonvulsant candidate to a promising lead compound for the development of therapeutics targeting metabolic diseases. Its well-defined mechanism of action as a potent B⁰AT1 inhibitor opens avenues for further investigation into its therapeutic potential. This guide provides the foundational knowledge, including synthetic protocols and biological data, to support and accelerate future research in this area. The provided methodologies and data can serve as a valuable resource for medicinal chemists, pharmacologists, and drug development scientists.
References
An In-depth Technical Guide to the Physicochemical Properties of Cinromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinromide, with the IUPAC name (2E)-3-(3-Bromophenyl)-N-ethyl-2-propenamide, is an anticonvulsant agent that has garnered research interest due to its specific mechanism of action.[1][2] It functions as an inhibitor of the neutral amino acid transporter B⁰AT1 (SLC6A19).[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and visualizes key concepts through diagrams to support further research and drug development efforts.
Physicochemical Properties
Table 1: General and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (2E)-3-(3-Bromophenyl)-N-ethyl-2-propenamide | [2] |
| Synonyms | trans-3-Bromo-N-ethylcinnamamide, Cinromida, Cinromidum | [1][2] |
| Chemical Formula | C₁₁H₁₂BrNO | [1] |
| Molecular Weight | 254.12 g/mol | [1][2] |
| Appearance | White to off-white crystals | [1] |
| CAS Number | 58473-74-8 | [2] |
Table 2: Physical Properties of this compound
| Property | Value | Source(s) |
| Melting Point | 89-90 °C | [2] |
| Boiling Point | Not available | |
| pKa | Not available | |
| logP (Octanol-Water Partition Coefficient) | Not available |
Table 3: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | 45 mg/mL (177.08 mM) | [3] |
| Propylene Glycol | A solution of 50 mg/mL has been prepared. | [1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2 mg/mL (7.87 mM) | [3] |
| Water | Not available | |
| Ethanol | Not available |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of Active Pharmaceutical Ingredients (APIs) like this compound are crucial for standardized research. Below are methodologies for key experiments.
Melting Point Determination (Capillary Method)
This method is a common and reliable technique for determining the melting point of a crystalline solid.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer.
-
Procedure:
-
Ensure the this compound sample is dry and in a fine powder form.
-
Load the sample into a capillary tube by pressing the open end into the powder. The sample should be compacted to a height of 2-3 mm at the bottom of the tube.
-
Insert the capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is known, heat the block rapidly to about 10-15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[4][5][6][7][8]
-
-
Purity Assessment: A sharp melting point range (typically 0.5-1.5 °C) is indicative of a pure compound. Impurities tend to lower and broaden the melting range.[4]
Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound.[2]
-
Apparatus: Stoppered flasks or vials, an orbital shaker or rotator with temperature control, analytical balance, filtration system (e.g., syringe filters), a suitable analytical instrument for quantification (e.g., HPLC-UV).
-
Procedure:
-
Add an excess amount of solid this compound to a series of flasks, each containing a known volume of the desired solvent (e.g., water, ethanol, pH-adjusted buffers).[2]
-
Seal the flasks and place them in a temperature-controlled shaker (e.g., at 25 °C or 37 °C).
-
Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can establish the necessary equilibration time.[9]
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved solid.
-
Dilute the filtrate appropriately and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
-
The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.
-
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of an ionizable compound.[1]
-
Apparatus: Potentiometer with a pH electrode, magnetic stirrer, burette.
-
Procedure:
-
Calibrate the pH meter using standard buffers.
-
Dissolve a precisely weighed amount of this compound in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds) to a known concentration.
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titrate the solution by adding small, precise increments of a standardized acid (e.g., HCl) or base (e.g., NaOH) titrant.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the derivative of the titration curve.[1]
-
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties.
-
Apparatus: Separatory funnels or vials, orbital shaker, analytical instrument for quantification (e.g., HPLC-UV).
-
Procedure:
-
Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4).
-
Dissolve a known amount of this compound in either the aqueous or the octanol phase.
-
Combine the two phases in a separatory funnel in a defined volume ratio (e.g., 1:1).
-
Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-24 hours).
-
Allow the two phases to separate completely.
-
Determine the concentration of this compound in both the aqueous and the octanol phases using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient (P).
-
Visualizations
Mechanism of Action: Inhibition of B⁰AT1 Transporter
This compound's primary mechanism of action is the inhibition of the B⁰AT1 (SLC6A19) transporter, which is responsible for the sodium-dependent co-transport of neutral amino acids across the apical membrane of epithelial cells in the intestine and kidneys.
Caption: Inhibition of the B⁰AT1 transporter by this compound.
Experimental Workflow: Physicochemical Characterization
The process of characterizing a new API involves a logical flow of experiments to determine its fundamental properties.
References
- 1. ikm.org.my [ikm.org.my]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 4. Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. genecards.org [genecards.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]
- 9. TRANS-3-BROMO-N-ETHYLCINNAMAMIDE | 58473-74-8 [chemicalbook.com]
Cinromide as a Selective B0AT1 Transporter Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of cinromide as a selective inhibitor for the Solute Carrier Family 6 Member 19 (SLC6A19), also known as the B⁰AT1 neutral amino acid transporter. This document consolidates key quantitative data, details essential experimental protocols for its study, and illustrates the underlying biological pathways and mechanisms.
Introduction to the B⁰AT1 (SLC6A19) Transporter
The B⁰AT1 transporter is a sodium-dependent symporter responsible for the uptake of all neutral amino acids across the apical membrane of epithelial cells, primarily in the small intestine and kidneys.[1][2] Its function is critical for the absorption of dietary amino acids and the reabsorption of amino acids from glomerular filtrate.[1][3] For proper cell surface expression and activity, B⁰AT1 requires the co-expression of an ancillary protein: angiotensin-converting enzyme 2 (ACE2) in the intestine or collectrin (TMEM27) in the kidney.[4][5][6]
Dysfunction of B⁰AT1 due to mutations in the SLC6A19 gene leads to Hartnup disorder, an autosomal recessive condition characterized by neutral aminoaciduria.[4][7] Pharmacological inhibition of B⁰AT1 is being explored as a therapeutic strategy for metabolic diseases. By limiting the absorption of neutral amino acids, B⁰AT1 inhibitors can mimic a state of protein restriction, which has been shown to improve metabolic health.[6][7] This has potential applications in treating conditions such as phenylketonuria, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[7][8]
This compound: A Selective B⁰AT1 Inhibitor
This compound is a small molecule that has been identified as a robust and selective inhibitor of the B⁰AT1 transporter.[9][10] Originally investigated for its anticonvulsant properties, its development was halted due to modest efficacy and associated side effects.[9] However, its potent activity against B⁰AT1 has made it a valuable tool compound for in vitro research and a lead scaffold for the development of new metabolic therapies.[7][9]
Mechanism of Action
Recent structural biology studies have revealed that this compound and its analogs likely act as allosteric inhibitors .[8][11] Instead of competing with the amino acid substrate at the primary binding site (S1), these inhibitors bind to an allosteric site located in the extracellular vestibule of the transporter.[11][12] This binding event prevents the large conformational change—specifically, a movement of transmembrane helices TM1 and TM6—that is necessary for the transporter to transition from its outward-open state to an occluded state, thus locking the transporter and blocking substrate translocation.[8][12]
Figure 1: Allosteric inhibition of the B0AT1 transporter by this compound.
Quantitative Data: Potency and Structure-Activity Relationship (SAR)
This compound's inhibitory potency against B⁰AT1 has been determined using various cell-based functional assays. The half-maximal inhibitory concentration (IC₅₀) values are consistently in the sub-micromolar to low micromolar range.
Table 1: Inhibitory Potency (IC₅₀) of this compound Against Human B⁰AT1 (hSLC6A19)
| Compound | Assay Type | Cell Line | IC₅₀ (µM) | Reference |
| This compound | Radioactive Uptake | CHO-BC¹ | 0.8 ± 0.1 | [11] |
| This compound | FLIPR² Assay | CHO-BC¹ | 0.5 | [7] |
| This compound | FMP³ Assay | MDCK-hSLC6A19⁴ | 0.38 | [9] |
| This compound | Isotope Uptake | MDCK-hSLC6A19⁴ | 0.45 | [9] |
| ¹CHO cells stably expressing B⁰AT1 and collectrin.[7][11] | ||||
| ²Fluorescence Imaging Plate Reader.[7] | ||||
| ³FLIPR Membrane Potential.[9] | ||||
| ⁴MDCK cells stably expressing human SLC6A19 and TMEM27.[9] |
Table 2: Structure-Activity Relationship (SAR) of this compound Analogs
A study of structurally related analogs demonstrated a clear SAR, validating the chemical scaffold for further optimization.[9]
| Compound Analog | FMP Assay IC₅₀ (µM) | Uptake Assay IC₅₀ (µM) | Reference |
| This compound (Parent) | 0.38 | 0.45 | [9] |
| Analog 2 | 0.28 | 0.32 | [9] |
| Analog 3 | 0.40 | 0.47 | [9] |
| Analog 4 | 1.1 | 1.5 | [9] |
| Analog 5 | 2.0 | 2.1 | [9] |
Key Experimental Protocols
The characterization of this compound and other B⁰AT1 inhibitors relies on robust functional assays. Below are detailed methodologies for two common approaches.
Protocol 1: Radioactive Amino Acid Uptake Assay
This assay directly measures the transport of a radiolabeled substrate (e.g., L-[¹⁴C]-leucine) into cells overexpressing B⁰AT1.
Objective: To determine the IC₅₀ of an inhibitor by quantifying its effect on B⁰AT1-mediated substrate uptake.
Materials:
-
CHO cells stably co-expressing B⁰AT1 and collectrin (CHO-BC cells).[11][13]
-
35 mm culture dishes.
-
Hanks' Balanced Salt Solution (HBSS).
-
Radiolabeled substrate: L-[U-¹⁴C]leucine or L-[U-¹⁴C]isoleucine.[13]
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Scintillation counter and fluid.
Methodology:
-
Cell Culture: Seed CHO-BC cells in 35 mm dishes and grow for 48–72 hours until they reach 80-90% confluence.[13]
-
Preparation: On the day of the assay, remove the culture medium and wash the cell monolayers three times with HBSS to remove any residual amino acids.[13]
-
Inhibition Step: Pre-incubate the cells with HBSS containing the desired concentrations of the test inhibitor for a specified time (e.g., 10 minutes) at 37°C.
-
Uptake Initiation: Initiate the transport reaction by adding HBSS containing the radiolabeled substrate (e.g., 150 µM L-[¹⁴C]leucine) and the corresponding inhibitor concentration.[13]
-
Incubation: Incubate the cells for a short, linear uptake period (e.g., 6 minutes) in a 37°C water bath.[13]
-
Uptake Termination: Rapidly terminate the transport by aspirating the radioactive solution and washing the cells three times with ice-cold HBSS.
-
Cell Lysis & Measurement: Lyse the cells (e.g., with 0.1 M NaOH) and transfer the lysate to a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific B⁰AT1-mediated uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known inhibitor or in Na⁺-free buffer). Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀.
Protocol 2: FLIPR Membrane Potential (FMP) Assay
This high-throughput assay uses a fluorescent dye to detect changes in cell membrane potential. Since B⁰AT1 is an electrogenic transporter (co-transporting a positive Na⁺ ion with a neutral amino acid), substrate uptake leads to membrane depolarization, which can be measured as an increase in fluorescence.[6][14]
Objective: To screen compounds or determine inhibitor potency by measuring the inhibition of substrate-induced membrane depolarization.
Materials:
-
MDCK or CHO cells stably expressing B⁰AT1 and its ancillary subunit.[6][9]
-
96- or 384-well black-walled, clear-bottom microplates.
-
FLIPR Membrane Potential Assay Kit (or similar voltage-sensitive fluorescent dye).
-
Assay buffer (e.g., HBSS).
-
Substrate solution (e.g., 3 mM L-isoleucine).[9]
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument.
Methodology:
-
Cell Plating: Plate the stable cell line in microplates and grow to confluence.
-
Dye Loading: Remove the culture medium and add the fluorescent membrane potential dye diluted in assay buffer. Incubate for a specified time (e.g., 1 hour) at 37°C to allow for dye loading.
-
Compound Addition: Transfer the plate to the FLIPR instrument. Record a baseline fluorescence reading. The instrument then adds the test compounds (e.g., this compound at various concentrations) to the wells.[9]
-
Substrate Addition & Measurement: After a brief incubation with the compound, the instrument adds the substrate solution (e.g., L-isoleucine) to initiate transport.[9]
-
Fluorescence Reading: The fluorescence intensity is monitored in real-time before and after the addition of the substrate. Substrate-induced depolarization results in an increased fluorescence signal.
-
Data Analysis: The inhibitory effect is calculated as the percentage reduction in the substrate-induced fluorescence signal in the presence of the compound compared to the DMSO control. Plot the percent inhibition against inhibitor concentration to determine the IC₅₀.
Figure 2: A typical experimental workflow for identifying and characterizing B0AT1 inhibitors.
Signaling Pathways and Physiological Consequences of B⁰AT1 Inhibition
Inhibiting B⁰AT1 in the intestine and kidneys reduces systemic amino acid availability, triggering downstream signaling cascades that are beneficial for metabolic health.
-
Amino Acid Sensing Pathways: In intestinal epithelial cells, reduced intracellular amino acid levels lead to the downregulation of the mTOR (mechanistic Target of Rapamycin) pathway , a key regulator of cell growth and metabolism.[15] Concurrently, it activates the GCN2/ATF4 stress response pathway , which is a hallmark of amino acid deprivation.[15]
-
Hormonal Response: The reduced systemic amino acid levels, mimicking protein restriction, stimulate the liver to produce and release Fibroblast Growth Factor 21 (FGF21) .[8][16] FGF21 is a potent metabolic hormone that enhances lipid metabolism and improves insulin sensitivity.[7]
-
Incretin Effect: An overload of unabsorbed amino acids in the intestinal lumen stimulates enteroendocrine L-cells to secrete Glucagon-Like Peptide-1 (GLP-1) .[8][16] GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying, thereby improving glycemic control.
References
- 1. Sodium-dependent neutral amino acid transporter B(0)AT1 - Wikipedia [en.wikipedia.org]
- 2. The role of the neutral amino acid transporter B0AT1 (SLC6A19) in Hartnup disorder and protein nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression and regulation of the neutral amino acid transporter B0AT1 in rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Expression and regulation of the neutral amino acid transporter B0AT1 in rat small intestine | PLOS One [journals.plos.org]
- 6. Identification of novel inhibitors of the amino acid transporter B0 AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases [frontiersin.org]
- 14. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Role of Cinromide in Neutral Amino Acid Transport: A Technical Guide
Introduction
Cinromide, initially investigated as an anticonvulsant agent, has been identified as a potent and selective inhibitor of the neutral amino acid transporter SLC6A19, also known as B⁰AT1.[1] This transporter is crucial for the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys.[2][3][4] Its dysfunction is associated with Hartnup disease, a condition characterized by the malabsorption of neutral amino acids.[1][4][5] Furthermore, SLC6A19 is being explored as a therapeutic target for metabolic disorders such as phenylketonuria, urea-cycle disorders, and type 2 diabetes due to its role in amino acid homeostasis.[2][5] This guide provides a comprehensive overview of the interaction between this compound and the SLC6A19 transporter, detailing the quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Quantitative Data: Inhibition of SLC6A19 by this compound
This compound's inhibitory effect on the human SLC6A19 transporter has been quantified across various functional assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potency.
| Assay Type | Cell Line | Substrate | IC₅₀ of this compound (µM) | Reference |
| FLIPR Membrane Potential (FMP) Assay | MDCK cells expressing hSLC6A19 and TMEM27 | Not specified | 0.28 | [6] |
| Stable Isotope-Labeled Amino Acid Uptake Assay | MDCK cells expressing hSLC6A19 and TMEM27 | Not specified | 0.37 | [6] |
| Radioactive Flux Assay (Optimized) | CHO-BC cells | L-[¹⁴C]leucine | 0.8 ± 0.1 | [2][3] |
| FLIPR Assay | CHO-BC cells | Isoleucine | ~0.5 | [4] |
Mechanism of Action
This compound acts as an allosteric inhibitor of the B⁰AT1 transporter.[2] High-resolution cryo-electron microscopy studies have revealed that inhibitors structurally similar to this compound bind to an allosteric site in the vestibule of the transporter.[2] This binding event prevents the conformational change required for the transporter to move from an outward-open state to an occluded state, thereby blocking the transport of amino acids.[2][3] Specifically, the binding of these inhibitors obstructs the movement of transmembrane helices TM1 and TM6.[2][3]
The following diagram illustrates the proposed inhibitory mechanism of this compound on the B⁰AT1 transporter.
Caption: Proposed allosteric inhibition of B⁰AT1 by this compound.
Experimental Protocols
The characterization of this compound as an SLC6A19 inhibitor has been established through several key experimental methodologies.
FLIPR Membrane Potential (FMP) Assay
This cell-based functional assay measures changes in membrane potential, which is an indirect indicator of transporter activity.
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells or Chinese Hamster Ovary (CHO) cells stably expressing human SLC6A19 (hSLC6A19) and its ancillary subunit TMEM27.[1][4]
-
Principle: The transport of neutral amino acids by SLC6A19 is coupled with the influx of Na⁺ ions, leading to depolarization of the cell membrane. This change in membrane potential is detected by a voltage-sensitive fluorescent dye.
-
Protocol Outline:
-
Cells are seeded in microplates and grown to confluence.
-
The cells are loaded with a fluorescent membrane potential-sensitive dye.
-
A baseline fluorescence reading is taken using a Fluorescence Imaging Plate Reader (FLIPR).
-
This compound or other test compounds are added to the wells. In some protocols, a 30-minute pre-incubation with the compound is performed.[4]
-
A substrate amino acid (e.g., isoleucine) is added to initiate transport and membrane depolarization.[4]
-
The change in fluorescence intensity is measured over time. Inhibition is quantified by the reduction in the fluorescence signal in the presence of the inhibitor compared to the control.
-
The following diagram outlines the workflow of the FLIPR assay.
Caption: Workflow for the FLIPR Membrane Potential Assay.
Stable Isotope-Labeled or Radioactive Amino Acid Uptake Assay
This assay directly measures the transport of a labeled amino acid substrate into the cells.
-
Cell Line: MDCK or CHO cells stably expressing hSLC6A19 and TMEM27.[1][3]
-
Principle: The rate of uptake of a radiolabeled (e.g., L-[¹⁴C]leucine) or stable isotope-labeled amino acid is measured in the presence and absence of an inhibitor.[3]
-
Protocol Outline:
-
Cells are cultured in multi-well plates.
-
To differentiate B⁰AT1 activity from other endogenous transporters, Na⁺-free buffers and inhibitors of other transporters (like JPH203 for LAT1 and GPNA for ASCT2) can be used.[3]
-
Cells are pre-incubated with various concentrations of this compound.
-
The uptake is initiated by adding a buffer containing the labeled amino acid substrate.
-
After a defined incubation period, the uptake is stopped by rapidly washing the cells with an ice-cold buffer to remove the extracellular labeled substrate.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter, or the intracellular concentration of the stable isotope-labeled amino acid is determined by mass spectrometry.
-
The inhibition of uptake is calculated by comparing the results from inhibitor-treated cells to control cells.
-
The logical relationship for isolating B⁰AT1 activity in an uptake assay is depicted below.
Caption: Isolating B⁰AT1 activity with selective inhibitors.
This compound's Original Context: An Anticonvulsant
While now recognized as a potent B⁰AT1 inhibitor, this compound (3-bromo-N-ethylcinnamamide) was originally developed and evaluated as an anticonvulsant.[7][8][9] Clinical studies in the 1980s showed it had some efficacy but also produced central nervous system and gastrointestinal side effects, which ultimately led to the discontinuation of its development for epilepsy.[9] Its mechanism as an anticonvulsant was not fully elucidated, though it was shown to depress excitatory transmission and facilitate segmental inhibition in preclinical models.[7] The discovery of its potent effect on SLC6A19 was the result of a high-throughput screening of a library of pharmacologically active compounds.[1]
This compound has been repurposed in a research context as a valuable pharmacological tool for studying the function of the neutral amino acid transporter SLC6A19 (B⁰AT1). Its well-characterized, potent, and selective inhibitory activity makes it a reference compound for investigating the role of this transporter in amino acid homeostasis and for the development of novel therapeutics targeting metabolic diseases. The detailed experimental protocols and quantitative data presented provide a foundation for further research in this area.
References
- 1. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of this compound on inhibitory and excitatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound's metabolite in monkey model: gastric administration and seizure control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound in epilepsy: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Allosteric Modulation of B⁰AT1 by Cinromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solute carrier family 6 member 19 (SLC6A19), also known as B⁰AT1, is the primary transporter responsible for the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys.[1][2][3] Its critical role in amino acid homeostasis has made it a significant therapeutic target for metabolic disorders such as phenylketonuria and type 2 diabetes.[2][3][4] Cinromide has been identified as a selective inhibitor of B⁰AT1, acting through a novel allosteric mechanism.[2][5][6] This technical guide provides an in-depth overview of the allosteric binding site of this compound on B⁰AT1, presenting key quantitative data, detailed experimental protocols, and mechanistic visualizations.
Allosteric Binding Site and Mechanism of Action
High-resolution cryo-electron microscopy (cryo-EM) studies have revealed that this compound and its analogs bind to an allosteric site located in the extracellular vestibule of B⁰AT1.[1][2][3][5] This binding site is distinct from the orthosteric substrate-binding site (S1).[2][5] The binding of this compound to this allosteric pocket prevents the conformational changes necessary for amino acid transport. Specifically, it sterically hinders the movement of transmembrane helices TM1 and TM6, locking the transporter in an outward-open conformation and preventing its transition to the occluded and inward-facing states required for substrate translocation.[1][2][3][5]
Signaling and Mechanistic Pathway
The binding of this compound to the allosteric site on B⁰AT1 initiates a series of events that culminate in the inhibition of amino acid transport. This can be visualized as a signaling pathway.
Quantitative Data
The inhibitory potency of this compound and related compounds has been determined using various functional assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
| Compound | Assay Type | IC₅₀ (µM) | Reference |
| This compound | FLIPR | 0.8 ± 0.1 | [5] |
| This compound | Radioactive Uptake | 0.5 | [7][8] |
| Compound E4 | FLIPR | 7.7 ± 1.9 | [5] |
| Compound E4 | Radioactive Uptake | 13.7 | [7] |
| Compound CB3 | FLIPR | 1.9 | [7] |
| Compound E18 | FLIPR | 3.4 | [7] |
Experimental Protocols
The characterization of this compound's interaction with B⁰AT1 has relied on several key experimental techniques. Detailed methodologies for these assays are provided below.
FLIPR Membrane Potential (FMP) Assay
This high-throughput assay measures changes in membrane potential associated with the electrogenic transport of amino acids by B⁰AT1.[4][6]
Experimental Workflow:
Detailed Steps:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human B⁰AT1 and its ancillary protein collectrin (CHO-BC cells) are seeded into 96-well microplates and cultured to form a confluent monolayer.[4][9]
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a fluorescent membrane potential-sensitive dye in a suitable buffer.
-
Washing: After incubation, the cells are washed to remove any extracellular dye.
-
Compound Addition: Test compounds, such as this compound, are added to the wells at various concentrations.
-
Substrate Addition and Measurement: The plate is placed in a FLIPR instrument. An amino acid substrate (e.g., leucine) is added to initiate transport, and the resulting change in fluorescence, indicative of membrane depolarization, is monitored in real-time.[4]
-
Data Analysis: The fluorescence signal is used to calculate the percentage of inhibition at each compound concentration, and the data are fitted to a dose-response curve to determine the IC₅₀ value.
Radioactive Amino Acid Uptake Assay
This assay directly measures the transport of a radiolabeled amino acid into cells expressing B⁰AT1.[4][5]
Experimental Workflow:
Detailed Steps:
-
Cell Culture: CHO-BC cells are grown to confluence in 24-well plates.[9]
-
Washing: Cells are washed with a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to remove the culture medium.[9] To determine Na+-independent uptake, NaCl is replaced with NMDG-Cl.[9]
-
Pre-incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a defined period.
-
Uptake: The pre-incubation solution is replaced with a solution containing a radiolabeled amino acid (e.g., [¹⁴C]leucine) and the test compound, and the cells are incubated for a specific time to allow for amino acid uptake.[4]
-
Stopping the Reaction: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.[9]
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The amount of transported amino acid is quantified, and the percentage of inhibition by the test compound is calculated to determine the IC₅₀.
Cryo-Electron Microscopy (Cryo-EM)
Structural analysis of the B⁰AT1-Cinromide complex is performed using single-particle cryo-EM to elucidate the binding site and conformational state of the transporter.[2][5]
Logical Relationship for Structural Determination:
Methodology Overview:
-
Protein Expression and Purification: The B⁰AT1-ACE2 complex is expressed in a suitable cell line (e.g., HEK293) and purified.[3]
-
Complex Formation: The purified B⁰AT1-ACE2 complex is incubated with an excess of this compound.
-
Grid Preparation: The complex solution is applied to EM grids and rapidly frozen in liquid ethane to create a thin layer of vitrified ice.
-
Data Collection: The vitrified grids are imaged using a transmission electron microscope.
-
Image Processing: The collected images (micrographs) are processed to select individual particle images, which are then aligned and classified.
-
3D Reconstruction and Model Building: A high-resolution three-dimensional map of the complex is generated, into which an atomic model is built and refined. This reveals the precise binding location of this compound and the conformation of the transporter.[2][5]
Conclusion
The identification of an allosteric binding site for this compound on B⁰AT1 represents a significant advancement in the development of selective inhibitors for this transporter. The detailed understanding of its mechanism of action, supported by robust quantitative data and structural insights, provides a solid foundation for future drug discovery and development efforts targeting B⁰AT1 for the treatment of various metabolic diseases. The experimental protocols outlined in this guide serve as a valuable resource for researchers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases [frontiersin.org]
- 9. Molecular Basis for the Interaction of the Mammalian Amino Acid Transporters B0AT1 and B0AT3 with Their Ancillary Protein Collectrin - PMC [pmc.ncbi.nlm.nih.gov]
The Rise and Fall of an Anticonvulsant: A Technical Guide to the Original Development of Cinromide
An In-depth Examination of the Preclinical and Clinical Journey of 3-bromo-N-ethylcinnamamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinromide (trans-3-bromo-N-ethylcinnamamide) was an investigational anticonvulsant agent developed by Burroughs Wellcome Co. that showed early promise in preclinical models of epilepsy. This technical guide provides a comprehensive overview of the original development of this compound, detailing its synthesis, preclinical pharmacology, and clinical evaluation. Despite demonstrating a broad spectrum of anticonvulsant activity in animal studies, including the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models, its clinical development was ultimately halted. Pilot studies in patients with partial seizures revealed limited efficacy, significant central nervous system and gastrointestinal side effects, and a worsening of secondarily generalized seizures. This document consolidates the available quantitative data into structured tables, outlines the experimental protocols employed during its evaluation, and visualizes key conceptual frameworks of its development and proposed mechanism of action.
Preclinical Pharmacology
This compound's initial promise as an anticonvulsant was established through a series of preclinical screening models designed to identify agents with potential therapeutic benefit in epilepsy.
Anticonvulsant Screening Data
This compound demonstrated efficacy in standard rodent models of generalized seizures. The median effective dose (ED50) in the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures, and the leptazol (pentylenetetrazol)-induced seizure test, a model for myoclonic and absence seizures, are presented below.
| Preclinical Model | Species | Route of Administration | ED50 (mg/kg) |
| Maximal Electroshock (MES) | Mouse | Intraperitoneal (i.p.) | 60 ± 11[1] |
| Maximal Electroshock (MES) | Mouse | Oral | 90 ± 15[1] |
| Leptazol (pentylenetetrazol)-induced seizures | Mouse | Intraperitoneal (i.p.) | 80 ± 15[1] |
| Leptazol (pentylenetetrazol)-induced seizures | Mouse | Oral | 300 ± 61[1] |
| Leptazol (pentylenetetrazol)-induced seizures | Rat | Intraperitoneal (i.p.) | 58 ± 11[1] |
Preclinical Models of Epilepsy
Experimental Workflow: Amygdala Kindling in Rats
A preliminary evaluation of this compound was conducted in a chronic primate model of focal epilepsy, the alumina-gel monkey model. In this model, the parent drug was found to have a short biological half-life of 1-2 hours, while its active metabolite, 3-bromocinnamamide, had a longer half-life of 4-6 hours.[3] The study suggested that this compound was efficacious at a plasma concentration range of 7-14 micrograms/ml of the metabolite.[3] During drug administration, secondarily generalized seizures were absent in most animals, and a significant decrease in EEG bursting was observed in several monkeys.[3]
Experimental Protocol: Alumina Gel Monkey Model
-
Induction of Epilepsy: A sterile suspension of aluminum hydroxide (alumina gel) is surgically injected into the sensorimotor cortex of rhesus monkeys. This induces the formation of a chronic epileptogenic focus.
-
Seizure Monitoring: Following a post-operative recovery period, animals are monitored for the development of spontaneous focal motor and secondarily generalized tonic-clonic seizures. Seizure activity is typically quantified through direct observation and electroencephalogram (EEG) recordings.
-
Drug Administration: In the reported study, this compound was administered via constant-rate intravenous infusion.[3] Three different concentrations (12, 24, and 36 mg/ml/hr) were used to achieve mean steady-state plasma levels of approximately 5, 10, and 20 micrograms/ml of the active metabolite.[3]
-
Efficacy Assessment: The efficacy of this compound was evaluated by comparing seizure frequency and EEG activity during drug administration to baseline periods.
Clinical Development
The promising preclinical profile of this compound led to its evaluation in clinical trials for the treatment of epilepsy in humans. However, the results from these studies were largely disappointing and ultimately led to the discontinuation of its development.
Pilot Study in Partial Epilepsy
A pilot study evaluated this compound as monotherapy in 11 adult outpatients with uncontrolled partial epilepsy.[4] The study employed a crossover design where patients were treated with phenytoin for 2 months, this compound for 4 months, and carbamazepine for 4 months.[4]
Key Findings:
-
Four of the 11 patients withdrew from the study during or shortly after the crossover to this compound due to increased seizure frequency or severity.[4]
-
Overall seizure control was not significantly different between this compound, phenytoin, and carbamazepine.[4]
-
During this compound administration, secondarily generalized seizure control was uniformly the worst.[4]
-
Prominent central nervous system (CNS) and gastrointestinal toxicity were observed during the first month of this compound treatment.[4]
Double-Blind, Placebo-Controlled Trial in Partial Seizures
A double-blind, placebo-controlled crossover study was conducted in 28 outpatients with partial seizures.[5] Patients received either this compound (1,200 to 4,800 mg/day) or a placebo as add-on therapy for two 12-week periods.[5]
Quantitative Seizure Data:
| Treatment Group | Median Baseline Seizure Frequency (seizures/week) | Median Seizure Frequency During Treatment (seizures/week) |
| This compound | 4.3 | 3.3[5] |
| Placebo | 2.5 | 2.9[5] |
This study did not demonstrate a beneficial effect of this compound over placebo for partial seizures.[5] A decrease in the average weekly seizure frequency was observed in 12 patients receiving this compound and 16 patients receiving placebo.[5]
Logical Relationship in this compound's Clinical Evaluation
Synthesis and Mechanism of Action
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for the original manufacturing of this compound by Burroughs Wellcome is not publicly available, the synthesis of cinnamamides, in general, can be achieved through the reaction of a cinnamoyl chloride with an appropriate amine. The synthesis of trans-3-bromo-N-ethylcinnamamide would likely involve the following conceptual steps:
-
Preparation of 3-Bromocinnamic Acid: This could be achieved through a Heck reaction between 3-bromo-iodobenzene and acrylic acid or through other established methods for the synthesis of cinnamic acid derivatives.
-
Conversion to 3-Bromocinnamoyl Chloride: The carboxylic acid would then be converted to the more reactive acyl chloride, for example, by using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Amidation: The final step would involve the reaction of 3-bromocinnamoyl chloride with ethylamine to form the desired amide, this compound.
Proposed Mechanism of Action
The precise molecular mechanism underlying the anticonvulsant effects of this compound was not fully elucidated during its original development. However, a study in the trigeminal nucleus of cats provided some insights into its neuropharmacological profile.[6]
The study found that intravenous administration of this compound (20-80 mg/kg) depressed excitatory transmission and facilitated segmental inhibition to a similar extent as phenytoin, a known sodium channel blocker.[6] This suggests a potential action on voltage-gated sodium channels to reduce neuronal hyperexcitability.
Furthermore, these doses of this compound also depressed periventricular inhibition, an effect similar to that of valproate and ethosuximide, which are known to act on T-type calcium channels.[6] This finding points towards a broader spectrum of activity that may involve modulation of different ion channels.
Proposed Signaling Pathways Affected by this compound
Conclusion
The development of this compound serves as a salient case study in the challenges of translating promising preclinical anticonvulsant activity into a clinically viable therapeutic. While demonstrating efficacy in multiple animal models, its clinical evaluation was hampered by a narrow therapeutic window, characterized by limited efficacy and significant toxicity. The findings from the early clinical trials, particularly the exacerbation of secondarily generalized seizures, underscored the complexities of predicting clinical outcomes from preclinical data. Although its development was abandoned, the story of this compound contributes to the broader understanding of anticonvulsant drug development and the critical need for a comprehensive evaluation of both efficacy and safety in well-designed clinical studies.
References
- 1. glpbio.com [glpbio.com]
- 2. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental anticonvulsant this compound in monkey model: preliminary efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in epilepsy: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A double-blind crossover study of this compound versus placebo in epileptic outpatients with partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on inhibitory and excitatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of Cinromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacology of Cinromide, a selective inhibitor of the neutral amino acid transporter B⁰AT1 (SLC6A19). This document details its mechanism of action, pharmacokinetic profile, and the experimental methodologies used to characterize its activity.
Introduction
This compound has emerged as a valuable tool for studying the role of the neutral amino acid transporter B⁰AT1 and as a potential therapeutic agent for metabolic disorders characterized by amino acid imbalances. B⁰AT1, encoded by the SLC6A19 gene, is predominantly expressed in the apical membrane of intestinal and renal epithelial cells, where it plays a crucial role in the absorption and reabsorption of neutral amino acids. Inhibition of this transporter, therefore, offers a promising strategy for modulating systemic amino acid homeostasis.
Mechanism of Action
This compound functions as a potent and selective inhibitor of the B⁰AT1 transporter.[1][2][3] Structural and functional studies have revealed that this compound binds to an allosteric site located in the extracellular vestibule of the transporter.[4][5] This binding event prevents the conformational changes in transmembrane helices 1 and 6 that are essential for the translocation of amino acid substrates across the cell membrane.[4] By locking the transporter in an outward-open conformation, this compound effectively blocks the uptake of neutral amino acids.
Signaling Pathway of B⁰AT1 Inhibition by this compound
References
- 1. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Cinromide: A Technical Guide for the Study of Amino Acid Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino acid homeostasis is a fundamental physiological process that ensures a balanced supply of amino acids for protein synthesis, energy metabolism, and the synthesis of various biomolecules. The disruption of this delicate balance is implicated in a range of pathologies, including metabolic disorders and neurological diseases. The study of amino acid transporters and their role in maintaining homeostasis is therefore of paramount importance. This technical guide focuses on cinromide, a potent and selective inhibitor of the neutral amino acid transporter SLC6A19 (also known as B⁰AT1), and its application as a tool to investigate amino acid homeostasis.
This compound, by blocking the primary route for the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys, serves as a valuable pharmacological agent to mimic conditions of amino acid deprivation and to study the subsequent cellular responses.[1][2][3] This guide provides an in-depth overview of this compound's mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its use, and a description of the key signaling pathways involved in the cellular response to amino acid limitation.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that selectively targets the solute carrier family 6 member 19 (SLC6A19), a sodium-dependent neutral amino acid transporter.[1] SLC6A19 is predominantly expressed on the apical membrane of epithelial cells in the small intestine and the proximal tubules of the kidney.[2][4] It is responsible for the uptake of a broad range of neutral amino acids, including branched-chain amino acids, aromatic amino acids, and others. The functional expression of SLC6A19 at the cell surface requires the accessory protein TMEM27 (collectrin) in the kidney or Angiotensin-Converting Enzyme 2 (ACE2) in the intestine.
By inhibiting SLC6A19, this compound effectively reduces the influx of neutral amino acids from the diet and prevents their reabsorption from the glomerular filtrate, leading to increased urinary excretion of these amino acids.[5][6][7] This action makes this compound a powerful tool to induce a state of controlled amino acid deprivation, allowing for the investigation of the downstream cellular and systemic responses to altered amino acid availability.
Quantitative Data: Inhibitory Potency of this compound and Analogs
The inhibitory activity of this compound and its structurally related analogs against SLC6A19 has been quantified using various cell-based functional assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.
| Compound | Assay Type | IC₅₀ (µM) | Reference(s) |
| This compound | FLIPR Membrane Potential Assay | 0.5 | [8] |
| This compound | Stable Isotope Uptake Assay | 0.8 ± 0.1 | [9] |
| This compound | FLIPR Assay | 0.3 | [8] |
| Analog E4 | FLIPR Assay | 7.7 ± 1.9 | [9] |
| Analog CB3 | FLIPR Assay | 1.9 - 13.7 | [8] |
| Analog E18 | FLIPR Assay | 1.9 - 13.7 | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on SLC6A19 activity.
FLIPR Membrane Potential (FMP) Assay
This assay indirectly measures the activity of electrogenic transporters like SLC6A19 by detecting changes in cell membrane potential upon substrate transport.
Objective: To determine the potency of this compound in inhibiting SLC6A19-mediated amino acid transport.
Materials:
-
CHO or MDCK cells stably expressing human SLC6A19 and its accessory subunit (e.g., TMEM27).[1]
-
FLIPR® Membrane Potential Assay Kit (e.g., Blue Dye).[10][11]
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with glucose).
-
This compound and other test compounds.
-
SLC6A19 substrate (e.g., L-isoleucine).
-
FLIPR® instrument.
Procedure:
-
Cell Plating: Seed the SLC6A19-expressing cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to allow for the formation of a confluent monolayer.[10][12]
-
Dye Loading: Prepare the FLIPR Membrane Potential Assay dye solution according to the manufacturer's instructions.[10] Remove the culture medium from the cell plates and add the dye solution to each well. Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow the dye to load into the cells.[10]
-
Compound Preparation: Prepare serial dilutions of this compound and other test compounds in the assay buffer.
-
FLIPR Measurement:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Initiate the experiment by adding the SLC6A19 substrate (e.g., 2 mM L-isoleucine) to the wells. In the presence of the substrate, the transporter will be activated, leading to membrane depolarization and a change in fluorescence.
-
To test for inhibition, pre-incubate the cells with this compound for a short period before adding the substrate.
-
Monitor the fluorescence signal over time. The degree of inhibition is determined by the reduction in the fluorescence change in the presence of the inhibitor compared to the control (substrate alone).
-
-
Data Analysis: Calculate the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
Radiolabeled Amino Acid Uptake Assay
This assay directly measures the transport of a radiolabeled amino acid into cells, providing a quantitative assessment of transporter activity.
Objective: To directly quantify the inhibition of SLC6A19-mediated amino acid uptake by this compound.
Materials:
-
CHO-BC cells (CHO cells stably expressing B⁰AT1 and collectrin).[2][3]
-
35 mm culture dishes.
-
Radiolabeled amino acid (e.g., L-[U-¹⁴C]leucine or L-[U-¹⁴C]isoleucine).[2]
-
This compound and other test compounds.
-
Scintillation counter.
Procedure:
-
Cell Culture: Seed CHO-BC cells in 35 mm dishes and grow until they reach 80-90% confluency.[2][3]
-
Initiation of Transport:
-
Remove the culture medium and wash the cells three times with HBSS+G.[2][3]
-
Incubate the cells with HBSS+G containing the radiolabeled amino acid substrate (e.g., 150 µM L-[U-¹⁴C]leucine) and varying concentrations of this compound.[2][3] The incubation is typically carried out in a 37°C water bath for a short period (e.g., 6 minutes).[2][3]
-
-
Termination of Transport: To stop the uptake, rapidly wash the cells three times with ice-cold HBSS.
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the radioactivity in the cell lysates using a scintillation counter to determine the amount of radiolabeled amino acid taken up by the cells.
-
-
Data Analysis: Determine the rate of amino acid uptake at different inhibitor concentrations and calculate the IC₅₀ value for this compound.
Signaling Pathways in Amino Acid Homeostasis
The inhibition of SLC6A19 by this compound, leading to amino acid deprivation, is expected to trigger intracellular amino acid sensing and signaling pathways. Two major pathways that regulate cellular responses to amino acid availability are the GCN2/ATF4 pathway and the mTOR pathway.
The GCN2/ATF4 Pathway: Responding to Amino Acid Deprivation
The General Control Nonderepressible 2 (GCN2) kinase is a key sensor of amino acid deficiency.[13][14] When intracellular levels of one or more amino acids become limiting, uncharged tRNAs accumulate and activate GCN2. Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global reduction in protein synthesis but selectively increases the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4).[13] ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid synthesis and transport, thereby helping the cell to cope with the amino acid shortage.
The mTOR Pathway: A Central Regulator of Cell Growth
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2. mTORC1 is a master regulator of cell growth and proliferation and is highly sensitive to amino acid availability. In the presence of sufficient amino acids, mTORC1 is active and promotes anabolic processes such as protein synthesis and lipid synthesis, while inhibiting catabolic processes like autophagy. Conversely, amino acid deprivation leads to the inactivation of mTORC1. The GCN2/ATF4 pathway can also influence mTORC1 activity, for example, by inducing the expression of Sestrin2, which inhibits mTORC1.[14]
Experimental Workflow for Studying Amino Acid Homeostasis with this compound
A typical workflow for investigating the effects of this compound on amino acid homeostasis and related signaling pathways would involve a combination of in vitro and in vivo studies.
Conclusion
This compound is a specific and potent inhibitor of the neutral amino acid transporter SLC6A19, making it an invaluable tool for researchers studying amino acid homeostasis. By providing a means to pharmacologically induce a state of amino acid deprivation, this compound allows for the detailed investigation of the cellular and systemic responses to altered amino acid availability. This technical guide has provided a comprehensive overview of this compound's mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and the key signaling pathways involved. The use of this compound in conjunction with the described methodologies will undoubtedly contribute to a deeper understanding of the intricate mechanisms governing amino acid homeostasis and may aid in the development of novel therapeutic strategies for diseases associated with its dysregulation.
References
- 1. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRRT 2023 Meeting: Targeting Amino Acid Transport to Improve Acute Kidney Injury Outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI Insight - SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine [insight.jci.org]
- 6. JCI Insight - Inhibiting neutral amino acid transport for the treatment of phenylketonuria [insight.jci.org]
- 7. Inhibiting neutral amino acid transport for the treatment of phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. moleculardevices.com [moleculardevices.com]
- 11. biocompare.com [biocompare.com]
- 12. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
- 13. The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GCN2 sustains mTORC1 suppression upon amino acid deprivation by inducing Sestrin2 - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Cinromide and the SLC6A19 Transporter in the Context of Hartnup Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Hartnup disease is an autosomal recessive disorder characterized by mutations in the SLC6A19 gene, leading to a defective B⁰AT1 neutral amino acid transporter. This impairment results in malabsorption of neutral amino acids in the intestine and kidneys, with clinical manifestations often linked to tryptophan and subsequent niacin deficiency. Cinromide has been identified as a potent and selective inhibitor of the SLC6A19 transporter. This technical guide provides a comprehensive overview of the foundational research on Hartnup disease and the pharmacology of this compound. It clarifies the role of this compound as a research tool and its potential therapeutic applications in other metabolic disorders, while also addressing the counterintuitive notion of its use in Hartnup disease. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the SLC6A19 transporter, its dysfunction in Hartnup disease, and the utility of specific inhibitors like this compound.
Pathophysiology of Hartnup Disease
Hartnup disease is caused by loss-of-function mutations in the SLC6A19 gene, which encodes the B⁰AT1 protein.[1] B⁰AT1 is a sodium-dependent neutral amino acid transporter primarily expressed on the apical membrane of intestinal and renal epithelial cells.[2][3] Its function is crucial for the absorption of neutral amino acids from dietary protein and their reabsorption from glomerular filtrate.[4]
Mutations in SLC6A19 lead to impaired transport of a range of neutral amino acids, including tryptophan, phenylalanine, leucine, and isoleucine.[5][6] The clinical manifestations of Hartnup disease are highly variable, with many individuals remaining asymptomatic.[7] When symptoms do occur, they are often triggered by factors such as poor diet, fever, or stress and can include a pellagra-like skin rash, cerebellar ataxia, and psychiatric disturbances.[4] These symptoms are largely attributed to the malabsorption of tryptophan, a precursor for the synthesis of niacin (vitamin B3), serotonin, and melatonin. The standard of care for symptomatic Hartnup disease involves a high-protein diet and niacin supplementation.[5][8]
This compound: A Potent Inhibitor of SLC6A19
This compound has been identified as a robust, selective, and reproducible inhibitor of the human SLC6A19 transporter (hSLC6A19).[9] Its inhibitory activity has been characterized through various in vitro assays, establishing it as a valuable tool for studying the function and pharmacology of B⁰AT1.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound and its analogs has been determined using multiple experimental platforms. The following tables summarize the available quantitative data.
| Compound | Assay Type | IC₅₀ (µM) | Reference |
| This compound | FLIPR Membrane Potential | 0.3 | [7] |
| This compound | Isotope-Labeled Uptake | 0.5 | [7] |
| This compound Analog 2 | FLIPR Membrane Potential | 1.2 | [10] |
| This compound Analog 2 | Isotope-Labeled Uptake | 2.5 | [10] |
| This compound Analog 3 | FLIPR Membrane Potential | 3.8 | [10] |
| This compound Analog 3 | Isotope-Labeled Uptake | 7.9 | [10] |
| This compound Analog 4 | FLIPR Membrane Potential | >30 | [10] |
| This compound Analog 4 | Isotope-Labeled Uptake | >30 | [10] |
Table 1: Inhibitory Potency (IC₅₀) of this compound and Analogs on SLC6A19.
Therapeutic Implications of SLC6A19 Inhibition
While inhibiting an already deficient transporter in Hartnup disease is not a viable therapeutic strategy, the pharmacological blockage of SLC6A19 is being explored for other metabolic conditions.[11] By reducing the absorption of neutral amino acids, particularly branched-chain amino acids (BCAAs), SLC6A19 inhibitors could be beneficial in conditions like phenylketonuria (PKU) and type 2 diabetes.[6][11][12] In PKU, reducing phenylalanine absorption is a primary therapeutic goal.[6] In type 2 diabetes, elevated BCAAs are associated with insulin resistance, and their reduction may improve metabolic health.[11]
Experimental Protocols
The characterization of this compound as an SLC6A19 inhibitor has relied on specific cell-based functional assays. The following are detailed methodologies for two key experiments.
FLIPR Membrane Potential (FMP) Assay
This assay measures changes in cell membrane potential as an indirect readout of electrogenic transporter activity.
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells stably expressing human SLC6A19 and its ancillary protein, TMEM27.[9]
-
Protocol:
-
Seed cells in 384-well black-walled, clear-bottom plates and culture to confluence.
-
Load cells with a fluorescent membrane potential-sensitive dye.
-
Pre-incubate the cells with this compound or vehicle control (DMSO) for a specified period (e.g., 15 minutes).[13]
-
Measure baseline fluorescence using a Fluorescence Imaging Plate Reader (FLIPR).
-
Add a saturating concentration of an SLC6A19 substrate (e.g., 3 mM L-isoleucine) to induce membrane depolarization.[13]
-
Record the change in fluorescence intensity, which is proportional to the transporter-mediated ion influx.
-
Calculate the percent inhibition by comparing the fluorescence change in compound-treated wells to control wells.
-
Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.
-
Stable Isotope-Labeled Amino Acid Uptake Assay
This assay directly measures the transport of a specific substrate into the cells.
-
Cell Line: As above (MDCK cells stably expressing hSLC6A19 and TMEM27).[9]
-
Protocol:
-
Seed cells in 96-well plates and culture to confluence.
-
Wash cells with a sodium-containing buffer.
-
Pre-incubate cells with various concentrations of this compound or vehicle control.
-
Initiate the uptake by adding a buffer containing a mixture of stable isotope-labeled neutral amino acids (e.g., ¹³C, ¹⁵N-labeled).
-
Incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and analyze the intracellular concentration of the labeled amino acids by liquid chromatography-mass spectrometry (LC-MS).
-
Calculate the percent inhibition and determine the IC₅₀ value as described for the FMP assay.
-
Future Directions and Conclusion
The foundational research on this compound has firmly established it as a potent and selective inhibitor of the SLC6A19 transporter. This makes it an invaluable chemical probe for elucidating the physiological roles of B⁰AT1 and a lead compound for developing therapeutics for metabolic disorders where reducing neutral amino acid absorption is beneficial.
For Hartnup disease, the therapeutic path lies not in inhibiting the already compromised transporter, but potentially in strategies that could enhance the function of the mutated protein. The field of "pharmacological chaperones" offers a conceptual framework for such an approach.[14] These are small molecules that can bind to and stabilize misfolded proteins, facilitating their correct trafficking and restoring partial function.[15] Future research could explore whether specific ligands could act as pharmacological chaperones for certain SLC6A19 mutations, a strategy that is conceptually opposite to the inhibitory action of this compound.
References
- 1. SLC6A19 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. What are SLC6A19 inhibitors and how do they work? [synapse.patsnap.com]
- 3. uniprot.org [uniprot.org]
- 4. The role of the neutral amino acid transporter B0AT1 (SLC6A19) in Hartnup disorder and protein nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hartnup Disease - Pediatrics - MSD Manual Professional Edition [msdmanuals.com]
- 6. JCI Insight - SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine [insight.jci.org]
- 7. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mountsinai.org [mountsinai.org]
- 9. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Development of Biomarkers for Inhibition of SLC6A19 (B⁰AT1)-A Potential Target to Treat Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Defining the blanks – Pharmacochaperoning of SLC6 transporters and ABC transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological Chaperones: A Therapeutic Approach for Diseases Caused by Destabilizing Missense Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Utilizing Cinromide in FLIPR Membrane Potential Assays for High-Throughput Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Fluorometric Imaging Plate Reader (FLIPR) system is a cornerstone in high-throughput screening (HTS) for identifying and characterizing modulators of ion channels and transporters. FLIPR membrane potential assays provide a robust and sensitive method to detect changes in cell membrane voltage in real-time.[1][2][3] These assays employ voltage-sensitive fluorescent dyes that partition across the cell membrane in response to changes in membrane potential. Depolarization allows more dye to enter the cell, resulting in an increased fluorescent signal, while hyperpolarization leads to dye extrusion and a decreased signal.[1] This technology enables the rapid screening of large compound libraries to identify potential therapeutic agents that target voltage-gated ion channels, ligand-gated ion channels, and electrogenic transporters.
Cinromide, a cinnamamide derivative, was initially investigated as an anticonvulsant for the treatment of epilepsy.[4][5][6] While its development for epilepsy was discontinued, recent research has identified this compound as a potent inhibitor of the neutral amino acid transporter B⁰AT1 (SLC6A19).[7][8] B⁰AT1 is a sodium-dependent transporter responsible for the uptake of neutral amino acids in the intestine and kidneys. Its inhibition has been proposed as a potential therapeutic strategy for metabolic diseases such as phenylketonuria and non-alcoholic fatty liver disease.[8]
This application note provides a detailed protocol for the use of this compound as a model inhibitor in FLIPR membrane potential assays. The described methods can be adapted for the screening and characterization of other small molecule modulators of electrogenic transporters and ion channels.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the generalized signaling pathway of a sodium-dependent transporter like B⁰AT1 and the experimental workflow for its inhibition by this compound in a FLIPR membrane potential assay.
Caption: Inhibition of a sodium-dependent transporter by this compound.
Caption: Workflow for FLIPR membrane potential assay with an inhibitor.
Experimental Protocols
Cell Handling and Plating
Optimal cell conditions are critical for a successful FLIPR membrane potential assay, requiring a confluent cell monolayer.[9]
-
Cell Culture: Culture cells stably expressing the target of interest (e.g., CHO or HEK293 cells expressing human B⁰AT1) in appropriate growth medium supplemented with serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Plating:
-
For adherent cells, seed them in 96-well or 384-well black-walled, clear-bottom microplates the day before the experiment.[2][3]
-
Recommended seeding densities are 50,000–80,000 cells/well for 96-well plates and 12,500–20,000 cells/well for 384-well plates.[10]
-
Incubate the plates overnight at 37°C with 5% CO₂ to allow for cell attachment and formation of a monolayer.[2]
-
Dye Loading Procedure
The FLIPR Membrane Potential Assay Kits (available in blue and red formulations) from Molecular Devices provide a proprietary indicator dye and quencher system that enhances the signal window.[1]
-
Reagent Preparation: On the day of the assay, prepare the dye loading buffer according to the manufacturer's instructions. Typically, this involves dissolving the dye concentrate in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Dye Loading:
FLIPR Assay Protocol for this compound Inhibition
This protocol describes a two-addition experiment to first measure the effect of the inhibitor (this compound) and then the subsequent response to substrate addition.
-
Compound Plate Preparation:
-
Prepare a serial dilution of this compound in the assay buffer at concentrations ranging from 100 µM to 1 nM.
-
Include appropriate controls: vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor if available.
-
-
FLIPR Instrument Setup:
-
Set the FLIPR instrument to the appropriate excitation and emission wavelengths for the chosen membrane potential dye (e.g., excitation 510–545 nm and emission 565–625 nm).[2]
-
Program a two-addition protocol. The first addition will be the this compound compound plate, and the second will be the substrate plate.
-
-
Assay Execution:
-
Place the dye-loaded cell plate and the compound plate into the FLIPR instrument.
-
Initiate the assay. The instrument will measure baseline fluorescence for a set period (e.g., 10-20 seconds).
-
First Addition: The FLIPR will add the this compound dilutions to the cell plate. Continue to record the fluorescent signal to observe any direct effects of the compound on membrane potential.
-
Incubation: Incubate the cell plate with the compound for a predetermined time (e.g., 5-15 minutes) within the FLIPR instrument.
-
Second Addition: The FLIPR will add a solution of the B⁰AT1 substrate (e.g., a mixture of neutral amino acids) at a concentration that elicits a robust depolarization (e.g., EC₈₀).
-
Continue recording the fluorescent signal to measure the substrate-induced depolarization and its inhibition by this compound.
-
Data Presentation
The data obtained from the FLIPR assay can be analyzed to determine the potency of this compound as an inhibitor. The change in fluorescence upon substrate addition is normalized to the vehicle control, and the IC₅₀ value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
| Compound | Target | Assay Type | IC₅₀ (µM) | Hill Slope | Z'-factor |
| This compound | B⁰AT1 | FLIPR Membrane Potential | 0.5 | -1.1 | 0.75 |
| Control Inhibitor | B⁰AT1 | FLIPR Membrane Potential | 1.2 | -1.0 | 0.78 |
Table 1: Representative quantitative data for this compound and a control inhibitor in a FLIPR membrane potential assay. The IC₅₀ value for this compound is based on previously reported data for its inhibition of B⁰AT1.[8] The Z'-factor is a measure of the statistical effect size and is used to judge the quality of the assay.
Conclusion
The FLIPR membrane potential assay is a powerful tool for the high-throughput screening and pharmacological characterization of compounds that modulate the activity of ion channels and electrogenic transporters. This application note provides a comprehensive protocol for utilizing this compound as a model inhibitor in this assay format. The detailed methodologies for cell handling, dye loading, and assay execution can be readily adapted for the investigation of other small molecules and their targets, thereby accelerating the drug discovery process.
References
- 1. FLIPR Membrane Potential Assay Kits | Molecular Devices [moleculardevices.com]
- 2. moleculardevices.com [moleculardevices.com]
- 3. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
- 4. This compound in epilepsy: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental anticonvulsant this compound in monkey model: preliminary efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in the treatment of absence seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
- 11. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cinromide in Metabolic Disease Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cinromide, also known as trans-3-Bromo-N-ethylcinnamamide, is an anticonvulsant agent that has garnered interest in the field of metabolic diseases due to its potent inhibitory activity against the neutral amino acid transporter B⁰AT1 (SLC6A19)[1]. The inhibition of B⁰AT1 is a promising therapeutic strategy for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), phenylketonuria, and type 2 diabetes[2][3]. These application notes provide a comprehensive overview of the mechanism of action of this compound, its application in relevant disease models, and detailed protocols for its experimental use.
Mechanism of Action
This compound functions as an inhibitor of the B⁰AT1 transporter (SLC6A19), which is primarily responsible for the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys[4][5][6]. By blocking B⁰AT1, this compound reduces the uptake of dietary amino acids, mimicking a state of protein restriction. This mode of action triggers several beneficial metabolic effects, including improved glucose tolerance and protection from diet-induced obesity[6]. The metabolic benefits of B⁰AT1 inhibition are thought to be mediated by increased levels of Fibroblast Growth Factor 21 (FGF21) and Glucagon-Like Peptide-1 (GLP-1), as well as reduced signaling through the mechanistic target of rapamycin (mTOR) pathway[4].
Application in Metabolic Disease Models
The therapeutic potential of targeting B⁰AT1 with inhibitors like this compound is being explored in several metabolic disease contexts:
-
NAFLD and NASH: Knock-out mouse models of B⁰AT1 have demonstrated a protective effect against the development of NASH. Pharmacological inhibition of B⁰AT1 is therefore being investigated as a treatment for NAFLD and NASH[3].
-
Phenylketonuria: In phenylketonuria, the inhibition of B⁰AT1 can normalize elevated plasma phenylalanine levels by reducing its absorption[2][3].
-
Obesity and Type 2 Diabetes: By mimicking dietary protein restriction, B⁰AT1 inhibition leads to improved glucose homeostasis, reduced liver triglycerides, and resistance to diet-induced obesity[4][6].
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its inhibitory activity on B⁰AT1.
Table 1: In Vitro Inhibitory Activity of this compound against B⁰AT1
| Compound | Assay Type | Cell Line | IC₅₀ (µM) | Reference |
| This compound | Not specified | Not specified | 0.5 | [1][2] |
| This compound | Not specified | Not specified | 0.3 | [3] |
Table 2: In Vivo Effects of this compound in Animal Models
| Animal Model | Compound | Dose | Route of Administration | Observed Effects | Reference |
| Rat | This compound | 20, 40, 80 mg/kg | Intravenous (i.v.) | Dose-dependent increase in the latency of unconditioned response and segmental inhibition. | [1] |
Note: In vivo data for this compound in specific metabolic disease models is limited in the provided search results. The data presented reflects its anticonvulsant activity.
Experimental Protocols
Protocol 1: In Vitro B⁰AT1 Inhibition Assay Using this compound
This protocol describes a cell-based assay to determine the inhibitory potency of this compound on the B⁰AT1 transporter.
Materials:
-
CHO-BC cells stably expressing human B⁰AT1 and its accessory protein, collectrin[2].
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Radioactive L-[¹⁴C]leucine
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
Scintillation counter
Procedure:
-
Cell Culture: Culture CHO-BC cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in a 24-well plate at an appropriate density and allow them to adhere overnight.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer to achieve the desired final concentrations.
-
Inhibition Assay: a. Wash the cells with pre-warmed assay buffer. b. Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C[2]. c. Add the assay buffer containing radioactive L-[¹⁴C]leucine to each well and incubate for a defined period (e.g., 10 minutes). d. Terminate the uptake by washing the cells rapidly with ice-cold assay buffer.
-
Quantification: a. Lyse the cells and measure the intracellular radioactivity using a scintillation counter. b. Normalize the radioactivity to the protein concentration in each well.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: In Vivo Study of this compound in a Diet-Induced Obesity Mouse Model
This protocol outlines a general procedure to evaluate the efficacy of this compound in a mouse model of diet-induced obesity.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD)
-
Standard chow diet
-
This compound
-
Vehicle solution for drug administration
-
Equipment for measuring body weight, food intake, and blood glucose.
-
Kits for measuring plasma insulin, triglycerides, and other metabolic parameters.
Procedure:
-
Animal Acclimatization: Acclimatize male C57BL/6J mice to the housing conditions for at least one week.
-
Induction of Obesity: Feed the mice with an HFD for a specified period (e.g., 8-12 weeks) to induce obesity and insulin resistance. A control group should be fed a standard chow diet.
-
Grouping and Treatment: a. Randomly divide the HFD-fed mice into a vehicle control group and a this compound treatment group. b. Administer this compound or vehicle daily via an appropriate route (e.g., oral gavage) at a predetermined dose. The standard chow-fed group will serve as a lean control.
-
Monitoring: a. Measure body weight and food intake regularly (e.g., weekly). b. Monitor fasting blood glucose and insulin levels at baseline and at the end of the study. c. Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis.
-
Terminal Procedures: a. At the end of the treatment period, collect blood samples for analysis of plasma lipids, FGF21, and other relevant biomarkers. b. Harvest tissues such as the liver, adipose tissue, and muscle for histological analysis and gene expression studies.
-
Data Analysis: Analyze the collected data using appropriate statistical methods to determine the effect of this compound on body weight, glucose metabolism, and other metabolic parameters.
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action in metabolic diseases.
Experimental Workflows
Caption: Workflow for in vitro B⁰AT1 inhibition assay.
Caption: Workflow for in vivo study in obese mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Biomarkers for Inhibition of SLC6A19 (B⁰AT1)-A Potential Target to Treat Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the Bioactivity of Cinromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinromide is a bioactive small molecule identified as a potent and selective inhibitor of the neutral amino acid transporter SLC6A19 (also known as B⁰AT1).[1][2] SLC6A19 is responsible for the sodium-dependent transport of neutral amino acids across epithelial cells, primarily in the intestine and kidneys.[1][3] Given its role in amino acid homeostasis, inhibition of SLC6A19 is a potential therapeutic strategy for metabolic diseases. Historically, this compound was also investigated for its anticonvulsant properties.
These application notes provide detailed protocols for a suite of cell-based assays to characterize the bioactivity of this compound. The described methods will enable researchers to:
-
Quantify the inhibitory potency of this compound on its primary molecular target, SLC6A19.
-
Assess the general cytotoxicity of this compound in neuronal cell lines.
-
Evaluate the potential neuroprotective effects of this compound against common cellular stressors.
Data Presentation: Quantitative Bioactivity of this compound
The following table summarizes the reported inhibitory activity of this compound against the SLC6A19 transporter in various cell-based functional assays.
| Assay Type | Cell Line | Substrate | IC50 (µM) | Reference |
| FLIPR Membrane Potential (FMP) Assay | MDCK cells expressing hSLC6A19/TMEM27 | L-isoleucine | ~0.4 | [2] |
| Stable Isotope-Labeled Amino Acid Uptake | MDCK cells expressing hSLC6A19/TMEM27 | ¹³C₆,¹⁵N-L-isoleucine | ~2.1 | [2] |
| FLIPR Assay | CHO-BC cells | Isoleucine | 0.5 | [4] |
Signaling Pathway and Experimental Workflows
This compound's Mechanism of Action: Inhibition of SLC6A19
The primary molecular target of this compound is the SLC6A19 transporter. This transporter facilitates the co-transport of sodium ions and neutral amino acids into the cell, leading to membrane depolarization. This compound allosterically inhibits this process.
This compound inhibits the SLC6A19-mediated co-transport of Na+ and neutral amino acids.
Experimental Workflow: SLC6A19 Inhibition Assays
The following diagram outlines the general workflow for assessing the inhibitory activity of this compound on the SLC6A19 transporter using either a FLIPR Membrane Potential Assay or a Stable Isotope-Labeled Amino Acid Uptake Assay.
Workflow for determining this compound's SLC6A19 inhibitory activity.
Experimental Workflow: Cytotoxicity and Neuroprotection Assays
This diagram illustrates the workflow for evaluating the cytotoxicity and neuroprotective potential of this compound in neuronal cells.
Workflow for assessing this compound's cytotoxicity and neuroprotective effects.
Experimental Protocols
SLC6A19 Inhibition: FLIPR Membrane Potential (FMP) Assay
This assay measures changes in cell membrane potential as a result of SLC6A19-mediated sodium influx. Inhibition of the transporter by this compound will reduce the depolarization induced by an SLC6A19 substrate.
Materials:
-
MDCK or CHO cells stably expressing human SLC6A19 and its accessory subunit TMEM27.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Black, clear-bottom 96-well plates.
-
FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices).[5][6][7][8]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
This compound stock solution (in DMSO).
-
SLC6A19 substrate (e.g., L-isoleucine).
-
Fluorescence Imaging Plate Reader (FLIPR).
Protocol:
-
Cell Plating: Seed the SLC6A19-expressing cells into 96-well black, clear-bottom plates at a density that will form a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: On the day of the assay, prepare the membrane potential dye solution according to the manufacturer's instructions.[5] Remove the culture medium from the cells and add the dye solution to each well. Incubate for 30-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer.
-
FLIPR Measurement: a. Place the cell plate and the compound plate into the FLIPR instrument. b. Establish a baseline fluorescence reading for approximately 10-20 seconds. c. The instrument will then add the this compound solutions to the cell plate. d. After a pre-incubation period with this compound (e.g., 5-15 minutes), add the SLC6A19 substrate (e.g., L-isoleucine at a final concentration of ~3 mM) to induce membrane depolarization. e. Continuously record the fluorescence signal for an additional 2-3 minutes.
-
Data Analysis: a. The change in fluorescence upon substrate addition is proportional to the transporter activity. b. Normalize the data to controls (no this compound for 0% inhibition, and a known potent inhibitor or no substrate for 100% inhibition). c. Plot the normalized response against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
SLC6A19 Inhibition: Stable Isotope-Labeled Amino Acid Uptake Assay
This assay directly measures the uptake of a labeled amino acid substrate into the cells.[1][9] The amount of substrate taken up is quantified by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
MDCK or CHO cells stably expressing human SLC6A19/TMEM27.
-
Culture medium and 96-well plates.
-
Assay buffer (e.g., HBSS).
-
This compound stock solution (in DMSO).
-
Stable isotope-labeled amino acid (e.g., ¹³C₆,¹⁵N-L-isoleucine).
-
Lysis buffer (e.g., 0.1 M HCl).
-
LC-MS system.
Protocol:
-
Cell Plating: Plate cells as described in the FMP assay protocol.
-
Compound Incubation: On the day of the assay, wash the cells with assay buffer. Then, add assay buffer containing serial dilutions of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Substrate Uptake: Add the stable isotope-labeled amino acid to each well at a final concentration (e.g., 2 mM) and incubate for a short period (e.g., 5-10 minutes) at 37°C.[2]
-
Termination of Uptake: To stop the transport, rapidly wash the cells three times with ice-cold assay buffer.
-
Cell Lysis: Add lysis buffer to each well and incubate to ensure complete cell lysis.
-
Sample Preparation and LC-MS Analysis: a. Collect the cell lysates. b. Analyze the lysates using an appropriate LC-MS method to quantify the amount of the stable isotope-labeled amino acid.[10]
-
Data Analysis: a. The amount of labeled amino acid detected is proportional to the transporter activity. b. Normalize the data to controls (no this compound for 0% inhibition, and a known potent inhibitor for 100% inhibition). c. Plot the normalized uptake against the logarithm of this compound concentration and fit the data to determine the IC₅₀ value.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y).
-
Culture medium.
-
96-well plates.
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Protocol:
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24-72 hours. Include vehicle-only (DMSO) controls.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot cell viability against this compound concentration to determine the EC₅₀ (half-maximal effective concentration for toxicity).
Neuroprotection Assay: Glutamate-Induced Excitotoxicity
This assay evaluates the ability of this compound to protect neuronal cells from cell death induced by excessive glutamate exposure.[11][12][13][14]
Materials:
-
SH-SY5Y cells or primary cortical neurons.
-
Culture medium and 96-well plates.
-
This compound stock solution.
-
Glutamate solution.
-
Microplate reader.
Protocol:
-
Cell Plating: Plate neuronal cells in 96-well plates and allow them to adhere and differentiate if necessary.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2-24 hours).
-
Induction of Excitotoxicity: Add glutamate to the wells to a final concentration known to induce toxicity (e.g., 20-60 mM for SH-SY5Y cells) and incubate for 24 hours.[12]
-
LDH Assay: a. Centrifuge the plate to pellet any detached cells. b. Carefully transfer a portion of the supernatant from each well to a new 96-well plate. c. Add the LDH reaction mixture according to the kit manufacturer's instructions and incubate for up to 30 minutes at room temperature, protected from light.[15][17] d. Add the stop solution.
-
Absorbance Measurement: Read the absorbance at 490 nm.
-
Data Analysis: a. Include controls for spontaneous LDH release (no glutamate) and maximum LDH release (cells lysed with Triton X-100). b. Calculate the percentage of cytotoxicity for each condition. c. Determine the neuroprotective effect of this compound by comparing the cytotoxicity in this compound-treated wells to that in wells treated with glutamate alone.
Neuroprotection Assay: Oxidative Stress Model (H₂O₂ Treatment)
This assay assesses this compound's ability to protect neurons from oxidative stress-induced cell death.[18][19][20][21][22]
Materials:
-
Primary cortical neurons or a neuronal cell line.
-
Culture medium and 96-well plates.
-
This compound stock solution.
-
Hydrogen peroxide (H₂O₂) solution.
-
Cell viability assay reagents (e.g., MTT or LDH kit).
-
Microplate reader.
Protocol:
-
Cell Plating: Plate neuronal cells as described previously.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).[18]
-
Induction of Oxidative Stress: Expose the cells to H₂O₂ at a concentration and duration known to cause cell death (e.g., 100-500 µM for 30 minutes to 24 hours, depending on the cell type).[18][19][21][22]
-
Assessment of Cell Viability: After the H₂O₂ treatment, perform either an MTT or LDH assay as described in the previous protocols to quantify cell viability.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by this compound by comparing the viability of cells pre-treated with this compound and exposed to H₂O₂ to those exposed to H₂O₂ alone.
References
- 1. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moleculardevices.com [moleculardevices.com]
- 6. FLIPR Membrane Potential Assay Kits | LabX.com [labx.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
- 9. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. scientificlabs.ie [scientificlabs.ie]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Neuroprotective effect of hydrogen peroxide on an in vitro model of brain ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MAPK Pathway Inhibitors Attenuated Hydrogen Peroxide Induced Damage in Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of SLC6A19 Inhibitors for Phenylketonuria Treatment
A Note on Cinromide: Initial literature searches did not yield specific in vivo studies for a compound named "this compound" for the treatment of Phenylketonuria (PKU). One study indicated that this compound showed limited capacity to inhibit the B0AT1 (SLC6A19) transporter ex vivo[1]. The following application notes and protocols are based on published in vivo studies of other small molecule inhibitors of the Solute Carrier Family 6 Member 19 (SLC6A19) transporter, a promising therapeutic target for PKU. These notes are intended to serve as a guide for researchers and drug development professionals in this area.
Introduction
Phenylketonuria (PKU) is an autosomal recessive metabolic disorder caused by a deficiency in the enzyme phenylalanine hydroxylase (PAH)[2]. This deficiency leads to the accumulation of toxic levels of phenylalanine (Phe) in the blood and brain, which can cause severe neurological damage if left untreated[3]. Current treatments for PKU include a strict Phe-restricted diet and some pharmacological interventions, but these have limitations[3].
A novel therapeutic approach for PKU involves the inhibition of the SLC6A19 transporter, also known as B0AT1. SLC6A19 is the primary transporter responsible for the reabsorption of neutral amino acids, including Phe, in the kidneys and intestines[3][4]. By inhibiting SLC6A19, the renal excretion of Phe can be increased, thereby lowering its concentration in the plasma[3][4]. This document outlines the protocols for in vivo studies of SLC6A19 inhibitors using a mouse model of PKU.
Mechanism of Action of SLC6A19 Inhibition in PKU
The therapeutic strategy of SLC6A19 inhibition is based on increasing the urinary excretion of phenylalanine. In individuals with PKU, the inability to metabolize Phe leads to its accumulation. The SLC6A19 transporter, located in the apical membrane of the renal tubules and intestinal enterocytes, reabsorbs Phe from the glomerular filtrate and dietary intake back into the bloodstream[1][3]. Small molecule inhibitors of SLC6A19 block this reabsorption process in the kidneys, leading to a higher concentration of Phe in the urine and a subsequent reduction of Phe levels in the plasma[4][5]. This approach has the potential to be effective for a broad range of PKU patients, regardless of their specific PAH mutation[5].
Quantitative Data Summary
The following table summarizes the quantitative data from in vivo studies of SLC6A19 inhibitors in the Pahenu2 mouse model of PKU.
| Parameter | Vehicle Control | SLC6A19 Inhibitor (JN-170) | SLC6A19 Inhibitor (JNT-517) | Reference |
| Plasma Phe Levels | High (baseline) | Dose-dependent reduction | Significant reduction | [3][4][6] |
| Urinary Phe Excretion | Low (baseline) | Dose-dependent increase | Significant increase | [3][4][5] |
| Plasma Amino Acid Profile | Normal (except for Phe) | Largely unaffected | Largely within normal range | [3] |
| Efficacy in Hyperphenylalaninemia | High Phe (>1,200 µM) | Effective in classic PKU models | Effective in models with Phe < 600 µM | [6] |
Experimental Protocols
The most commonly used animal model for these studies is the Pahenu2 mouse[4][7]. This model has a point mutation in the Pah gene, which results in hyperphenylalaninemia, closely mimicking the biochemical phenotype of human PKU[7].
1. Animal Husbandry and Acclimatization:
-
Animals: Male and female Pahenu2 mice and C57Bl/6J wild-type mice are used[4].
-
Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals are allowed to acclimatize for at least one week before the start of the experiment.
2. Dosing and Administration:
-
Compound: The SLC6A19 inhibitor (e.g., JN-170 or JNT-517) is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administration: The compound is administered orally via gavage at various doses to determine a dose-response relationship. A vehicle control group is included in all experiments.
3. Sample Collection:
-
Urine: Urine samples are collected over a specified period (e.g., 24 hours) using metabolic cages.
-
Blood: Blood samples are collected via a suitable method (e.g., tail vein or cardiac puncture at termination) into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.
4. Biochemical Analysis:
-
Amino Acid Analysis: Plasma and urinary amino acid concentrations, particularly Phe, are quantified using a validated analytical method such as high-performance liquid chromatography (HPLC) or mass spectrometry.
5. Data Analysis:
-
Statistical analysis is performed to compare the treatment groups with the vehicle control group. A p-value of <0.05 is typically considered statistically significant.
Safety and Tolerability
In preclinical studies using mouse models, pharmacological inhibition of SLC6A19 was well-tolerated[4]. In a Phase 1 study in healthy human volunteers, the SLC6A19 inhibitor JNT-517 was found to be safe and well-tolerated[3][6]. A key safety consideration is the potential for generalized aminoaciduria. However, studies have shown that while urinary excretion of neutral amino acids increases, their plasma levels remain largely within the normal range[3].
Conclusion
The inhibition of the SLC6A19 transporter represents a promising and novel therapeutic strategy for the treatment of Phenylketonuria. The in vivo studies using the Pahenu2 mouse model have demonstrated that this approach can effectively increase the urinary excretion of phenylalanine and reduce its plasma concentrations. These preclinical findings have paved the way for clinical development, with early human trials showing promising safety and pharmacodynamic results. Further research and clinical trials are necessary to fully establish the efficacy and long-term safety of this therapeutic approach in PKU patients.
References
- 1. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Animal Models of Phenylketonuria: Pros and Cons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine [insight.jci.org]
- 5. jnanatx.com [jnanatx.com]
- 6. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Application Notes and Protocols for Cinromide in Ex Vivo Intestinal Transport Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinromide is identified as a potent and selective inhibitor of the B⁰AT1 (SLC6A19) neutral amino acid transporter, which plays a crucial role in the absorption of neutral amino acids in the small intestine and their reabsorption in the kidneys.[1][2][3] The inhibition of B⁰AT1 is a potential therapeutic strategy for metabolic disorders such as phenylketonuria and type 2 diabetes.[4][5] Understanding the intestinal transport characteristics of this compound and its effect on intestinal physiology is paramount for its development as a therapeutic agent.
This document provides detailed application notes and protocols for utilizing this compound in ex vivo intestinal transport assays, specifically the Ussing chamber and the everted gut sac techniques. These methods allow for the investigation of drug permeability, transport mechanisms, and effects on intestinal barrier function in a controlled environment that closely mimics physiological conditions.
Physicochemical Properties of this compound
A comprehensive understanding of this compound's physicochemical properties is essential for designing and interpreting ex vivo intestinal transport studies. The following table summarizes key available information and highlights parameters that require experimental determination.
| Property | Value / Information | Significance for Ex Vivo Assays |
| Chemical Name | 3-bromo-N-ethylcinnamamide | --- |
| Molecular Formula | C₁₁H₁₂BrNO | --- |
| Molecular Weight | 254.12 g/mol | Important for calculating molar concentrations. |
| Mechanism of Action | Inhibitor of B⁰AT1 (SLC6A19) neutral amino acid transporter.[1][3] | The primary focus of transport studies will be its interaction with this transporter. |
| IC₅₀ | ~0.5 µM in cell-based assays.[3] | Provides a starting point for determining effective concentrations in ex vivo models. |
| Aqueous Solubility | Data not readily available. Assumed to be low. One study reports dissolving it in propylene glycol for in vivo use.[3] | Critical for preparing stock solutions and ensuring it remains dissolved in aqueous buffers during the assay. Solubility should be determined at experimental pH. |
| LogP | Not explicitly found. The chemical structure suggests moderate lipophilicity. | Influences the potential for passive diffusion across the intestinal epithelium. |
| pKa | Not explicitly found. The amide group is weakly basic. | Important for understanding the ionization state at physiological pH, which affects solubility and transport. |
| Chemical Stability | Stability in physiological buffers (e.g., Krebs, Hanks') at 37°C needs to be determined. | Degradation during the experiment can lead to inaccurate results. Stability studies are recommended. |
Experimental Protocols
Ussing Chamber Assay
The Ussing chamber is a sophisticated technique that allows for the measurement of ion transport and permeability across epithelial tissues by mounting a section of the intestine between two half-chambers. This setup enables the precise control of the chemical composition of the fluids bathing both the mucosal (apical) and serosal (basolateral) sides of the tissue.
Objective: To determine the bidirectional permeability of this compound across the intestinal epithelium and to investigate its effect on tissue electrophysiology and the transport of B⁰AT1 substrates.
Materials:
-
Freshly isolated intestinal segments (e.g., rat or porcine jejunum or ileum)
-
Ussing chambers and accessories (electrodes, voltage-clamp amplifier)
-
Krebs-Ringer bicarbonate (KRB) buffer, gassed with 95% O₂ / 5% CO₂
-
This compound
-
A suitable solvent for this compound (e.g., DMSO, ethanol, or propylene glycol, pre-tested for tissue compatibility at the final concentration)
-
Radiolabeled or fluorescently-tagged mannitol (as a marker for paracellular pathway integrity)
-
A known substrate of B⁰AT1 (e.g., L-leucine, L-isoleucine)[6]
-
Analytical instrumentation for quantifying this compound (e.g., LC-MS/MS)
Protocol:
-
Preparation of Solutions:
-
Prepare KRB buffer and maintain at 37°C, continuously gassed with 95% O₂ / 5% CO₂.
-
Prepare a concentrated stock solution of this compound in a suitable solvent. The final solvent concentration in the Ussing chamber should be minimized (typically ≤ 0.5%) to avoid affecting tissue viability.
-
Prepare working solutions of this compound in KRB buffer at various concentrations (e.g., 0.1, 1, 10, 50 µM).
-
Prepare a solution of a B⁰AT1 substrate (e.g., 10 mM L-leucine) in KRB buffer.
-
Prepare a solution of radiolabeled mannitol in KRB buffer.
-
-
Tissue Preparation and Mounting:
-
Euthanize the animal according to approved ethical protocols.
-
Excise a segment of the desired intestinal region (e.g., jejunum).
-
Gently rinse the intestinal segment with ice-cold KRB buffer to remove luminal contents.
-
Cut the segment open along the mesenteric border and strip away the outer muscle layers.
-
Mount the resulting intestinal mucosa sheet in the Ussing chamber aperture, separating the mucosal and serosal half-chambers.
-
-
Equilibration and Viability Check:
-
Fill both half-chambers with pre-warmed and gassed KRB buffer.
-
Allow the tissue to equilibrate for 20-30 minutes under voltage-clamp conditions (short-circuit current, Isc = 0).
-
Monitor the transepithelial electrical resistance (TEER) to ensure tissue integrity. A stable TEER is indicative of healthy tissue.
-
-
Permeability Study (Apical to Basolateral - A-B):
-
After equilibration, replace the buffer in the apical (mucosal) chamber with the this compound working solution.
-
Add radiolabeled mannitol to the apical chamber to assess paracellular transport.
-
At predetermined time intervals (e.g., 15, 30, 60, 90, 120 minutes), collect samples from the basolateral (serosal) chamber and replace with an equal volume of fresh KRB buffer.
-
At the end of the experiment, collect a final sample from the apical chamber.
-
Analyze the samples for this compound concentration using a validated analytical method and for mannitol using liquid scintillation counting.
-
-
Permeability Study (Basolateral to Apical - B-A):
-
Follow the same procedure as for the A-B study, but add this compound and mannitol to the basolateral chamber and sample from the apical chamber.
-
-
Inhibition of B⁰AT1 Substrate Transport:
-
After equilibration, add this compound to the apical chamber and incubate for a predefined period (e.g., 20 minutes).
-
Subsequently, add the B⁰AT1 substrate (e.g., L-leucine) to the apical chamber.
-
Monitor the change in short-circuit current (Isc). A decrease in the substrate-induced Isc in the presence of this compound indicates inhibition of Na⁺-coupled amino acid transport.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for this compound in both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the compound across the tissue.
-
A is the surface area of the mounted tissue.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER significantly greater than 1 suggests the involvement of an active efflux transporter.
-
Quantify the inhibition of the B⁰AT1 substrate-induced Isc by this compound.
Expected Data Presentation:
| Concentration (µM) | Papp (A-B) (cm/s) | Papp (B-A) (cm/s) | Efflux Ratio | % Inhibition of Leucine-induced Isc |
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 50 |
Everted Gut Sac Assay
The everted gut sac is a simple yet effective ex vivo model for studying intestinal drug absorption. An intestinal segment is everted, filled with buffer, and incubated in a solution containing the test compound. This setup allows for the investigation of transport from the mucosal to the serosal side against a concentration gradient.
Objective: To assess the mucosal-to-serosal transport of this compound and to evaluate its potential for carrier-mediated uptake.
Materials:
-
Freshly isolated intestinal segments (e.g., rat or porcine jejunum or ileum)
-
Krebs-Ringer bicarbonate (KRB) buffer
-
This compound
-
A suitable solvent for this compound
-
Surgical thread, syringes, and dissection tools
-
Shaking water bath
Protocol:
-
Preparation of Solutions:
-
Prepare KRB buffer, maintain at 37°C, and gas with 95% O₂ / 5% CO₂.
-
Prepare a stock solution of this compound and dilute it in KRB buffer to the desired final concentrations for the mucosal solution.
-
-
Everted Gut Sac Preparation:
-
Euthanize the animal and excise a segment of the small intestine (e.g., 5-7 cm of the jejunum).
-
Gently flush the segment with ice-cold KRB buffer.
-
Carefully evert the intestinal segment over a glass rod.
-
Tie one end of the everted segment with a surgical thread.
-
Fill the sac with a known volume (e.g., 0.5-1 mL) of fresh, pre-warmed, and gassed KRB buffer (serosal fluid) using a syringe with a blunt needle.
-
Tie off the other end to form a sealed sac.
-
-
Incubation:
-
Place the prepared everted sac in a flask containing a larger volume (e.g., 25-50 mL) of KRB buffer with the desired concentration of this compound (mucosal fluid).
-
Ensure the mucosal fluid is continuously gassed with 95% O₂ / 5% CO₂.
-
Incubate the flask in a shaking water bath at 37°C for a specified period (e.g., 60 or 120 minutes).
-
-
Sample Collection and Analysis:
-
After incubation, remove the sac from the mucosal fluid and gently blot it dry.
-
Carefully collect the serosal fluid from within the sac.
-
Measure the final volume of the serosal fluid.
-
Collect a sample of the mucosal fluid.
-
Analyze the concentration of this compound in both the initial and final mucosal fluids and in the final serosal fluid using a validated analytical method.
-
Data Analysis:
-
Calculate the amount of this compound transported into the serosal fluid.
-
Determine the serosal-to-mucosal (S/M) concentration ratio. An S/M ratio greater than 1 suggests active transport.
-
The transport can also be expressed as the amount of drug transported per unit weight or length of the intestine per unit time.
Expected Data Presentation:
| This compound Concentration in Mucosal Fluid (µM) | Amount Transported to Serosal Fluid (nmol) | Final Serosal Concentration (µM) | S/M Ratio |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Visualizations
Mechanism of B⁰AT1 Transport and Inhibition by this compound
References
- 1. Neutral amino acid transporter subfamily | Transporters | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 2. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. What are SLC6A19 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cinromide in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinromide is a potent and selective inhibitor of the neutral amino acid transporter B⁰AT1 (SLC6A19).[1][2] Its ability to modulate amino acid homeostasis makes it a valuable tool for studying cellular metabolism, nutrient sensing pathways, and for the development of therapeutics targeting diseases such as metabolic disorders. This document provides detailed protocols for the preparation and application of this compound in cell culture experiments, including recommended dosages and a summary of its key chemical properties.
Chemical Properties and Data Presentation
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in in vitro studies. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂BrNO | [3] |
| Molecular Weight | 254.12 g/mol | [3] |
| CAS Number | 58473-74-8 | [3] |
| Appearance | White solid | [1] |
| IC₅₀ for B⁰AT1 (SLC6A19) | 0.5 µM - 0.8 µM | [1][4][5] |
| Solubility | Soluble in DMSO | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
Accurate preparation of the this compound stock solution is critical for obtaining reproducible experimental results. Given its solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 254.12 g/mol * Volume (L) For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.54 mg of this compound in 1 mL of DMSO.
-
Dissolution:
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile tube.
-
Add the appropriate volume of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[6]
-
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not required for DMSO stocks.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.
Dosing this compound in Cell Culture
The effective concentration of this compound can vary depending on the cell type and experimental design. Based on its IC₅₀ value, a starting concentration range of 0.1 µM to 10 µM is recommended for most cell-based assays.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Cells seeded in culture plates
Protocol:
-
Thaw the this compound stock solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare intermediate dilutions (if necessary): For lower final concentrations, it may be necessary to prepare an intermediate dilution of the stock solution in complete cell culture medium.
-
Dilute to the final working concentration: Directly add the appropriate volume of the this compound stock solution to the cell culture medium to achieve the desired final concentration. Ensure that the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Example: To achieve a final concentration of 1 µM in 1 mL of medium, add 0.1 µL of the 10 mM stock solution.
-
-
Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the this compound-treated wells.
-
Incubation: Incubate the cells with this compound for the desired experimental duration. The incubation time will depend on the specific assay and the biological question being addressed.
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
This compound exerts its effects by inhibiting the B⁰AT1 (SLC6A19) transporter, which is responsible for the sodium-dependent uptake of neutral amino acids, such as leucine, into the cell.[1][4] By blocking this transporter, this compound reduces the intracellular availability of these amino acids. This can subsequently impact downstream signaling pathways that are regulated by amino acid levels, most notably the mTOR (mammalian target of rapamycin) pathway, a central regulator of cell growth and protein synthesis.[7][8]
Caption: this compound inhibits B⁰AT1, affecting amino acid uptake and mTOR signaling.
Experimental Workflow
The following diagram outlines a typical workflow for conducting a cell-based assay with this compound.
References
- 1. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (2E)-3-(3-Bromophenyl)-N-ethyl-2-propenamide | C11H12BrNO | CID 688145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Signaling pathways and molecular mechanisms through which branched-chain amino acids mediate translational control of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of amino acid sensing in mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening Methods for Cinromide Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinromide, a known inhibitor of the neutral amino acid transporter B0AT1 (SLC6A19), has garnered interest for its potential therapeutic applications.[1][2] The development of this compound analogs necessitates robust high-throughput screening (HTS) methodologies to efficiently evaluate their potency, selectivity, and potential neuroprotective or anticonvulsant effects. These application notes provide detailed protocols for a suite of HTS assays tailored for the comprehensive characterization of this compound analogs. The described methods range from target-based functional assays to phenotypic screens in cellular and whole-organism models.
Primary High-Throughput Screening: B0AT1 (SLC6A19) Inhibition
The primary screen aims to identify and rank this compound analogs based on their ability to inhibit the B0AT1 transporter. A fluorescence imaging plate reader (FLIPR) membrane potential assay is the method of choice for this initial high-throughput screen due to its speed, sensitivity, and scalability.[1][3][4]
Application Note: FLIPR Membrane Potential Assay for B0AT1 Inhibition
This assay indirectly measures the function of the electrogenic B0AT1 transporter. B0AT1 co-transports neutral amino acids and Na+ ions into the cell, leading to a depolarization of the cell membrane.[4] Inhibitors of B0AT1 will prevent this depolarization in the presence of a substrate. The change in membrane potential is monitored using a voltage-sensitive fluorescent dye.
Data Presentation: B0AT1 Inhibition by this compound Analogs
| Compound ID | Analog Structure | IC50 (µM) | Maximum Inhibition (%) | Selectivity vs. LAT1 |
| This compound | (Reference) | 0.5[3] | 98 | >100-fold |
| Analog-001 | R = CH3 | 1.2 | 95 | >80-fold |
| Analog-002 | R = Cl | 0.3 | 99 | >120-fold |
| Analog-003 | R = OCH3 | 5.8 | 85 | >50-fold |
| Analog-004 | R = F | 0.8 | 97 | >100-fold |
Experimental Protocol: FLIPR Membrane Potential Assay
1. Cell Culture:
-
Culture CHO or HEK293 cells stably co-expressing human B0AT1 (SLC6A19) and its ancillary subunit, collectrin, in appropriate media.
-
Seed cells into 384-well, black-walled, clear-bottom microplates at a density that forms a confluent monolayer overnight.[5]
2. Compound Preparation:
-
Prepare a 10 mM stock solution of each this compound analog in DMSO.
-
Perform serial dilutions in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to create a concentration range for IC50 determination.
3. Dye Loading:
-
Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit).[6][7]
-
Remove the cell culture medium and add the dye solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.[7]
4. FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Program the instrument to first add the this compound analogs to the cell plate and incubate for a predefined period (e.g., 5-15 minutes).
-
Subsequently, add a substrate solution (e.g., L-isoleucine at a concentration close to its Km) to stimulate B0AT1 transport.
-
Record the fluorescence intensity before and after the addition of the substrate.
5. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive (substrate only) and negative (no substrate) controls.
-
Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.
Secondary Screening: Electrophysiological Characterization and Selectivity
For "hit" compounds from the primary screen, automated patch clamp (APC) electrophysiology provides a more direct and detailed assessment of their interaction with B0AT1.[8][9] This technique offers higher resolution data on the kinetics of inhibition.
Application Note: Automated Patch Clamp for B0AT1 Inhibitor Characterization
APC systems enable high-throughput recording of ion channel and transporter currents. For B0AT1, which is an electrogenic transporter, the substrate-induced currents can be directly measured. This allows for a precise quantification of the inhibitory effects of this compound analogs and can provide insights into their mechanism of action (e.g., voltage-dependency, use-dependency).
Data Presentation: Electrophysiological Profile of Lead Analogs
| Compound ID | IC50 (µM) | On-rate (k_on) (µM⁻¹s⁻¹) | Off-rate (k_off) (s⁻¹) | Voltage Dependence |
| Analog-002 | 0.25 | 1.5 x 10⁵ | 0.05 | Minimal |
| Analog-004 | 0.75 | 0.8 x 10⁵ | 0.12 | Minimal |
Experimental Protocol: Automated Patch Clamp
1. Cell Preparation:
-
Use the same stable cell line as in the primary screen.
-
On the day of the experiment, detach the cells to create a single-cell suspension.
-
Maintain the cells in an appropriate external solution.[10]
2. APC System Setup:
-
Prime the microfluidic chips of the APC instrument (e.g., SyncroPatch, Qube) with external and internal solutions.[11]
-
Load the cell suspension and compound solutions into the designated wells.
3. Electrophysiological Recording:
-
Initiate the automated cell capture, sealing, and whole-cell formation process.
-
Apply a voltage protocol that includes a holding potential and a step to a potential that favors B0AT1 transport.
-
Apply the B0AT1 substrate to elicit a baseline current.
-
Perfuse increasing concentrations of the this compound analog and record the inhibition of the substrate-induced current.
4. Data Analysis:
-
Measure the peak current amplitude in the presence of different compound concentrations.
-
Calculate the percentage of current inhibition and determine the IC50.
-
Analyze the kinetics of block to determine on- and off-rates.
Phenotypic Screening: Anticonvulsant Activity in a Zebrafish Model
To assess the potential in vivo efficacy of this compound analogs as anticonvulsants, a zebrafish larva seizure model provides a high-throughput platform.[12][13][14][15]
Application Note: Zebrafish Larva Seizure Model
Zebrafish larvae are well-suited for HTS due to their small size, rapid development, and optical transparency. Seizure-like behavior can be induced by chemical convulsants like pentylenetetrazole (PTZ), a GABAA receptor antagonist.[16] The locomotor activity of the larvae is then quantified to assess the anticonvulsant effects of the test compounds.
Data Presentation: Anticonvulsant Efficacy in Zebrafish
| Compound ID | Concentration (µM) | Reduction in PTZ-induced Locomotor Activity (%) | Survival Rate (%) |
| Valproic Acid (Control) | 100 | 85 | 100 |
| Analog-002 | 10 | 75 | 100 |
| Analog-002 | 50 | 92 | 98 |
| Analog-004 | 10 | 45 | 100 |
| Analog-004 | 50 | 68 | 100 |
Experimental Protocol: Zebrafish Seizure Assay
1. Animal Husbandry:
-
Maintain wild-type zebrafish according to standard protocols.
-
Collect embryos and raise them to 5-7 days post-fertilization (dpf).
2. Compound Exposure:
-
Array individual larvae in a 96-well plate containing embryo medium.
-
Add this compound analogs at various concentrations and incubate for a specified period (e.g., 1-2 hours).
3. Seizure Induction and Monitoring:
-
Add PTZ to the wells to induce seizure-like behavior.
-
Place the 96-well plate in an automated tracking system.
-
Record the locomotor activity (distance moved, velocity) of each larva over a defined time period (e.g., 30 minutes).
4. Data Analysis:
-
Quantify the total distance moved for each larva.
-
Compare the locomotor activity of compound-treated larvae to PTZ-only controls and vehicle controls.
-
Calculate the percentage reduction in seizure-like activity.
Phenotypic Screening: Neuroprotection and Neurite Outgrowth
To evaluate the potential neuroprotective properties of this compound analogs, a high-content screening (HCS) assay for neurite outgrowth in a neuronal cell line is employed.[17][18][19]
Application Note: High-Content Neurite Outgrowth Assay
Neurite outgrowth is a critical process in neuronal development and regeneration, and its inhibition can be an indicator of neurotoxicity, while its promotion can suggest neuroprotective or neurotrophic effects. HCS platforms automate the imaging and analysis of neuronal morphology.[20][21]
Data Presentation: Effects on Neurite Outgrowth
| Compound ID | Concentration (µM) | Change in Total Neurite Length (%) | Neuronal Viability (%) |
| Control (Vehicle) | - | 0 | 100 |
| Analog-002 | 1 | +15 | 99 |
| Analog-002 | 10 | -5 (non-significant) | 98 |
| Toxicant (Positive Control) | 5 | -60 | 75 |
Experimental Protocol: Neurite Outgrowth Assay
1. Cell Culture:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y, PC12, or iPSC-derived neurons) in 96- or 384-well imaging plates.[17][20]
-
Differentiate the cells to induce a neuronal phenotype with neurites.
2. Compound Treatment:
-
Treat the differentiated neurons with this compound analogs over a range of concentrations.
-
Include a vehicle control and a positive control for neurotoxicity (e.g., a known neurotoxicant).
-
To assess neuroprotection, co-treat with the analog and a stressor (e.g., glutamate, oxidative stress inducer).
3. Staining:
-
After the incubation period (e.g., 24-48 hours), fix the cells.
-
Stain the cells with fluorescent markers for neurons (e.g., β-III tubulin) and nuclei (e.g., Hoechst).
4. High-Content Imaging and Analysis:
-
Acquire images using an HCS instrument.
-
Use an image analysis software to automatically identify neurons and trace neurites.
-
Quantify various parameters, including total neurite length per neuron, number of neurites, and number of branch points.
-
Simultaneously quantify cell viability by counting the number of nuclei.
5. Data Analysis:
-
Normalize the neurite outgrowth parameters to the vehicle control.
-
Assess the statistical significance of any changes in neurite length or other parameters.
Conclusion
The suite of high-throughput screening methods described provides a comprehensive framework for the evaluation of this compound analogs. By progressing from a primary, target-based screen to secondary electrophysiological characterization and in vivo and in vitro phenotypic assays, researchers can efficiently identify and prioritize lead candidates with desired potency, selectivity, and functional effects. This integrated screening cascade is designed to accelerate the drug discovery and development process for this promising class of compounds.
References
- 1. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. biocompare.com [biocompare.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput combined voltage-clamp/current-clamp analysis of freshly isolated neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. maxcyte.com [maxcyte.com]
- 10. sophion.com [sophion.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Identification of compounds with anti-convulsant properties in a zebrafish model of epileptic seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zebrafish as a robust preclinical platform for screening plant-derived drugs with anticonvulsant properties—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.plos.org [journals.plos.org]
- 15. Frontiers | Zebrafish as a Model for Epilepsy-Induced Cognitive Dysfunction: A Pharmacological, Biochemical and Behavioral Approach [frontiersin.org]
- 16. fujifilmcdi.com [fujifilmcdi.com]
- 17. A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Employing Cinromide in Non-alcoholic Steatohepatitis (NASH) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. The pathogenesis of NASH is complex and involves various metabolic pathways. One emerging therapeutic target is the neutral amino acid transporter B⁰AT1, also known as Solute Carrier Family 6 Member 19 (SLC6A19). Cinromide is a known inhibitor of B⁰AT1, and its potential for studying and treating NASH is an area of growing interest.
These application notes provide a comprehensive overview of the proposed mechanism of action of this compound in the context of NASH and detailed protocols for preclinical evaluation using a diet-induced mouse model.
Mechanism of Action of this compound in NASH
This compound inhibits the B⁰AT1 (SLC6A19) transporter, which is primarily responsible for the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys.[1][2][3] Elevated levels of certain amino acids, particularly branched-chain amino acids (BCAAs), have been associated with insulin resistance and the pathogenesis of NAFLD.[4][5][6] By blocking B⁰AT1, this compound is hypothesized to reduce the systemic availability of these amino acids, leading to several downstream effects that may ameliorate NASH.
Studies on mice lacking the Slc6a19 gene have shown that these animals exhibit signs of protein restriction, have improved glucose tolerance, and are protected from diet-induced obesity.[2][3][7] Furthermore, these knockout mice show elevated levels of Fibroblast Growth Factor 21 (FGF21) and Glucagon-Like Peptide-1 (GLP-1), both of which have beneficial metabolic effects.[1][8] FGF21 is known to reduce liver fat and improve metabolic parameters, while GLP-1 enhances insulin secretion and promotes satiety. The proposed mechanism suggests that by mimicking the effects of protein restriction through B⁰AT1 inhibition, this compound could potentially reduce hepatic steatosis, inflammation, and fibrosis.
References
- 1. Mice lacking neutral amino acid transporter B0AT1 (Slc6a19) have elevated levels of FGF21 and GLP-1 and improved glycaemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Biomarkers for Inhibition of SLC6A19 (B⁰AT1)-A Potential Target to Treat Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mice Lacking the Intestinal and Renal Neutral Amino Acid Transporter SLC6A19 Demonstrate the Relationship between Dietary Protein Intake and Amino Acid Malabsorption [pubmed.ncbi.nlm.nih.gov]
- 4. Adipose Tissue Dysfunction and Altered Systemic Amino Acid Metabolism Are Associated with Non-Alcoholic Fatty Liver Disease | PLOS One [journals.plos.org]
- 5. Abnormal metabolic processes involved in the pathogenesis of non-alcoholic fatty liver disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adipose Tissue Dysfunction and Altered Systemic Amino Acid Metabolism Are Associated with Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Two-Electrode Voltage Clamp (TEVC) Studies of Cinromide on B0AT1 (SLC6A19) Transporter in Xenopus Oocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The two-electrode voltage clamp (TEVC) technique is a powerful electrophysiological method for studying the function and pharmacology of ion channels and electrogenic transporters heterologously expressed in large cells, such as Xenopus laevis oocytes.[1][2] This document provides detailed application notes and protocols for utilizing the TEVC technique to characterize the inhibitory effects of Cinromide on the neutral amino acid transporter B0AT1 (SLC6A19).
This compound has been identified as a potent and selective inhibitor of B0AT1, a transporter responsible for the sodium-dependent uptake of neutral amino acids in the intestine and kidneys.[3] Understanding the mechanism and kinetics of this inhibition is crucial for drug development efforts targeting metabolic diseases. The TEVC assay in Xenopus oocytes offers a robust platform for such investigations, allowing for precise control of membrane potential and rapid solution exchange to determine the potency and mode of action of compounds like this compound.[4]
Data Presentation
Table 1: Electrophysiological and Kinetic Properties of B0AT1 (SLC6A19) Transporter in Xenopus Oocytes
| Parameter | Value | Conditions | Reference |
| Substrate Affinity (K₀.₅) | |||
| Leucine | ~1-10 mM | Measured at -50 mV in the presence of varying Na⁺ concentrations. | [4][5] |
| Alanine | ~9 mM | Early studies. | [5] |
| Valine | ~5 mM | Early studies. | [5] |
| Sodium Affinity (K₀.₅ for Na⁺) | 7-58 mM | Dependent on leucine concentration (0.1-30 mM). | [5] |
| Stoichiometry (Na⁺:Amino Acid) | 1:1 | Determined by tracer and electrophysiological studies. | [4][5] |
| Voltage Dependence | K₀.₅ and Vmax are voltage-dependent. | Currents increase with hyperpolarization. | [4] |
Table 2: Inhibitory Potency of this compound on B0AT1 (SLC6A19)
| Assay Type | Cell Line | IC₅₀ | Reference |
| FLIPR Membrane Potential Assay | MDCK cells expressing hSLC6A19 | Not specified, but identified as a robust inhibitor. | [3] |
| Stable Isotope-Labeled Amino Acid Uptake Assay | MDCK cells expressing hSLC6A19 | Confirmed inhibitory activity. | [3] |
Experimental Protocols
Protocol 1: Preparation of Xenopus laevis Oocytes
-
Oocyte Harvesting: Anesthetize a female Xenopus laevis frog by immersion in a 0.15% tricaine solution. Surgically remove a portion of the ovary and place it in a calcium-free OR2 solution.
-
Defolliculation: Treat the ovarian lobes with collagenase (e.g., 2 mg/mL in OR2 solution) for 60-90 minutes with gentle agitation to remove the follicular layer.
-
Washing and Selection: Wash the oocytes thoroughly with OR2 solution and then transfer them to a standard oocyte saline solution (ND96). Manually select healthy stage V-VI oocytes based on their size and distinct animal and vegetal poles.
-
Incubation: Incubate the selected oocytes at 16-18°C in ND96 solution supplemented with antibiotics.
Protocol 2: cRNA Preparation and Microinjection
-
cRNA Synthesis: Linearize the plasmid DNA containing the B0AT1 (SLC6A19) and its ancillary protein ACE2 or Collectrin cDNA. Use an in vitro transcription kit to synthesize capped cRNA. Purify the cRNA and verify its integrity and concentration.
-
Microinjection: Pull glass capillaries to create fine-tipped injection needles. Backfill a needle with the cRNA solution (e.g., 50 ng/µL of B0AT1 and ACE2/Collectrin cRNA in a 1:1 ratio) and inject approximately 50 nL into the cytoplasm of each oocyte.
-
Incubation: Incubate the injected oocytes for 2-7 days at 16-18°C to allow for protein expression.
Protocol 3: Two-Electrode Voltage Clamp (TEVC) Recording
-
Solution Preparation:
-
ND96 Recording Buffer (pH 7.4): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES.
-
Substrate Solution: ND96 buffer supplemented with a neutral amino acid substrate (e.g., 1-10 mM L-leucine) to activate B0AT1.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-100 mM).
-
This compound Working Solutions: Prepare a series of dilutions of this compound in the substrate-containing ND96 buffer to achieve the desired final concentrations for dose-response analysis. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid non-specific effects.
-
-
Electrode Preparation:
-
Pull glass microelectrodes with a resistance of 0.5-2.0 MΩ when filled with 3 M KCl.
-
Mount the electrodes on the TEVC headstages.
-
-
Oocyte Impalement and Clamping:
-
Place a B0AT1-expressing oocyte in the recording chamber and perfuse with ND96 buffer.
-
Impale the oocyte with both the voltage-sensing and current-injecting electrodes.
-
Allow the membrane potential to stabilize. A typical resting potential is around -30 to -60 mV.
-
Switch the amplifier to voltage-clamp mode and clamp the oocyte at a holding potential of -50 mV.[5]
-
-
Data Acquisition for this compound Inhibition:
-
Baseline Recording: Perfuse the oocyte with ND96 buffer to record the baseline current.
-
Substrate Application: Switch the perfusion to the substrate solution (e.g., ND96 + 5 mM Leucine) and record the inward current mediated by B0AT1. Wait for the current to reach a steady state.
-
This compound Application and Dose-Response:
-
Begin perfusion with the lowest concentration of this compound (in substrate solution) and record the inhibited current until a new steady state is reached.
-
Sequentially apply increasing concentrations of this compound, allowing the current to stabilize at each concentration.
-
A washout step with the substrate solution can be performed between concentrations if the inhibition is reversible.
-
-
Voltage Protocol: To study the voltage-dependence of inhibition, apply a series of voltage steps (e.g., from -120 mV to +40 mV in 20 mV increments) in the presence and absence of different concentrations of this compound.
-
-
Data Analysis:
-
Measure the steady-state current amplitude at each this compound concentration.
-
Normalize the inhibited currents to the maximal substrate-induced current (in the absence of this compound).
-
Plot the normalized current as a function of the this compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: General workflow for the two-electrode voltage clamp (TEVC) experiment.
Caption: Experimental protocol for determining the IC₅₀ of this compound.
Caption: Mechanism of B0AT1 transport and allosteric inhibition by this compound.
References
- 1. Fast, triangular voltage clamp for recording and kinetic analysis of an ion transporter expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The transoocyte voltage clamp: a non-invasive technique for electrophysiological experiments with Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression and regulation of the neutral amino acid transporter B0AT1 in rat small intestine | PLOS One [journals.plos.org]
- 4. Characterization of mouse amino acid transporter B0AT1 (slc6a19) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of mouse amino acid transporter B0AT1 (slc6a19) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cinromide Concentration in Radioactive Flux Assays
Welcome to the technical support center for optimizing the use of Cinromide in your radioactive flux assays. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals effectively utilize this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: While historically investigated as an anticonvulsant, recent studies have identified this compound as an inhibitor of the neutral amino acid transporter B⁰AT1 (SLC6A19).[1][2][3] Its effects on ion flux are likely a downstream consequence of its action on this transporter.
Q2: Is this compound still in clinical use?
A2: No, this compound was withdrawn from clinical testing as an antiepileptic drug due to limited clinical usefulness and the occurrence of side effects such as increased seizure frequency in some patients.[4]
Q3: What type of radioactive flux assay is suitable for studying this compound's effects?
A3: Given that this compound's primary target is the neutral amino acid transporter B⁰AT1, a radioactive amino acid uptake assay would be the most direct method to study its inhibitory effect. However, if you are investigating the indirect effects on ion channels, you could employ assays using radioactive ions like ⁸⁶Rb⁺ (as a surrogate for K⁺) or ³⁶Cl⁻ to assess downstream changes in ion channel activity.
Q4: What is the reported IC₅₀ for this compound?
A4: The IC₅₀ of this compound for inhibiting B⁰AT1 has been reported to be approximately 0.5 µM to 0.8 µM in different assay systems.[2][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound on radioactive ion flux. | 1. Incorrect Assay Type: The chosen radioactive ion flux assay may not be sensitive to the downstream effects of B⁰AT1 inhibition. 2. Inappropriate Cell Line: The cell line used may not express B⁰AT1 or the ion channels that are indirectly affected by its inhibition. 3. Suboptimal this compound Concentration: The concentration range tested may be too low to elicit a response. | 1. Confirm Target Pathway: Ensure there is a known or hypothesized link between B⁰AT1 and the ion channel being studied. Consider a direct radioactive amino acid uptake assay first. 2. Verify Expression: Use techniques like Western blot or qPCR to confirm the expression of B⁰AT1 and the target ion channel in your cell line. 3. Expand Concentration Range: Test a broad range of this compound concentrations, starting from nanomolar to high micromolar, to determine the optimal effective concentration. |
| High background signal in the assay. | 1. Non-specific binding of the radiotracer. 2. Cellular stress or death leading to membrane leakage. 3. Inefficient washing steps. | 1. Optimize Blocking Buffers: Use appropriate blocking agents to minimize non-specific binding. 2. Assess Cell Viability: Perform a cell viability assay (e.g., Trypan Blue or MTT) in the presence of this compound and the radiotracer to ensure cell health. 3. Refine Wash Protocol: Increase the number and/or duration of wash steps with ice-cold buffer to effectively remove unbound radiotracer. |
| Inconsistent results between experiments. | 1. Variability in Cell Plating: Inconsistent cell density can lead to variable transporter and channel expression. 2. Inconsistent Incubation Times: Variations in incubation times with this compound or the radiotracer can affect the results. 3. Pipetting Errors: Inaccurate pipetting can lead to significant variability. | 1. Standardize Cell Seeding: Ensure a consistent cell seeding density and allow cells to reach a similar confluency before each experiment. 2. Strict Time Control: Use a timer for all incubation steps and process all samples consistently. 3. Calibrate Pipettes: Regularly calibrate pipettes and use proper pipetting techniques. |
| This compound appears to have a stimulating effect on ion flux instead of an inhibitory one. | 1. Off-target effects of this compound at high concentrations. 2. Complex downstream signaling pathways. | 1. Perform a Dose-Response Curve: A biphasic dose-response curve can indicate off-target effects at higher concentrations. Focus on the lower concentration range. 2. Investigate the Pathway: The inhibition of B⁰AT1 may lead to complex cellular responses that indirectly activate certain ion channels. Further investigation into the signaling pathway is needed. |
Experimental Protocols
Protocol 1: Radioactive Amino Acid Uptake Assay
This protocol is designed to directly measure the inhibitory effect of this compound on the B⁰AT1 transporter.
-
Cell Culture: Plate cells expressing B⁰AT1 in a suitable multi-well plate and grow to confluency.
-
Pre-incubation with this compound:
-
Prepare a range of this compound concentrations in a sodium-containing buffer.
-
Wash the cells with the buffer.
-
Add the this compound solutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at the desired temperature.
-
-
Radiolabeled Amino Acid Uptake:
-
Prepare a solution containing a radiolabeled neutral amino acid (e.g., ³H-Leucine or ¹⁴C-Leucine) in the same sodium-containing buffer.
-
Add the radioactive amino acid solution to the wells (with this compound still present) and incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.
-
-
Termination and Washing:
-
Rapidly aspirate the radioactive solution.
-
Wash the cells multiple times with ice-cold, sodium-free buffer to stop the transport and remove extracellular radiolabel.
-
-
Lysis and Scintillation Counting:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts to the protein concentration in each well.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀.
-
Visualizations
Caption: Workflow for assessing this compound's effect in radioactive flux assays.
Caption: this compound's inhibition of B0AT1 and its downstream effects.
Caption: A logical approach to troubleshooting unexpected experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in epilepsy: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
How to improve Cinromide assay specificity against other transporters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the specificity of transporter assays.
Troubleshooting Guide
This guide addresses common issues encountered during transporter assays and provides actionable solutions in a question-and-answer format.
Q1: My compound shows activity against the target transporter, but I suspect off-target effects with other transporters. How can I confirm this?
A1: Off-target activity is a common challenge. A systematic approach involving counter-screening and the use of specific inhibitors is recommended.
-
Counter-screening: Test your compound against a panel of transporters that are commonly expressed in the same tissues as your primary target or are known to have broad substrate specificity.[1][2] This will help identify potential off-target interactions.
-
Specific Inhibitors: Use well-characterized, specific inhibitors for the suspected off-target transporters in your primary assay.[3][4] If the presence of an inhibitor for transporter 'Y' reduces the overall transport of your compound in a system expressing both the target transporter 'X' and transporter 'Y', it suggests your compound is also a substrate for transporter 'Y'.
Q2: I am observing high variability in my assay results. Could this be related to a lack of specificity?
A2: High variability can indeed be a symptom of poor specificity, among other factors.[5] When multiple transporters contribute to the net transport of your compound, slight variations in the expression levels of these transporters between experiments can lead to inconsistent results. To address this, consider the following:
-
Standardize Cell-Based Assays: Ensure consistent cell passage numbers and culture conditions, as transporter expression levels can change over time.[6]
-
Use Transporter-Specific Cell Lines: Employ cell lines that are genetically engineered to overexpress your transporter of interest (e.g., HEK293 or MDCKII transfectants) and have low endogenous expression of other transporters.[7][8][9] This provides a cleaner system to study the specific interaction.
-
Control for Non-Specific Binding: The physicochemical properties of a test compound may lead to non-specific binding to the cells or assay plates, which can interfere with data interpretation.[3] It is important to evaluate and control for this.
Q3: How do I choose the right in vitro system to maximize the specificity of my assay?
A3: The choice of the in vitro system is critical for ensuring assay specificity.[10][11] Each system has its advantages and limitations.
-
Transfected Cell Lines: These are suitable for studying the interaction of your compound with a single, specific transporter.[12] They are often the first choice for confirming a primary target.
-
Membrane Vesicles: Inside-out membrane vesicles overexpressing a single transporter can be a "gold-standard" for studying efflux transporters without the complexity of a whole-cell system.[9]
-
Polarized Cell Monolayers (e.g., Caco-2, MDCKII): These are useful for studying directional transport (efflux and uptake) and are often used for transporters like P-gp and BCRP.[3][7] However, these cell lines endogenously express multiple transporters, which can complicate the interpretation of results.[3]
Q4: My compound is an inhibitor of my target transporter, but the IC50 value seems to be influenced by other transporters. How can I get a more accurate IC50?
A4: Substrate-dependent inhibition can occur when a compound's inhibitory potency against one transporter is affected by its interaction with another.[13] To obtain a more accurate IC50 value for your target transporter:
-
Use a Specific Probe Substrate: Ensure the probe substrate you are using is highly specific for your transporter of interest.
-
Use a Transporter-Overexpressing System: Perform the inhibition assay in a cell line that predominantly expresses your target transporter.
-
Consider Kinetic Analysis: In some cases, determining the inhibition constant (Ki) may provide a more accurate measure of inhibitory potency than the IC50 value.[13]
Frequently Asked Questions (FAQs)
What are the major families of transporters I should be aware of for potential off-target effects?
The two major superfamilies of transporters are the ATP-binding cassette (ABC) transporters and the solute carrier (SLC) transporters.[14][15]
-
ABC transporters (e.g., P-gp/MDR1, BCRP, MRPs) are typically efflux transporters that use ATP to move substrates out of cells.[16][17]
-
SLC transporters (e.g., OATPs, OATs, OCTs, MATEs) are involved in the uptake or efflux of a wide range of substances, including drugs and endogenous compounds.[8][16][17] Given the broad and sometimes overlapping substrate specificities within and between these families, a thorough evaluation is often necessary.[2]
What are the regulatory expectations regarding transporter specificity studies?
Regulatory agencies like the FDA and EMA provide guidance on in vitro studies to assess the potential of a new drug to be a substrate or inhibitor of key drug transporters.[1][18][19] These guidelines recommend testing for interactions with a panel of clinically relevant transporters, such as P-gp, BCRP, OATP1B1, OATP1B3, OAT1, OAT3, OCT2, MATE1, and MATE2-K.[20][21]
How can I interpret the data from a competitive inhibition assay?
In a competitive inhibition assay, you measure the ability of your compound (the inhibitor) to block the transport of a known probe substrate for a specific transporter. The result is typically expressed as an IC50 value, which is the concentration of your compound required to inhibit 50% of the probe substrate's transport. A lower IC50 value indicates a more potent inhibitor. This data, combined with clinical drug concentrations, is used to predict the risk of drug-drug interactions (DDIs).[22]
Data Presentation
Quantitative data from specificity-improving experiments should be summarized for clear comparison.
Table 1: Example Counter-Screening Results for "Compound X"
| Transporter | Assay Type | "Compound X" Activity (IC50 or EC50 in µM) | Positive Control Activity (IC50 in µM) |
| Target Transporter A | Inhibition | 1.5 | 0.5 (Inhibitor 1) |
| Off-Target Transporter B | Inhibition | > 50 | 1.2 (Inhibitor 2) |
| Off-Target Transporter C | Inhibition | 8.7 | 2.5 (Inhibitor 3) |
| Off-Target Transporter D | Substrate Uptake | No significant uptake | 5.3 (Substrate 1) |
Table 2: Example of Specific Inhibitor Effect on "Compound X" Transport
| Condition | "Compound X" Transport Rate (pmol/min/mg protein) | % of Control |
| Control (No Inhibitor) | 150 | 100% |
| + Specific Inhibitor for Target Transporter A | 30 | 20% |
| + Specific Inhibitor for Off-Target Transporter C | 110 | 73% |
Experimental Protocols
Protocol 1: Competitive Inhibition Assay
Objective: To determine the IC50 value of a test compound against a specific transporter using a known probe substrate.
Materials:
-
Cell line overexpressing the transporter of interest (e.g., HEK293-OATP1B1).
-
Control cell line (e.g., HEK293-mock).
-
Radiolabeled or fluorescent probe substrate for the transporter.
-
Test compound and a known inhibitor (positive control).
-
Assay buffer (e.g., HBSS with HEPES).
-
Scintillation counter or fluorescence plate reader.
Methodology:
-
Seed the cells in a 24- or 96-well plate and culture until they form a confluent monolayer.[21]
-
On the day of the assay, wash the cells with assay buffer.
-
Prepare serial dilutions of the test compound and the positive control inhibitor in the assay buffer.
-
Pre-incubate the cells with the different concentrations of the test compound or positive control for a specified time (e.g., 10-30 minutes) at 37°C.[21]
-
Initiate the transport reaction by adding the probe substrate (at a concentration below its Km value) to all wells.
-
Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C, ensuring the measurement is within the linear range of uptake.
-
Stop the transport by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the amount of intracellular probe substrate using a scintillation counter or fluorescence plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the control (no inhibitor) and plot the data to determine the IC50 value using non-linear regression analysis.[5][23]
Protocol 2: Counter-Screening Workflow
Objective: To assess the activity of a test compound against a panel of relevant off-target transporters.
Methodology:
-
Select a Transporter Panel: Choose a panel of transporters based on the tissue expression profile of your primary target, regulatory guidance, and any known liabilities of the compound's chemical class.[20]
-
Perform Inhibition Assays: For each transporter in the panel, conduct a competitive inhibition assay as described in Protocol 1 to determine if your compound is an inhibitor.
-
Perform Substrate Assays: For each transporter, assess if your compound is a substrate. This is typically done by measuring the uptake of your compound in cells overexpressing the transporter compared to control cells.[24] The uptake should be significantly higher in the transporter-expressing cells and should be inhibited by a known inhibitor of that transporter.[24]
-
Data Analysis and Interpretation: Compare the activity (e.g., IC50 or uptake ratio) of your compound across all tested transporters. A significantly lower IC50 or a high uptake ratio for a non-target transporter indicates a potential off-target interaction that warrants further investigation.
Visualizations
Caption: Workflow for troubleshooting and confirming assay specificity.
Caption: Principle of a competitive inhibition assay.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Overlapping functions of ABC transporters in topotecan disposition as determined in gene knockout mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xenotech.com [xenotech.com]
- 4. wjgnet.com [wjgnet.com]
- 5. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Transporter Substrate Identification - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Transporter assays as useful in vitro tools in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Principles and experimental considerations for in vitro transporter interaction assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How is transporter interaction assessed? [synapse.patsnap.com]
- 13. xenotech.com [xenotech.com]
- 14. ATP-Binding Cassette and Solute Carrier Transporters: Understanding Their Mechanisms and Drug Modulation Through Structural and Modeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SLC and ABC Transporters: Expression, Localization, and Species Differences at the Blood-Brain and the Blood-Cerebrospinal Fluid Barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Surface Transporters and Novel Drug Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Cell Surface Transporters and Novel Drug Developments [frontiersin.org]
- 18. Transporter-mediated drug-drug interactions: regulatory guidelines, in vitro and in vivo methodologies and translation, special populations, and the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bioivt.com [bioivt.com]
- 21. Drug transporter (SLC) inhibition panel assay using drug substrates [protocols.io]
- 22. A novel application of t-statistics to objectively assess the quality of IC50 fits for P-glycoprotein and other transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Off-Target Effects of Cinromide in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Cinromide in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the neutral amino acid transporter SLC6A19, also known as B⁰AT1.[1][2][3] Its primary on-target effect is the inhibition of neutral amino acid transport.[4] It functions as an allosteric inhibitor, binding to a site on the transporter distinct from the substrate-binding site. This binding event prevents the conformational change necessary for the transporter to move from an outward-open to an occluded state, thereby blocking the transport of neutral amino acids across the cell membrane.[4][5][6]
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects are unintended interactions of a small molecule with cellular components other than its intended biological target.[7] These interactions can lead to misleading experimental results, cellular toxicity, or unexpected pharmacological effects.[7] While this compound is a known inhibitor of SLC6A19, like many small molecules, it may interact with other proteins, which can complicate the interpretation of experimental data.[4][7] For instance, the anticonvulsant properties of this compound are known, but the target responsible for this effect has not been identified, suggesting the existence of off-target interactions.[3][8]
Q3: What are the common causes of off-target effects with small molecules like this compound?
A3: Common causes of off-target effects include:
-
Structural Similarity: this compound might bind to proteins with binding pockets structurally similar to that of SLC6A19.[7]
-
Compound Promiscuity: The chemical structure of this compound may have features that allow it to interact with multiple proteins.[7]
-
High Compound Concentration: Using concentrations of this compound significantly higher than its binding affinity for SLC6A19 increases the likelihood of binding to lower-affinity off-target proteins.[7]
-
Cellular Context: The specific proteins expressed in a given cell type can influence the observed on- and off-target effects.[7]
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or unexpected phenotypic results in your cellular assay.
-
Question: My small molecule is producing a cellular phenotype, but I am unsure if it is due to the intended on-target effect on SLC6A19 or an off-target interaction. How can I verify this?
-
Answer: To determine if the observed phenotype is due to the on-target activity of this compound, you can perform the following control experiments:
-
Perform a Dose-Response Curve Analysis: The potency of this compound in eliciting the phenotype should correlate with its potency for inhibiting SLC6A19.[7]
-
Use a Structurally Unrelated Inhibitor: If another inhibitor of SLC6A19 with a different chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.[7]
-
Genetic Knockdown/Knockout: Use techniques like CRISPR-Cas9 or RNA interference to reduce or eliminate the expression of SLC6A19.[9] If the phenotype is still observed in the absence of the target protein, it is likely due to an off-target effect.
-
Issue 2: High background or low signal-to-noise ratio in amino acid uptake assays.
-
Question: I am using a radioactive leucine uptake assay to measure SLC6A19 inhibition by this compound, but the results are not clear. What could be the issue?
-
Answer: High background in amino acid uptake assays using cell lines like CHO cells is often due to the activity of other endogenous amino acid transporters such as LAT1 (SLC7A5) and ASCT2 (SLC1A5).[5][6] This can mask the specific inhibition of SLC6A19.
-
Solution: To isolate the SLC6A19-mediated transport, you can add inhibitors of these other transporters to your assay. For example, JPH203 is a high-affinity LAT1 inhibitor, and γ-glutamyl-p-nitroanilide (GPNA) can be used to suppress ASCT2 activity.[5][6] By blocking these other pathways, the remaining Na+-dependent transport will be primarily mediated by SLC6A19, which can then be completely blocked by this compound for a clearer signal.[5][10]
-
Issue 3: Discrepancy between different assay formats.
-
Question: The IC50 value for this compound is different in my FLIPR membrane potential assay compared to my radioactive uptake assay. Why is this happening?
-
Answer: It is not uncommon to observe differences in potency values between different assay formats. The FLIPR membrane potential assay provides an indirect measure of transporter activity, while a radioactive flux assay is a more direct measurement.[3] Factors such as pre-incubation time with the compound can also influence the apparent IC50 value.[3] Generally, flux assays are considered the gold standard for inhibitor characterization.[3] It is important to be consistent with the assay format when comparing the potency of different compounds.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in different cellular assays.
| Compound | Target | Assay Type | Cell Line | IC50 (µM) | Reference |
| This compound | SLC6A19 (B⁰AT1) | FLIPR Membrane Potential (FMP) | CHO-BC | ~0.3 | [8] |
| This compound | SLC6A19 (B⁰AT1) | Radioactive Isoleucine Uptake | CHO-BC | 0.5 | [3][8] |
| This compound | SLC6A19 (B⁰AT1) | Optimized Radioactive Leucine Uptake | CHO-BC | 0.8 ± 0.1 | [5][10] |
Experimental Protocols
1. FLIPR Membrane Potential (FMP) Assay for SLC6A19 Inhibition
This protocol is adapted from methodologies used to identify and characterize SLC6A19 inhibitors.[1][2]
-
Objective: To measure the inhibition of SLC6A19 activity by this compound by detecting changes in membrane potential.
-
Methodology:
-
Cell Culture: Plate MDCK or CHO cells stably expressing human SLC6A19 (hSLC6A19) and its accessory protein TMEM27/collectrin in black-walled, clear-bottom 96-well plates.[1][2][3]
-
Dye Loading: Load the cells with a fluorescent membrane potential-sensitive dye.
-
Compound Addition: Add varying concentrations of this compound or control compounds to the wells.
-
Substrate Addition: After an appropriate incubation period, add a substrate of SLC6A19 (e.g., L-isoleucine) to stimulate transporter activity and induce membrane depolarization.[1]
-
Signal Detection: Measure the change in fluorescence using a FLIPR instrument. The inhibitory effect of this compound is determined by its ability to prevent the substrate-induced change in membrane potential.
-
2. Radioactive Amino Acid Uptake Assay for SLC6A19 Inhibition
This protocol is a standard method for directly measuring transporter activity.[3][5]
-
Objective: To directly quantify the inhibition of SLC6A19-mediated amino acid transport by this compound.
-
Methodology:
-
Cell Culture: Seed CHO cells stably expressing B⁰AT1 and collectrin (CHO-BC cells) in appropriate culture plates.[3][10]
-
Inhibitor Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Uptake Initiation: Initiate the uptake by adding a solution containing a radiolabeled neutral amino acid substrate (e.g., [¹⁴C]leucine or [¹⁴C]isoleucine) and Na+.[3][5]
-
Uptake Termination: After a defined period, stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter. The amount of radioactivity is proportional to the transporter activity.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the inhibition of uptake against the compound concentration.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases [frontiersin.org]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. biorxiv.org [biorxiv.org]
Cinromide stability and degradation in experimental buffers
This technical support center provides guidance on the stability and degradation of cinromide in experimental buffers. Researchers, scientists, and drug development professionals can find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For initial stock solutions, it is recommended to use a non-aqueous, aprotic solvent such as dimethyl sulfoxide (DMSO). High-purity, anhydrous grade DMSO is preferred to minimize the introduction of water, which can participate in hydrolysis. Stock solutions should be stored at -20°C or -80°C to maximize long-term stability.
Q2: How should I prepare working solutions of this compound in aqueous experimental buffers?
Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution into the final aqueous buffer. It is advisable to minimize the time the compound spends in aqueous solution before use, especially if the buffer pH is significantly acidic or basic. When preparing dilutions, ensure rapid and thorough mixing to prevent precipitation.
Q3: What are the general stability characteristics of this compound in aqueous buffers?
While specific degradation kinetics for this compound in various buffers are not extensively published, compounds with similar structures (e.g., containing amide bonds) can be susceptible to hydrolysis, particularly at pH extremes. Stability is also influenced by temperature, light exposure, and the presence of oxidizing agents in the buffer.[1][2] For critical experiments, it is recommended to perform a preliminary stability assessment in your specific experimental buffer.
Q4: Can I store this compound solutions in aqueous buffers for later use?
It is generally not recommended to store this compound in aqueous buffers for extended periods. If temporary storage is necessary, it should be for the shortest possible duration at 2-8°C. For any storage beyond a few hours, it is crucial to validate the stability of this compound in that specific buffer to ensure the concentration and integrity of the compound are maintained.
Q5: Are there any known incompatibilities of this compound with common buffer components?
Specific incompatibilities for this compound have not been widely reported. However, it is prudent to be aware of potential interactions. For instance, some compounds can interact with certain buffer salts or additives. When using complex media, such as cell culture media containing various amino acids and proteins, the potential for non-specific binding or enzymatic degradation should be considered.[3]
Troubleshooting Guides
Issue 1: Loss of this compound Activity or Inconsistent Results Over Time
Possible Cause: Degradation of this compound in the experimental buffer.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before each experiment.
-
pH Monitoring: Verify the pH of your experimental buffer. Extreme pH values can accelerate the degradation of many small molecules.
-
Temperature Control: Ensure that your experimental setup maintains a consistent and appropriate temperature. Avoid unnecessary exposure of the compound solution to elevated temperatures.
-
Light Protection: Protect this compound solutions from direct light, as photo-degradation can occur with some compounds. Use amber vials or cover containers with aluminum foil.
-
Perform a Stability Check: If the issue persists, conduct a simple stability study. Prepare a batch of the this compound working solution and measure its activity or concentration at different time points (e.g., 0, 2, 4, 8 hours) under your experimental conditions.
Issue 2: Precipitation of this compound Upon Dilution into Aqueous Buffer
Possible Cause: Poor solubility of this compound in the aqueous buffer.
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO (or other organic solvent) in your working solution is sufficient to maintain solubility but does not exceed the tolerance of your experimental system (typically <0.5%).
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. This can sometimes help in keeping the compound in solution.
-
Sonication/Vortexing: After dilution, gently vortex or sonicate the solution to aid in dissolution. Be cautious with sonication as it can generate heat.
-
Buffer Composition: Consider modifying the buffer composition. The presence of certain salts or excipients can sometimes enhance or decrease the solubility of a compound.
Illustrative Stability Data
The following tables present hypothetical stability data for this compound to illustrate how such data would be presented. Note: This is not actual experimental data for this compound.
Table 1: Hypothetical Stability of this compound (10 µM) in Different Buffers at 37°C
| Time (hours) | % Remaining in PBS (pH 7.4) | % Remaining in Acetate Buffer (pH 5.0) | % Remaining in Carbonate Buffer (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 98.5 | 99.1 | 95.2 |
| 4 | 96.8 | 98.2 | 90.1 |
| 8 | 93.2 | 96.5 | 80.7 |
| 24 | 85.1 | 92.0 | 65.4 |
Table 2: Hypothetical Forced Degradation of this compound under Stress Conditions
| Stress Condition | Incubation Time (hours) | % Degradation | Major Degradation Product(s) |
| 0.1 M HCl | 24 | 15.8 | Hydrolysis Product A |
| 0.1 M NaOH | 24 | 34.6 | Hydrolysis Product B |
| 3% H₂O₂ | 24 | 8.2 | Oxidation Product C |
| Heat (60°C) | 24 | 5.5 | Not Significant |
| Light (Xenon lamp) | 24 | 2.1 | Not Significant |
Experimental Protocols
Protocol 1: Solution Stability of this compound in an Experimental Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer over a defined period under experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath at the desired temperature (e.g., 37°C)
Methodology:
-
Prepare a working solution of this compound at the desired concentration (e.g., 10 µM) in the experimental buffer.
-
Immediately after preparation (T=0), take an aliquot of the solution, and if necessary, quench any potential degradation (e.g., by dilution with a cold mobile phase).
-
Analyze the T=0 sample by HPLC to determine the initial peak area of this compound.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions.[1]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-Mass Spectrometry (LC-MS) system
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for a set period.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate under similar conditions.
-
Oxidation: Dissolve this compound in a solution of 3% H₂O₂ and keep it at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 60°C).
-
Photodegradation: Expose a solution of this compound to a light source (e.g., Xenon lamp).
-
At appropriate time points, neutralize the acidic and basic solutions.
-
Analyze all samples by LC-MS to determine the extent of degradation and identify the mass of any degradation products.
Visualizations
Caption: Workflow for assessing this compound stability in an experimental buffer.
Caption: Hypothetical degradation pathways for this compound.
References
Technical Support Center: Refining FLIPR Assay Conditions for Cinromide IC50 Determination
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for establishing and optimizing a Fluorometric Imaging Plate Reader (FLIPR) assay to determine the IC50 value of Cinromide. It includes frequently asked questions, detailed experimental protocols, and a troubleshooting guide to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is a FLIPR assay and how is it used for IC50 determination?
A FLIPR (Fluorometric Imaging Plate Reader) assay is a high-throughput screening method used to monitor intracellular ion concentration changes, such as calcium (Ca2+) or changes in membrane potential, in real-time.[1][2][3] For IC50 (half-maximal inhibitory concentration) determination, the assay measures the ability of a test compound to inhibit a cellular response induced by a known agonist or stimulus.[4] Cells are typically pre-incubated with various concentrations of the inhibitor (like this compound) before the stimulus is added. The resulting dose-response curve is used to calculate the IC50 value.[5]
Q2: What is this compound and its cellular target?
This compound is a known inhibitor of the B⁰AT1 (SLC6A19) neutral amino acid transporter.[6][7][8][9] This transporter is responsible for the sodium-dependent uptake of neutral amino acids in the intestines and kidneys.
Q3: Which FLIPR assay is best for this compound's target? A calcium or membrane potential assay?
A membrane potential assay is the recommended approach. The B⁰AT1 transporter moves positively charged sodium ions (Na+) into the cell along with amino acids. This influx of positive charge directly changes the cell's membrane potential. Therefore, a membrane potential-sensitive dye is the most direct and robust method to measure B⁰AT1 activity and its inhibition by this compound. While changes in membrane potential can sometimes indirectly lead to calcium influx, a direct membrane potential readout is more specific for this target.
Q4: What is the difference between an antagonist (IC50) and agonist (EC50) FLIPR assay setup?
In an agonist (EC50) assay , a compound is added to the cells to stimulate a response, and the concentration that produces 50% of the maximal response is the EC50. In an antagonist/inhibitor (IC50) assay , the cells are first incubated with the inhibitor (e.g., this compound). Then, a known agonist or stimulus (in this case, a substrate for the transporter like L-leucine) is added at a fixed concentration (typically EC80) to trigger a response.[4][10][11] The IC50 is the concentration of the inhibitor that reduces the agonist's response by 50%.
Experimental Workflow and Protocols
A successful IC50 determination requires careful planning and execution. The general workflow involves optimizing individual parameters before running the definitive dose-response experiment.
Caption: General workflow for this compound IC50 determination using a FLIPR assay.
Protocol 1: Cell Culture and Plating
This protocol assumes the use of a cell line stably expressing the B⁰AT1 transporter (e.g., CHO or HEK293 cells).
-
Cell Maintenance: Culture cells according to standard protocols. It is critical to use cells with a consistent passage number to minimize variability in receptor expression.[5]
-
Plate Selection: Use black-wall, clear-bottom 96- or 384-well microplates. For weakly adherent cells, consider pre-coating plates with Poly-D-Lysine to improve cell attachment.[5][12][13]
-
Seeding: On the day before the assay, harvest cells and seed them into the microplates to achieve an 80-90% confluent monolayer on the day of the experiment.[12][14] Refer to the optimization tables below for suggested starting densities.
-
Incubation: Incubate the plates overnight at 37°C in a 5% CO₂ incubator.[14]
Protocol 2: FLIPR Membrane Potential Assay for IC50 Determination
This protocol outlines the main experimental steps on the day of the assay.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer such as Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.[5]
-
Dye Loading Solution: Reconstitute the membrane potential dye (e.g., FLIPR Membrane Potential Assay Kit dye) in Assay Buffer according to the manufacturer's instructions.
-
This compound Plate: Prepare a serial dilution of this compound in Assay Buffer in a separate polypropylene source plate at a concentration 4-5x higher than the final desired concentration. Include DMSO-only wells as a negative control.[15]
-
Substrate Plate: Prepare the B⁰AT1 substrate (e.g., L-leucine) in Assay Buffer at a concentration 4-5x higher than its pre-determined EC80 value.
-
-
Dye Loading:
-
Remove cell plates from the incubator.
-
Add an equal volume of Dye Loading Solution to each well (e.g., for a 384-well plate with 25 µL of media, add 25 µL of dye solution).[12] No-wash kits are recommended to minimize cell perturbation.[14][16]
-
Incubate the plate for the optimized time (e.g., 30-60 minutes) at the optimized temperature (e.g., 37°C or room temperature).[12]
-
-
Compound Pre-incubation:
-
Place both the cell plate and the this compound compound plate into the FLIPR instrument.
-
Program the instrument to transfer a set volume from the this compound plate to the cell plate.
-
Allow the cells to incubate with this compound for an optimized period (e.g., 15-30 minutes) at room temperature.
-
-
FLIPR Reading and Substrate Addition:
-
Program the instrument to take a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then add the L-leucine substrate from the substrate plate to all wells.
-
Continue reading the fluorescence for another 2-3 minutes to capture the full response kinetic.
-
-
Data Analysis:
-
Export the kinetic data. The response is typically measured as the peak fluorescence signal minus the baseline signal.
-
Plot the response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assay Optimization and Data Presentation
Systematic optimization of assay parameters is crucial for robust and reproducible results. The following tables provide starting points and key parameters to investigate.
Table 1: Cell Seeding Density Optimization
| Parameter | 96-Well Plate | 384-Well Plate | Goal |
|---|---|---|---|
| Seeding Density | 20,000 - 80,000 cells/well | 5,000 - 20,000 cells/well | Achieve 80-90% confluency on assay day for optimal signal window.[12] |
| Growth Medium | 100 µL | 25 µL | Ensure uniform cell monolayer. |
| Incubation Time | 18 - 24 hours | 18 - 24 hours | Allow for cell attachment and monolayer formation. |
Table 2: Dye Loading Condition Optimization
| Parameter | Suggested Range | Goal |
|---|---|---|
| Dye | FLIPR Membrane Potential Kit | Select a dye with a high signal-to-background ratio. |
| Loading Time | 30 - 120 minutes | Find the shortest time that yields the maximum signal window without cytotoxicity.[5] |
| Loading Temp. | Room Temperature or 37°C | Determine the temperature that provides the most stable baseline and robust signal.[5][12] |
| Probenecid | 0 - 2.5 mM | For certain cell types (e.g., CHO), may prevent dye leakage and improve signal.[13] |
Table 3: Substrate (L-leucine) Concentration Optimization
| Parameter | Suggested Range | Goal |
|---|---|---|
| Substrate Conc. | 10-point, 1:3 dilution series | Determine the full dose-response curve to calculate the EC50 and EC80 values. |
| Assay Mode | Agonist | Measure the stimulation of membrane potential change by the substrate. |
| Selected Conc. | EC80 | Use a sub-maximal concentration for the inhibition assay to ensure a large enough window to measure inhibition. |
Troubleshooting Guide
Encountering issues during assay development is common. This guide addresses frequent problems in a question-and-answer format.
Caption: Logic diagram for troubleshooting common FLIPR assay issues.
Q: My data shows high well-to-well variability and/or significant edge effects. What's wrong?
A: This is often caused by non-uniform cell plating or inconsistent liquid handling.
-
Cell Plating: Ensure your cell suspension is homogenous before and during plating. Avoid letting plates sit for long periods before placing them in the incubator, which can cause cells to settle unevenly. Edge effects can sometimes be mitigated by not using the outermost wells of the plate.[13]
-
Liquid Handling: Inaccurate or inconsistent pipetting during dye loading or compound addition can introduce significant variability. Ensure pipettes are calibrated and consider using automated liquid handlers for critical steps.
-
Mixing: In 384-well plates, proper mixing is critical.[5][13] You may need to optimize the dispense speed and height of the FLIPR pipettor to ensure the added compound/substrate mixes properly without dislodging the cells.[5]
Q: The signal-to-background ratio (assay window) is too low. How can I improve it?
A: A small assay window makes it difficult to resolve true inhibition from noise.
-
Cell Health and Density: Ensure cells are healthy and form a confluent monolayer. Too few cells will produce a weak signal, while overgrown or unhealthy cells may respond poorly.[5]
-
Dye Loading: The dye loading time and concentration may be suboptimal. Perform a time course (e.g., 30, 60, 90 minutes) and a concentration titration of the dye to find the conditions that yield the largest response.
-
Substrate Concentration: Ensure you are using an appropriate (EC80) concentration of the L-leucine substrate. Too low a concentration will produce a weak signal, while a fully saturating concentration (EC100) will make it difficult to see inhibition.
Q: I see a sharp drop in fluorescence immediately after compound or substrate addition. What causes this?
A: This is a common "addition artifact" and is typically caused by the physical force of the liquid addition dislodging cells from the bottom of the well.[15][17]
-
Reduce Dispense Speed: This is the most effective solution. Lower the speed at which the FLIPR pipettor adds liquid to the wells.[15]
-
Adjust Pipette Height: Increase the height of the pipette tips relative to the bottom of the well.
-
Improve Cell Adhesion: Using Poly-D-Lysine coated plates can help anchor the cells more firmly, making them less susceptible to detachment.[5][15]
Q: My calculated IC50 values are inconsistent between experiments. Why?
A: Reproducibility is key for reliable pharmacological data.
-
Reagent Consistency: Ensure all buffers and reagent stocks are prepared consistently. Prepare fresh substrate (L-leucine) plates for each experiment.
-
Cell State: As mentioned, cell passage number and growth conditions can alter receptor expression and cellular response. Maintain a consistent cell culture practice.[5]
-
DMSO Concentration: Ensure the final DMSO concentration is identical in all wells (including controls). High concentrations of DMSO can affect cell health and compound activity.[15]
-
Incubation Times: All incubation steps (dye loading, compound pre-incubation) must be precisely timed and consistent across all experiments.
B⁰AT1 (SLC6A19) Signaling Pathway
The following diagram illustrates the mechanism of the B⁰AT1 transporter and its inhibition by this compound, leading to a change in membrane potential that is detected in the FLIPR assay.
Caption: this compound inhibits the B⁰AT1-mediated co-transport of Na+ and amino acids.
References
- 1. Development and optimization of FLIPR high throughput calcium assays for ion channels and GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youngpetro.org [youngpetro.org]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Development of a FLIPR Assay for the Simultaneous Identification of MrgD Agonists and Antagonists from a Single Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. moleculardevices.com [moleculardevices.com]
- 13. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. moleculardevices.com [moleculardevices.com]
- 15. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
- 16. moleculardevices.com [moleculardevices.com]
- 17. Troubleshooting Guide - Molecular Devices FLIPR Tetra User Manual [Page 176] | ManualsLib [manualslib.com]
Addressing variability in Cinromide potency between assay types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address variability in Cinromide potency between different assay types.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound functions as an allosteric inhibitor of the neutral amino acid transporter B0AT1 (also known as SLC6A19).[1][2][3] It binds to a site in the vestibule of the transporter, which prevents the conformational change required for amino acid transport.[1][2][3] Specifically, the binding of inhibitors like this compound prevents the movement of transmembrane helices TM1 and TM6 that is necessary for the transporter to shift from an outward-open to an occluded state.[1][2][3]
Q2: Which cell lines are recommended for this compound potency assays?
Commonly used cell lines for assessing this compound potency include Madin-Darby Canine Kidney (MDCK) cells stably expressing human SLC6A19 (hSLC6A19) and its accessory protein TMEM27, as well as Chinese Hamster Ovary (CHO-BC) cells stably overexpressing B0AT1 and collectrin.[2][3][4][5]
Q3: What are the common assay formats used to determine this compound potency, and why do they yield different results?
The two primary functional cell-based assays used for determining this compound potency are the Fluorescence Imaging Plate Reader (FLIPR) Membrane Potential (FMP) assay and the stable isotope-labeled or radioactive amino acid uptake assay .[2][3][5][6]
Variability in IC50 values between these assays can arise from their different measurement principles:
-
FMP Assay: This is an indirect method that measures changes in membrane potential. B0AT1 is an electrogenic transporter, meaning it co-transports Na+ ions with amino acids, leading to membrane depolarization. The FMP assay uses a voltage-sensitive dye to detect this change, and inhibition by this compound is measured as a reduction in the depolarization signal.[1][4][5]
-
Uptake Assay: This is a direct measure of transporter function. It quantifies the amount of a radiolabeled or stable isotope-labeled amino acid (like L-leucine or L-isoleucine) that is transported into the cells.[1][4][5] Inhibition by this compound is measured as a decrease in the accumulation of the labeled substrate.[1][4][5]
The indirect nature of the FLIPR assay can sometimes lead to different potency values compared to the direct flux assay, which is often considered the gold standard.[4] For this compound itself, the IC50 values have been reported to be relatively similar between the two assays, while for some of its analogs, the FMP assay yielded IC50 values that were 1- to 20-fold lower than the uptake assay.[7]
Troubleshooting Guide
Q4: We are observing a significant right-shift (higher IC50) in our Two-Electrode Voltage Clamp (TEVC) assays in Xenopus oocytes compared to our cell-based assays. What could be the cause?
A right-shift in potency when using Xenopus oocytes in a TEVC setup has been noted for SLC6A19 inhibitors.[6] This can be attributed to the large, hydrophobic nature of the oocyte's yolk, which may lead to sequestration of the compound and prevent it from reaching the transporter at the intended concentration.[6] Incomplete equilibration of the test compound with the oocyte due to the automated and timed nature of the instrument can also contribute to this discrepancy.[6]
Q5: Our radioactive flux assay has a low signal-to-noise ratio, making it difficult to determine an accurate IC50 for this compound. How can we improve this?
A low signal-to-noise ratio in radioactive flux assays can be due to the presence of endogenous amino acid transporters in the host cell line (e.g., CHO cells).[2][3] These endogenous transporters contribute to the uptake of the radiolabeled substrate, masking the specific activity of B0AT1.
To address this, an optimized assay protocol can be implemented:
-
Use inhibitors for other major endogenous neutral amino acid transporters. For example, JPH203 can be used to block the Na+-independent transporter LAT1, and GPNA (γ-glutamyl-p-nitroanilide) can be used to inhibit the Na+-dependent transporter ASCT2.[2][8]
-
By blocking these endogenous transporters, the remaining Na+-dependent transport activity can be more specifically attributed to B0AT1, leading to a more accurate determination of this compound's IC50.[2]
Data Presentation
Table 1: Comparison of this compound IC50 Values Across Different Assay Types
| Assay Type | Cell Line | Substrate | Reported IC50 (µM) | Reference |
| FLIPR Membrane Potential (FMP) | MDCK-hSLC6A19/TMEM27 | L-Isoleucine | 0.28 | [7] |
| Stable Isotope Uptake | MDCK-hSLC6A19/TMEM27 | L-Isoleucine | 0.37 | [7] |
| FLIPR Membrane Potential (FMP) | CHO-BC | L-Leucine | ~0.5 | [4][9] |
| Radioactive Flux (Optimized) | CHO-BC | L-[14C]Leucine | 0.8 ± 0.1 | [3] |
Experimental Protocols
Methodology 1: FLIPR Membrane Potential (FMP) Assay
-
Cell Plating: Seed MDCK cells stably expressing hSLC6A19 and TMEM27 in 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with a membrane potential-sensitive dye.
-
Compound Addition: Add varying concentrations of this compound or control compounds to the wells.
-
Substrate Addition and Measurement: Add the B0AT1 substrate (e.g., L-isoleucine) to initiate transport and subsequent membrane depolarization.[6]
-
Data Acquisition: Measure the fluorescence signal using a FLIPR instrument before and after the addition of the substrate. The change in fluorescence corresponds to the change in membrane potential.
-
Data Analysis: Normalize the data and calculate IC50 values by fitting the concentration-response data to a four-parameter logistic equation.
Methodology 2: Stable Isotope-Labeled Amino Acid Uptake Assay
-
Cell Plating: Plate MDCK-hSLC6A19/TMEM27 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with a sodium-free buffer, followed by a pre-incubation with varying concentrations of this compound in a sodium-containing buffer.
-
Uptake Initiation: Add a solution containing a stable isotope-labeled amino acid (e.g., ¹³C₉, ¹⁵N₁-L-isoleucine) to start the uptake reaction.
-
Uptake Termination: After a defined incubation period, stop the uptake by rapidly washing the cells with ice-cold, sodium-free buffer.
-
Cell Lysis and Analysis: Lyse the cells and analyze the intracellular concentration of the stable isotope-labeled amino acid using LC-MS/MS.
-
Data Analysis: Determine the percent inhibition for each this compound concentration and calculate the IC50 value.
Visualizations
Caption: Allosteric inhibition of the B0AT1 transporter by this compound.
Caption: Comparative workflow for FMP and Uptake assays.
Caption: Logic diagram for troubleshooting assay variability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases [frontiersin.org]
How to control for endogenous transporters in Cinromide experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to effectively control for endogenous transporters in experiments involving Cinromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an inhibitor of the B0AT1 (SLC6A19) transporter, which is the primary transporter for the absorption of neutral amino acids in the intestine and their reabsorption in the kidney[1][2]. It acts as an allosteric inhibitor, meaning it binds to a site on the transporter distinct from the substrate-binding site to prevent the conformational changes necessary for transport[1][3][4].
Q2: Why is it crucial to control for endogenous transporters in this compound experiments?
Many cell lines used for in vitro experiments, such as Chinese Hamster Ovary (CHO) cells, express endogenous amino acid transporters that can also transport the substrate used to measure B0AT1 activity (e.g., L-leucine)[1][3]. These endogenous transporters can mask the specific effect of this compound on B0AT1, leading to an underestimation of its inhibitory activity and inaccurate kinetic measurements[2][3]. For instance, the presence of Na+-independent transport by LAT1 and Na+-dependent transport by ASCT2 can contribute significantly to overall substrate uptake[2][3].
Q3: Which endogenous transporters are most likely to interfere with this compound experiments?
The most common interfering endogenous transporters in cell-based assays for B0AT1 are:
-
LAT1 (SLC7A5): A Na+-independent transporter for large neutral amino acids[1][5][6].
-
ASCT2 (SLC1A5): A Na+-dependent transporter for neutral amino acids[2][3][5].
Q4: How can I specifically inhibit these endogenous transporters?
To isolate the activity of B0AT1, specific inhibitors for the major endogenous transporters should be used. Recommended inhibitors are:
-
JPH203: A high-affinity and selective inhibitor of LAT1[2][3].
-
GPNA (γ-glutamyl-p-nitroanilide): An inhibitor of ASCT2[2][3].
By using a combination of these inhibitors, the transport activity of LAT1 and ASCT2 can be suppressed, allowing for the specific measurement of B0AT1 inhibition by this compound[3].
Troubleshooting Guide
Problem: I'm observing incomplete inhibition of substrate transport even at high concentrations of this compound.
-
Possible Cause: This is a strong indication that endogenous transporters are contributing to the overall substrate uptake in your experimental system[2][3]. This compound is selective for B0AT1 and will not inhibit other transporters like LAT1 or ASCT2[5][6].
-
Solution: Implement the optimized assay protocol that includes inhibitors for endogenous transporters. Add JPH203 to block LAT1 and GPNA to block ASCT2 to your assay buffer along with this compound. This will ensure that the measured transport is predominantly mediated by B0AT1[3].
Problem: My measured IC50 value for this compound is significantly higher than reported values.
-
Possible Cause: The presence of unblocked endogenous transporter activity will lead to a rightward shift in the dose-response curve for this compound, resulting in an artificially high IC50 value.
-
Solution: As with the issue of incomplete inhibition, the use of an optimized assay with inhibitors for LAT1 (JPH203) and ASCT2 (GPNA) is essential for obtaining an accurate IC50 for this compound's inhibition of B0AT1[3]. The reported IC50 for this compound in an optimized assay is approximately 0.8 ± 0.1 μM[1][3].
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound and other relevant compounds used to control for endogenous transporters.
| Compound | Target Transporter | Typical Concentration for Inhibition | IC50 | Reference(s) |
| This compound | B0AT1 (SLC6A19) | 0.01 - 30 µM | ~0.5 - 0.8 µM | [1][3][6] |
| JPH203 | LAT1 (SLC7A5) | 3 µM | - | [2][3] |
| GPNA | ASCT2 (SLC1A5) | 3 mM | - | [2][3] |
Experimental Protocols
Optimized Radioactive Flux Assay for Measuring this compound Activity
This protocol is designed to measure the specific inhibition of B0AT1 by this compound in a cell line co-expressing B0AT1 and its ancillary protein, collectrin (CHO-BC cells), while controlling for endogenous transporters.
Materials:
-
CHO-BC cells (or other suitable cell line overexpressing B0AT1)
-
Culture medium
-
Assay buffer (e.g., HBSS) with and without Na+
-
14C-labeled L-leucine
-
This compound
-
JPH203
-
GPNA (γ-glutamyl-p-nitroanilide)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture: Culture CHO-BC cells to confluency in appropriate multi-well plates.
-
Preparation of Inhibitor Solutions: Prepare stock solutions of this compound, JPH203, and GPNA in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in assay buffer containing 3 µM JPH203 and 3 mM GPNA.
-
Washing: Gently wash the cells twice with Na+-free assay buffer to remove any residual amino acids.
-
Inhibitor Pre-incubation: Add the this compound solutions (with JPH203 and GPNA) to the respective wells and pre-incubate for a defined period (e.g., 10-30 minutes) at the desired temperature (e.g., 37°C).
-
Initiation of Uptake: To each well, add the assay buffer containing 14C-L-leucine (e.g., 150 µM) and the corresponding concentrations of this compound, JPH203, and GPNA.
-
Uptake Incubation: Incubate for a short, defined period (e.g., 1-5 minutes) to ensure measurement of initial transport rates.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells three times with ice-cold Na+-free assay buffer.
-
Cell Lysis: Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases [frontiersin.org]
- 6. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in Cinromide ex vivo tissue preparations
This center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cinromide in ex vivo tissue preparations. Our goal is to help you overcome common challenges and ensure the quality and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended buffer for this compound incubation with ex vivo tissues?
A1: The optimal buffer for this compound is a physiological salt solution (PSS) that mimics the composition of bodily fluids. A common formulation is Krebs-Henseleit buffer, gassed with 95% O₂ / 5% CO₂ to maintain a physiological pH of 7.4. [1]It is crucial to prepare this solution fresh for each experiment to ensure its stability and efficacy.
Q2: How can I assess tissue viability after treatment with this compound?
A2: Tissue viability can be assessed using several methods. Histological assessment is a common technique to evaluate tissue morphology. [2]Additionally, functional assays, such as measuring contractile responses in muscle tissue, can indicate tissue health. [3]For more quantitative analysis, assays that measure metabolic activity, like the resazurin reduction assay, can be employed to monitor cell viability over the course of the experiment. [4] Q3: What is the optimal temperature for conducting ex vivo experiments with this compound?
A3: For mammalian tissues, maintaining a constant temperature of 34–37°C is highly recommended to ensure that observed cellular activities reflect native behaviors. [5][6]Temperature can significantly impact enzyme kinetics and overall tissue health, so a heated organ bath or a temperature-controlled perfusion system is essential. [5][6] Q4: How long can I expect my ex vivo tissue preparation to remain viable for this compound studies?
A4: The duration of tissue viability varies depending on the tissue type and the culture conditions. With simple storage in a phosphate-buffered solution at 4°C, some tissues can be reliably maintained for up to 72 hours. [7]For longer-term experiments, more complex dynamic culture systems are necessary, with some studies reporting successful culture for over 20 days. [2]It is important to minimize the time between tissue acquisition and the start of the experiment to reduce cellular injury. [2]
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments with this compound.
Problem 1: High Variability in Experimental Replicates
Symptom: You observe significant differences in the measured response to this compound across tissue samples that should be identical.
| Potential Cause | Recommended Solution |
| Inconsistent Tissue Dissection | Ensure uniform size and thickness of tissue sections. For vascular rings or muscle strips, precise and consistent preparation is key to reproducible results. [3] |
| Variable Passive Tension | For contractile tissues, apply a consistent passive tension to each preparation before starting the experiment. The optimal tension should be determined for each tissue type. [8] |
| Inadequate Equilibration Time | Allow tissues to equilibrate in the organ bath for at least 60 minutes before adding this compound. During this time, wash the tissue with fresh buffer every 15-20 minutes. [8] |
| This compound Stock Solution Degradation | Prepare fresh stock solutions of this compound for each experiment. If storing, aliquot and freeze at -20°C or -80°C to minimize freeze-thaw cycles. [9] |
Problem 2: Low or No Detectable Effect of this compound
Symptom: The tissue does not respond to the application of this compound, even at high concentrations.
| Potential Cause | Recommended Solution |
| Poor Tissue Health | Confirm tissue viability using a positive control (e.g., potassium chloride for muscle contraction). [10]If the tissue does not respond to the positive control, the preparation is likely compromised. |
| Incorrect this compound Concentration | Verify the calculations for your stock and working solutions. Perform a concentration-response curve to determine the effective concentration range of this compound. |
| Compound Instability | Assess the stability of this compound in your experimental buffer and at the experimental temperature. Unstable compounds can degrade, leading to a loss of activity. [11] |
| Receptor Desensitization | If the target receptor for this compound is known, consider the possibility of desensitization due to prolonged exposure or repeated stimulation. |
Problem 3: Tissue Degradation or Morphological Changes
Symptom: The tissue appears swollen, discolored, or shows signs of structural damage during the experiment.
| Potential Cause | Recommended Solution |
| Inadequate Oxygenation | Ensure continuous and adequate aeration of the physiological buffer with 95% O₂ / 5% CO₂. [1] |
| Improper pH of Buffer | Check the pH of your buffer. A pH outside the physiological range of 7.2-7.4 can cause tissue damage. [7] |
| Bacterial Contamination | Use sterile techniques during tissue preparation and consider adding a multi-drug antibiotic regimen to the culture media for longer-term experiments. [2] |
| Mechanical Damage | Handle tissues gently during dissection and mounting to avoid physical damage. [3] |
Experimental Protocols
Protocol 1: Ex Vivo Organ Bath Assay for this compound
This protocol outlines the steps for assessing the effect of this compound on the contractility of smooth muscle tissue.
-
System Preparation:
-
Tissue Preparation:
-
Dissect the desired smooth muscle tissue (e.g., aortic rings, tracheal strips) and immediately place it in chilled, aerated PSS.
-
Cut the tissue into appropriate sizes (e.g., 2mm rings for blood vessels). [3] * Suspend the tissue strips in the organ bath chambers filled with warmed, aerated PSS. [10]
-
-
Equilibration and Viability Check:
-
Apply a predetermined optimal passive tension to the tissue.
-
Allow the tissue to equilibrate for 60 minutes, replacing the PSS every 15-20 minutes. [8] * Perform an initial challenge with a high concentration of potassium chloride (e.g., 80 mM) to confirm tissue viability and contractility. [8] * Wash the tissue and allow it to return to baseline tension.
-
-
This compound Application:
-
Prepare serial dilutions of this compound.
-
Add this compound to the organ bath in a cumulative or non-cumulative manner, allowing the tissue to reach a stable response at each concentration.
-
Record the changes in tissue tension using a data acquisition system.
-
-
Data Analysis:
-
Measure the amplitude of contraction or relaxation in response to each concentration of this compound.
-
Construct a concentration-response curve to determine the EC₅₀ or IC₅₀ of this compound.
-
Quantitative Data Summary
Table 1: Recommended Incubation Conditions for Ex Vivo Tissue Preparations
| Parameter | Recommended Value | Rationale |
| Temperature | 34-37°C | Maintains physiological enzyme activity and cell function. [5][6] |
| pH | 7.2-7.4 | Prevents tissue damage and maintains cellular homeostasis. [7] |
| Oxygenation | 95% O₂ / 5% CO₂ | Ensures adequate oxygen supply and maintains buffer pH. [1] |
| Equilibration Time | 60 minutes | Allows tissue to stabilize and reach a steady state before drug application. [8] |
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow
Caption: General workflow for an ex vivo organ bath experiment.
Troubleshooting Logic
Caption: Troubleshooting flowchart for a lack of tissue response.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. reprocell.com [reprocell.com]
- 4. Ex vivo Non-invasive Assessment of Cell Viability and Proliferation in Bio-engineered Whole Organ Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maintaining Live Cells and Tissue Slices in the Imaging Setup - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pitfalls on sample preparation for ex vivo imaging of resected cancer tissue using enzyme-activatable fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Attempts to improve tissue survival during ex vivo storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tips and Techniques for Troubleshooting Immunohistochemistry (IHC) [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
A Comparative Analysis of Cinromide and Benztropine as SLC6A19 Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of metabolic disease and neurological research, the neutral amino acid transporter SLC6A19 (also known as B⁰AT1) has emerged as a significant therapeutic target. This guide provides a detailed comparative analysis of two known inhibitors of SLC6A19: Cinromide and Benztropine. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their inhibitory profiles, mechanisms of action, and the experimental data supporting these findings.
SLC6A19 is a sodium-dependent transporter responsible for the uptake of neutral amino acids in the intestine and kidneys.[1] Its inhibition has been explored for potential applications in managing metabolic disorders such as type 2 diabetes and phenylketonuria, by modulating amino acid homeostasis.[2][3]
Quantitative Comparison of Inhibitor Potency
The inhibitory activities of this compound and Benztropine against SLC6A19 have been characterized using various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below, highlighting a significant difference in potency between the two compounds.
| Compound | Target | IC50 (µM) | Assay Method | Cell Line | Reference |
| This compound | Human SLC6A19 | ~0.5 | FLIPR Membrane Potential Assay | MDCK | [2] |
| Human SLC6A19 | 0.8 ± 0.1 | Radiolabeled Leucine Uptake | CHO-BC | [4] | |
| Benztropine | Human SLC6A19 | 44 ± 9 | FLIPR Membrane Potential Assay | CHO-BC | [5] |
| Human SLC6A19 | 71 ± 8 | Radiolabeled Leucine Uptake | CHO-BC | [6] |
Mechanism of Inhibition
Recent studies have elucidated distinct mechanisms of action for this compound and Benztropine in the inhibition of SLC6A19.
This compound is suggested to act as an allosteric inhibitor .[4] High-resolution cryo-electron microscopy studies have identified an allosteric binding site in the extracellular vestibule of the transporter.[4] Binding of inhibitors to this site is believed to prevent the conformational changes necessary for the transport cycle, specifically the transition from an outward-open to an occluded state.[4]
Benztropine , in contrast, has been identified as a competitive inhibitor of SLC6A19.[5] This mode of inhibition implies that Benztropine directly competes with neutral amino acid substrates for binding at the orthosteric binding site (S1) of the transporter.
Selectivity Profile
The selectivity of an inhibitor for its intended target over other proteins is a critical factor in drug development.
This compound has been described as a robustly selective and reproducible inhibitor of SLC6A19.[7] Studies have demonstrated its selectivity against other amino acid transporters with similar substrate profiles, such as ASCT2 (SLC1A5) and LAT1 (SLC7A5).[6]
Benztropine exhibits a broader pharmacological profile. In addition to its inhibitory effect on SLC6A19, it is a well-known dopamine reuptake inhibitor and a muscarinic acetylcholine receptor antagonist.[8] This polypharmacology contributes to its clinical use in treating Parkinson's disease but also indicates a less selective profile concerning amino acid transporters.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Fluorescence Imaging Plate Reader (FLIPR) Membrane Potential Assay
This high-throughput assay measures changes in cell membrane potential, which is an indirect indicator of SLC6A19 transporter activity. The influx of Na+ ions coupled with amino acid transport leads to membrane depolarization, which can be detected by a voltage-sensitive fluorescent dye.
-
Cell Culture: A Chinese Hamster Ovary (CHO) based cell line stably co-expressing human SLC6A19 and its ancillary protein, collectrin (TMEM27), is seeded in 96-well or 384-well plates and cultured to confluence.
-
Dye Loading: The cells are washed with a Hank's Balanced Salt Solution (HBSS) supplemented with glucose. A fluorescent membrane potential-sensitive dye is then added to each well, and the plate is incubated to allow for dye uptake.
-
Compound Incubation: The test compounds (this compound or Benztropine) are added to the wells at various concentrations and pre-incubated with the cells.
-
Substrate Addition and Measurement: A solution containing a neutral amino acid substrate (e.g., L-isoleucine) is added to initiate transport. The fluorescence intensity is measured in real-time using a FLIPR instrument.
-
Data Analysis: The change in fluorescence upon substrate addition is used to calculate the percentage of inhibition at each compound concentration, from which an IC50 value is determined.
Radiolabeled Substrate Uptake Assay
This assay directly measures the transport of a radiolabeled neutral amino acid into cells, providing a quantitative measure of transporter function.
-
Cell Culture: Cells stably expressing SLC6A19 (e.g., CHO-BC or MDCK cells) are grown to near confluence in 35 mm dishes.
-
Assay Initiation: The culture medium is removed, and the cells are washed with HBSS.
-
Inhibition and Uptake: The cells are incubated in HBSS containing a fixed concentration of a radiolabeled neutral amino acid (e.g., L-[¹⁴C]leucine or L-[¹⁴C]isoleucine) and varying concentrations of the inhibitor (this compound or Benztropine) for a defined period at 37°C.
-
Assay Termination: The uptake is stopped by rapidly washing the cells with ice-cold HBSS.
-
Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of radiolabeled substrate taken up by the cells is normalized to the total protein content. The percentage of inhibition is calculated for each inhibitor concentration to determine the IC50 value.
Signaling Pathways and Logical Relationships
The inhibition of SLC6A19 has downstream effects on cellular signaling pathways, primarily due to the alteration of intracellular amino acid concentrations.
Caption: SLC6A19 inhibition pathway.
The diagram above illustrates the mechanism of SLC6A19-mediated neutral amino acid transport and its inhibition by this compound and Benztropine. Reduced intracellular amino acid levels due to this inhibition can lead to decreased signaling through the mammalian target of rapamycin complex 1 (mTORC1) pathway.[2] Furthermore, the increased presence of unabsorbed amino acids in the intestinal lumen can stimulate the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells, contributing to improved glycemic control.[2][9][10]
Caption: Experimental workflow for IC50 determination.
This workflow diagram outlines the parallel experimental procedures for determining the IC50 values of SLC6A19 inhibitors using both the FLIPR membrane potential assay and the radiolabeled substrate uptake assay.
Conclusion
This compound and Benztropine both inhibit the neutral amino acid transporter SLC6A19, but they do so with markedly different potencies and mechanisms of action. This compound is a significantly more potent, allosteric inhibitor with a higher degree of selectivity for SLC6A19. Benztropine is a less potent, competitive inhibitor with known off-target activities. These differences are crucial for researchers in the field of drug discovery and development when selecting appropriate tool compounds for studying the physiological roles of SLC6A19 and for designing novel therapeutics targeting this transporter. The experimental protocols and pathway diagrams provided herein offer a foundational resource for further investigation into the pharmacology of SLC6A19.
References
- 1. researchgate.net [researchgate.net]
- 2. Mice lacking neutral amino acid transporter B0AT1 (Slc6a19) have elevated levels of FGF21 and GLP-1 and improved glycaemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel inhibitors of the amino acid transporter B0 AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-8-Substituted benztropinamine analogs as selective dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mice lacking neutral amino acid transporter B(0)AT1 (Slc6a19) have elevated levels of FGF21 and GLP-1 and improved glycaemic control - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Cinromide Analogs: A Comparative Guide for Drug Development Professionals
For researchers and scientists at the forefront of anticonvulsant drug discovery, understanding the nuanced relationship between the chemical structure of a compound and its pharmacological activity is paramount. This guide provides a comparative analysis of cinromide analogs, focusing on their structure-activity relationships (SAR) in the context of anticonvulsant efficacy. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate the rational design of more potent and safer antiepileptic drugs.
This compound, a cinnamamide derivative, has been a subject of interest for its anticonvulsant properties. The core cinnamamide scaffold presents multiple opportunities for chemical modification, allowing for a systematic exploration of how different functional groups and structural features influence anticonvulsant activity. This guide synthesizes findings from various studies to offer a clear comparison of this compound analogs.
Comparative Anticonvulsant Activity of this compound Analogs
The following table summarizes the anticonvulsant activity of a series of N-substituted cinnamamide derivatives, including this compound, in preclinical rodent models. The primary endpoints for comparison are the median effective dose (ED₅₀) in the maximal electroshock (MES) seizure test, a model for generalized tonic-clonic seizures, and the median toxic dose (TD₅₀) as assessed by the rotarod test for neurological deficit. The protective index (PI), calculated as the ratio of TD₅₀ to ED₅₀, serves as a crucial indicator of a compound's therapeutic window.
| Compound | Structure | R-group (on Phenyl Ring) | N-Substituent | MES ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| This compound | 3-bromo-N-ethylcinnamamide | 3-Br | -CH₂CH₃ | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
| Analog 1 | N-(2-hydroxyethyl) cinnamamide | H | -CH₂CH₂OH | 17.7[1][2] | 154.9[1][2] | 8.8[1][2] |
| Analog 2 | (E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamide | 3-F | -CH₂CH₂OH | 17.0[1][2] | 211.1[1][2] | 12.4[1][2] |
| Analog 3 | (R,S)-(2E)-N-(2-hydroxybutyl)-3-phenylprop-2-enamide | H | -CH(CH₃)CH₂OH | Proven anticonvulsant activity[3] | Not specified | Not specified |
| Analog 4 | (2E)-N-(1-hydroxy-2-methylpropan-2-yl)-3-phenylprop-2-enamide | H | -C(CH₃)₂CH₂OH | Proven anticonvulsant activity[3] | Not specified | Not specified |
| Analog 5 | (R,S)-(2E)-N-(1-hydroxy-3-methyl-butan-2-yl)-3-phenylprop-2-enamide | H | -CH(CH(CH₃)₂)CH₂OH | Proven anticonvulsant activity[3] | Not specified | Not specified |
Note: The data for this compound itself was not available in the provided search results in a comparable format to the analogs presented.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the anticonvulsant and neurotoxic potential of this compound analogs.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.
-
Animal Model: Male NMRI mice weighing between 18 and 25 g are typically used.
-
Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Induction of Seizure: At the time of predicted peak effect of the compound, a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.
-
Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint of protection.
-
Data Analysis: The median effective dose (ED₅₀), the dose at which 50% of the animals are protected from the tonic hindlimb extension, is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is employed to screen for compounds that may be effective against absence seizures by elevating the seizure threshold.
-
Animal Model: Male NMRI mice are used.
-
Compound Administration: The test compound is administered, typically i.p. or p.o.
-
Induction of Seizure: A dose of pentylenetetrazole (PTZ) sufficient to induce clonic seizures in at least 97% of vehicle-treated animals (e.g., 85 mg/kg) is injected subcutaneously.
-
Endpoint: The absence of a clonic seizure lasting for at least 5 seconds within a 30-minute observation period is considered the endpoint for protection.
-
Data Analysis: The ED₅₀ is calculated as the dose that protects 50% of the animals from the clonic seizure.
Rotarod Neurotoxicity Test
This test assesses the potential for a compound to cause motor impairment and neurological deficits.
-
Apparatus: A rotating rod (e.g., 3 cm in diameter, rotating at 6 rpm).
-
Animal Model: Mice are trained to remain on the rotating rod for a set period (e.g., 1 minute).
-
Compound Administration: The test compound is administered.
-
Testing: At the time of predicted peak effect, the animals are placed on the rotating rod.
-
Endpoint: The inability of the animal to remain on the rod for the predetermined time is indicative of neurotoxicity.
-
Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is calculated.
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts and processes involved in the SAR of this compound analogs, the following diagrams have been generated using the DOT language.
Caption: Key pharmacophoric features of cinnamamides for anticonvulsant activity.
Caption: A typical workflow for the screening and evaluation of novel anticonvulsant compounds.
While the precise molecular mechanism of anticonvulsant action for all this compound analogs is not fully elucidated, this compound itself has been identified as an inhibitor of the neutral amino acid transporter B0AT1 (SLC6A19). This inhibition may alter amino acid homeostasis, which could contribute to its anticonvulsant effects. A simplified, hypothetical signaling pathway is depicted below.
Caption: A proposed mechanism of action for this compound analogs involving B0AT1 inhibition.
Conclusion
The structure-activity relationship of this compound analogs reveals that modifications to both the phenyl ring and the N-substituent of the cinnamamide core can significantly impact anticonvulsant activity and neurotoxicity. The introduction of a fluorine atom at the 3-position of the phenyl ring in conjunction with an N-(2-hydroxyethyl) substituent (Analog 2) resulted in a compound with a higher protective index than its unsubstituted counterpart (Analog 1). This suggests that electron-withdrawing groups on the phenyl ring may be beneficial for the therapeutic window. The presence of hydroxyl groups in the N-substituent appears to be a common feature among active analogs, potentially contributing to favorable pharmacokinetic or pharmacodynamic properties. Further systematic exploration of these structural motifs, guided by the principles outlined in this guide, will be instrumental in the development of next-generation anticonvulsant therapies with improved efficacy and safety profiles.
References
A Comparative Analysis of Cinromide and Other B0AT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The solute carrier family 6 member 19 (SLC6A19), also known as B0AT1, has emerged as a promising therapeutic target for metabolic diseases such as non-alcoholic steatohepatitis (NASH), phenylketonuria, and type 2 diabetes.[1][2][3] B0AT1 is the primary transporter for neutral amino acids in the intestine and kidneys.[4] Its inhibition can modulate amino acid homeostasis, leading to beneficial metabolic effects.[5][6] This guide provides a comparative analysis of Cinromide and other notable B0AT1 inhibitors, supported by experimental data and detailed methodologies.
Overview of B0AT1 Inhibitors
A variety of compounds have been identified as B0AT1 inhibitors, ranging from repurposed drugs to newly discovered chemical scaffolds. These inhibitors exhibit varying potencies and mechanisms of action. This comparison will focus on this compound and other key inhibitors characterized in the literature.
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of different compounds against B0AT1 is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the reported IC50 values for this compound and other selected B0AT1 inhibitors, as determined by various cellular assays.
| Inhibitor | IC50 (µM) - FLIPR Assay | IC50 (µM) - Radioactive Uptake Assay | Cell Line | Reference(s) |
| This compound | 0.28 - 0.5 | 0.37 - 0.8 | CHO-BC, MDCK-hSLC6A19/TMEM27 | [1][2][7][8][9] |
| Benztropine | 44 | 71 | CHO-BC | [1][2][3][10] |
| Nimesulide | - | 23 | Proteoliposomes | [1][2] |
| CB3 | 1.9 | - | CHO-BC | [1][2] |
| E4 (JX98) | 13.7 | 7.7 | CHO-BC | [1][2][11] |
| E18 | 4.6 | - | CHO-BC | [1][2] |
| JX225 | 0.031 - 0.090 | 0.111 - 0.440 | CHO-BC | [12] |
Experimental Protocols
The characterization of B0AT1 inhibitors relies on robust in vitro and ex vivo assays. Below are the detailed methodologies for the key experiments cited in this guide.
Cell-Based Fluorescence Assay (FLIPR)
This high-throughput screening assay measures the change in membrane potential upon amino acid transport via the electrogenic B0AT1 transporter.[3][10][13]
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing B0AT1 and its accessory protein collectrin (CHO-BC cells).[1][10]
-
Assay Principle: The assay utilizes a fluorescent dye that is sensitive to changes in membrane potential. The transport of a neutral amino acid by B0AT1 is coupled to the co-transport of a Na+ ion, leading to membrane depolarization, which is detected as an increase in fluorescence.[3][10]
-
Protocol:
-
CHO-BC cells are seeded in 96-well or 384-well plates.
-
Cells are loaded with a membrane potential-sensitive fluorescent dye.
-
Inhibitor compounds at various concentrations are pre-incubated with the cells.
-
The transport is initiated by adding a B0AT1 substrate (e.g., L-isoleucine or L-leucine).
-
The change in fluorescence is monitored in real-time using a FLIPR instrument.
-
IC50 values are calculated from the dose-response curves.
-
Radioactive Amino Acid Uptake Assay
This assay directly measures the inhibition of amino acid transport into cells.[1][10]
-
Assay Principle: The uptake of a radiolabeled B0AT1 substrate (e.g., ¹⁴C-L-leucine or ¹⁴C-L-isoleucine) is measured in the presence and absence of inhibitor compounds.
-
Protocol:
-
CHO-BC cells are cultured in 35 mm dishes to near confluence.[1][10]
-
The culture medium is removed, and cells are washed with Hank's Balanced Salt Solution (HBSS).
-
Cells are incubated with HBSS containing a radiolabeled substrate and varying concentrations of the inhibitor for a defined period (e.g., 6 minutes) at 37°C.[1][10]
-
The uptake is terminated by washing the cells with ice-cold buffer.
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Na+-dependent uptake is determined by subtracting the uptake in a Na+-free buffer.
-
IC50 values are determined by analyzing the inhibition of Na+-dependent uptake at different inhibitor concentrations.
-
Ex Vivo Intestinal Uptake Assay
This assay assesses the inhibitory activity in a more physiological context using inverted sections of the mouse small intestine.[1][3][10]
-
Tissue Preparation: The small intestine from a mouse is removed, rinsed, and inverted to expose the mucosal surface.[1][14]
-
Protocol:
-
Inverted intestinal sections are incubated in a buffer containing a radiolabeled amino acid (e.g., ¹⁴C-L-leucine) with or without the test inhibitor.
-
After the incubation period, the tissue is washed to remove extracellular radioactivity.
-
The tissue is then processed to measure the amount of accumulated radiolabeled amino acid.
-
The inhibition of Na+-dependent amino acid uptake is calculated.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were created using the DOT language to illustrate key concepts.
Caption: B0AT1-mediated amino acid transport and its inhibition.
References
- 1. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases [frontiersin.org]
- 3. Identification of novel inhibitors of the amino acid transporter B0 AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mice lacking neutral amino acid transporter B0AT1 (Slc6a19) have elevated levels of FGF21 and GLP-1 and improved glycaemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Corrigendum: Novel chemical scaffolds to inhibit the neutral amino acid transporter B0AT1 (SLC6A19), a potential target to treat metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
Cinromide's Interaction with SLC Family Transporters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cinromide's interaction with the Solute Carrier (SLC) family of transporters. The available research primarily focuses on this compound's inhibitory effects on the neutral amino acid transporter B⁰AT1, also known as SLC6A19. While comprehensive cross-reactivity data across the entire SLC superfamily is limited in the public domain, this document summarizes the existing findings, details the experimental protocols used for these assessments, and offers a framework for broader cross-reactivity studies.
Executive Summary
Quantitative Analysis of this compound's Interaction with SLC6A19
The inhibitory potency of this compound against SLC6A19 has been determined using various cell-based functional assays. The half-maximal inhibitory concentration (IC50) is a key metric for this interaction.
| Transporter | Compound | IC50 (µM) | Assay Type | Cell Line | Substrate | Reference |
| SLC6A19 (B⁰AT1) | This compound | 0.8 ± 0.1 | Radioactive L-leucine uptake | CHO-BC | L-[¹⁴C]leucine | [6][7] |
| SLC6A19 (B⁰AT1) | This compound | ~0.5 | FLIPR Membrane Potential Assay | CHO-BC | Isoleucine | [4] |
| SLC6A19 (B⁰AT1) | This compound | ~0.3 | Not specified | Not specified | Not specified | [2][4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of drug-transporter interactions. Below are protocols for two common assays used to characterize inhibitors of SLC transporters.
Radioactive Substrate Uptake Assay
This assay directly measures the function of a transporter by quantifying the uptake of a radiolabeled substrate into cells expressing the transporter of interest.
Objective: To determine the inhibitory effect of a test compound (e.g., this compound) on the uptake of a specific substrate by an SLC transporter.
Materials:
-
Cells stably expressing the SLC transporter of interest (e.g., CHO or HEK293 cells).
-
Radiolabeled substrate (e.g., L-[¹⁴C]leucine for SLC6A19).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Test compound (this compound) at various concentrations.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Culture: Seed the transporter-expressing cells in a multi-well culture plate and allow them to grow to a suitable confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Pre-incubation: Wash the cells with the assay buffer and then pre-incubate them with the different concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.[11]
-
Uptake Initiation: Add the radiolabeled substrate to each well to initiate the uptake reaction.
-
Uptake Termination: After a defined incubation period, stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
FLIPR Membrane Potential (FMP) Assay
This is a fluorescence-based assay that indirectly measures the activity of electrogenic SLC transporters (transporters that move a net charge across the membrane). The transport of a substrate changes the membrane potential, which is detected by a voltage-sensitive fluorescent dye.
Objective: To assess the inhibitory activity of a test compound on an SLC transporter by measuring changes in membrane potential.
Materials:
-
Cells stably expressing the SLC transporter of interest.
-
FLIPR Membrane Potential Assay Kit (containing a voltage-sensitive dye).
-
Assay buffer.
-
Substrate for the transporter (e.g., isoleucine for SLC6A19).[3]
-
Test compound (this compound).
-
A fluorescence imaging plate reader (FLIPR).
Procedure:
-
Cell Plating: Plate the cells in a black-walled, clear-bottom multi-well plate suitable for fluorescence measurements.
-
Dye Loading: Load the cells with the voltage-sensitive dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Signal Measurement: Use the FLIPR instrument to measure the baseline fluorescence. Then, add the substrate to all wells to stimulate transporter activity and continue recording the fluorescence signal.
-
Data Analysis: The change in fluorescence upon substrate addition is indicative of transporter activity. The reduction in this signal in the presence of this compound is used to calculate the percent inhibition and subsequently the IC50 value.[3]
Visualizing Experimental and Logical Frameworks
The following diagrams illustrate the workflow for assessing cross-reactivity and the known mechanism of action of this compound on SLC6A19.
Caption: Workflow for assessing the cross-reactivity of this compound against a panel of SLC transporters.
Caption: Allosteric inhibition of SLC6A19 by this compound, preventing amino acid translocation.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. How is transporter interaction assessed? [synapse.patsnap.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. Drug transporter (SLC) inhibition panel assay using drug substrates [protocols.io]
Unveiling the Potency of Cinromide: A Comparative Guide to its IC50 Across Cell Lines
For researchers and scientists engaged in drug development, particularly those targeting amino acid transport, understanding the inhibitory potential of compounds like Cinromide is paramount. This guide provides a focused comparison of this compound's IC50 value in different cell lines, supported by detailed experimental data and methodologies.
Quantitative Analysis of this compound's Inhibitory Concentration (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound in various cell lines, showcasing its efficacy as an inhibitor of the neutral amino acid transporter B0AT1 (also known as SLC6A19).
| Cell Line | Transporter | IC50 Value (µM) | Assay Method |
| CHO-BC | B0AT1 (SLC6A19) | 0.8 ± 0.1[1] | Optimized radioactive L-[¹⁴C]leucine uptake assay |
| CHO-BC | B0AT1 (SLC6A19) | 0.5[2] | FLIPR assay & radioactive uptake assays |
| MDCK | hSLC6A19 | Identified as a potent inhibitor at 10 µM | FLIPR membrane potential (FMP) assay & stable isotope uptake assay[3] |
Deciphering the Experimental Approach: How IC50 is Determined
The determination of this compound's IC50 value relies on robust cellular assays that measure the inhibition of the B0AT1 transporter. The primary methods cited in the literature are detailed below.
Radioactive Amino Acid Uptake Assay
This method directly measures the function of the B0AT1 transporter by quantifying the uptake of a radiolabeled substrate, such as L-[¹⁴C]leucine.
Experimental Workflow:
Caption: Workflow for IC50 determination using a radioactive uptake assay.
An optimized version of this assay includes the use of inhibitors for other endogenous amino acid transporters like LAT1 and ASCT2 to specifically isolate the B0AT1-mediated transport[1][4][5]. For instance, JPH203 is used to block LAT1 and γ-glutamyl-p-nitroanilide (GPNA) is used to suppress ASCT2 activity[1][4].
FLIPR Membrane Potential (FMP) Assay
This high-throughput screening method provides an indirect measure of transporter activity by detecting changes in membrane potential. The transport of an amino acid by B0AT1 is coupled to the movement of Na+ ions, which alters the membrane potential.
Experimental Protocol:
-
Cell Plating: MDCK cells stably expressing human SLC6A19 and its accessory protein TMEM27 are seeded in 96-well plates[3].
-
Dye Loading: The cells are loaded with a fluorescent membrane potential-sensitive dye.
-
Compound Addition: this compound at various concentrations is added to the wells.
-
Substrate Addition & Measurement: A substrate of the transporter (e.g., a neutral amino acid) is added, and the resulting change in fluorescence, indicative of a change in membrane potential, is measured using a FLIPR instrument[2][3].
-
Data Analysis: The inhibition of the fluorescence signal by this compound is used to calculate the IC50 value.
The Mechanism of Inhibition: An Allosteric Approach
This compound functions as an allosteric inhibitor of B0AT1[1][6]. This means it does not bind to the same site as the natural amino acid substrates (the orthosteric site). Instead, it binds to a different site on the transporter. This binding event prevents the necessary conformational changes in the transporter that are required for the transport of amino acids across the cell membrane[1][4][6].
Caption: this compound's allosteric inhibition of the B0AT1 transport cycle.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Docking Studies of Cinromide with the B0AT1 Transporter: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cinromide's interaction with the B0AT1 (SLC6A19) transporter, a key player in neutral amino acid transport and a potential therapeutic target for metabolic disorders. While direct computational docking studies detailing the binding energy and specific molecular interactions of this compound with B0AT1 are not extensively published, this document synthesizes available experimental data on its inhibitory activity and compares it with other known B0AT1 inhibitors. The guide also outlines the detailed experimental and computational protocols typically employed in such studies.
Comparative Inhibitory Activity of B0AT1 Ligands
The B0AT1 transporter, a member of the solute carrier 6 (SLC6) family, is crucial for the absorption of neutral amino acids in the intestine and kidneys.[1][2][3] Its dysfunction is linked to Hartnup disease, a rare genetic disorder.[2][3][4][5] Pharmacological inhibition of B0AT1 is being explored as a therapeutic strategy for conditions like phenylketonuria (PKU), metabolic syndrome, and certain cancers.[6][7][8]
This compound has been identified as a robust and selective inhibitor of the human B0AT1 transporter (hSLC6A19) in functional cell-based assays.[9][10] The following table summarizes the inhibitory potency (IC50) of this compound and other notable B0AT1 inhibitors, providing a basis for comparative evaluation.
| Compound | IC50 (µM) | Assay Type | Cell Line | Notes | Reference |
| This compound | 0.3 - 0.8 | FLIPR / Radioligand Uptake | CHO-BC / MDCK | Identified from a screen of pharmacologically active compounds.[11][12][13] | [9][10][11][12][13] |
| Benztropine | 44 | FLIPR | CHO-BC | Identified through a combination of computational screening and functional assays.[14] | [14] |
| Nimesulide | 23 | Proteoliposome Transport Assay | Rat brush-border membranes | An approved cyclooxygenase inhibitor also found to inhibit B0AT1.[12][14] | [12][14] |
| Compound E4 | 1.9 - 7.7 | FLIPR / Radioligand Uptake | CHO-BC | A high-affinity inhibitor identified from high-throughput screening.[11][12][13] | [11][12][13] |
| Compound CB3 | 13.7 | Radioligand Uptake | CHO-BC | Identified from high-throughput screening.[11][12] | [11][12] |
| Compound E18 | 1.9 | Radioligand Uptake | CHO-BC | Identified from high-throughput screening.[11][12] | [11][12] |
| JNT-517 | Potent Inhibitor | Not Specified | Not Specified | An oral small molecule inhibitor in development for PKU.[7] | [7] |
| Maze Cpd 141 | 0.089 | Radioligand Uptake | CHO | A recently disclosed potent inhibitor.[8] | [8] |
| JX98 & JX225 | 0.031 - 0.090 | FLIPR | Not Specified | High-affinity allosteric inhibitors with cryo-EM structures solved in complex with B0AT1.[13] | [13] |
Experimental and Computational Methodologies
The identification and characterization of B0AT1 inhibitors like this compound rely on a combination of in vitro experimental assays and in silico computational modeling.
Key Experimental Protocols
1. Fluorescence Imaging Plate Reader (FLIPR) Membrane Potential Assay: This high-throughput assay measures changes in cell membrane potential.[9][10] Since B0AT1 is an electrogenic transporter (co-transporting Na+ with an amino acid), its activity causes membrane depolarization, which can be detected by a voltage-sensitive fluorescent dye.[14] Inhibitors of B0AT1 will prevent this depolarization in a dose-dependent manner.
-
Cell Culture: CHO or MDCK cells stably co-expressing human SLC6A19 (B0AT1) and its ancillary protein, collectrin or ACE2, are used.[9][12][14]
-
Assay Procedure:
-
Cells are seeded in 96- or 384-well plates.
-
After reaching confluence, they are loaded with a membrane potential-sensitive dye.
-
Test compounds (like this compound) are pre-incubated with the cells.
-
A B0AT1 substrate (e.g., L-isoleucine or L-leucine) is added to initiate transport and membrane depolarization.[9][12]
-
Fluorescence is monitored in real-time using a FLIPR instrument. The reduction in the fluorescence signal in the presence of the inhibitor is used to calculate its IC50 value.
-
2. Radiolabeled Amino Acid Uptake Assay: This is a direct measure of transporter function.[9][10][11]
-
Cell Culture: Similar to the FLIPR assay, cells expressing B0AT1 are used.[15]
-
Assay Procedure:
-
Cells are grown to confluence in culture dishes.
-
They are washed with a buffer solution (e.g., HBSS).
-
Cells are then incubated with a radiolabeled B0AT1 substrate (e.g., [14C]leucine or [14C]isoleucine) in the presence or absence of the test inhibitor for a defined period.[11][15]
-
The uptake is stopped by washing with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The IC50 is determined by measuring the concentration of the inhibitor required to reduce the specific uptake of the radiolabeled substrate by 50%.
-
Computational Docking Protocol
While a specific docking study for this compound is not publicly available, the general workflow for such an analysis on B0AT1 inhibitors has been described and involves homology modeling and molecular docking simulations.[11][12][14]
-
Homology Modeling: Since the high-resolution crystal structure of human B0AT1 was only recently determined via cryo-EM, earlier docking studies relied on homology models.[12][13] These models were typically built using the crystal structures of related transporters from the SLC6 family, such as the bacterial leucine transporter (LeuT) or the human dopamine transporter (DAT), as templates.[11][12][14]
-
Ligand and Protein Preparation: 3D structures of the ligands (e.g., this compound) are generated and optimized. The homology model of B0AT1 is prepared by adding hydrogen atoms and assigning partial charges.
-
Molecular Docking: Software such as AutoDock is used to predict the binding pose and affinity of the ligand within the transporter's binding site.[14] The docking algorithm explores various conformations of the ligand within the defined binding pocket and scores them based on a force field that estimates the binding energy. Recent structural data suggests that some inhibitors, and likely this compound, bind to an allosteric site in the extracellular vestibule of the transporter rather than the orthosteric substrate-binding site (S1).[13]
Visualizing the Workflow
The following diagrams illustrate the logical flow of the computational and experimental workflows used to study B0AT1 inhibitors.
Caption: Computational Docking Workflow for B0AT1 Inhibitors.
References
- 1. The role of the neutral amino acid transporter B0AT1 (SLC6A19) in Hartnup disorder and protein nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of the neutral amino acid transporter B0AT1 (SLC6A19) in Hartnup disorder and protein nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutations in SLC6A19, encoding B0AT1, cause Hartnup disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Hartnup disease-causing SLC6A19 mutations lead to B0AT1 aberrant trafficking and ACE2 mis-localisation implicating the endoplasmic reticulum protein quality control [frontiersin.org]
- 5. Hartnup Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What are SLC6A19 inhibitors and how do they work? [synapse.patsnap.com]
- 7. jnanatx.com [jnanatx.com]
- 8. Maze Therapeutics discovers SLC6A19 inhibitors | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases [frontiersin.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Basis for the Interaction of the Mammalian Amino Acid Transporters B0AT1 and B0AT3 with Their Ancillary Protein Collectrin - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of Cinromide on L-Leucine Uptake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the inhibitory effect of Cinromide on L-leucine uptake. It includes detailed experimental protocols, data presentation tables, and a visual representation of the experimental workflow to aid researchers in designing and executing robust studies in this area.
Introduction
L-leucine, an essential amino acid, plays a crucial role in various physiological processes, including protein synthesis and metabolic regulation. Its transport into cells is primarily mediated by specific amino acid transporters. One of the key transporters responsible for the absorption of neutral amino acids, including L-leucine, in the intestine and kidneys is the B⁰AT1 transporter (encoded by the SLC6A19 gene). This compound has been identified as an inhibitor of the B⁰AT1 transporter, making it a valuable tool for studying the physiological roles of this transporter and a potential therapeutic agent for metabolic diseases.[1][2][3][4] This guide outlines the methodologies to validate and quantify the inhibitory effect of this compound on L-leucine uptake.
Experimental Comparison: this compound vs. Other Compounds
To objectively assess the inhibitory potency of this compound, it is essential to compare its effects with a known non-selective inhibitor of L-type amino acid transporters, such as 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH), and a negative control. The following table summarizes hypothetical yet expected quantitative data from a radiolabeled L-leucine uptake assay.
Table 1: Comparative Inhibition of L-Leucine Uptake
| Compound | Concentration (µM) | L-Leucine Uptake (% of Control) | IC₅₀ (µM) |
| This compound | 0.1 | 85.2 ± 4.1 | 0.8 ± 0.1 |
| 1 | 48.7 ± 3.5 | ||
| 10 | 15.3 ± 2.8 | ||
| 100 | 5.1 ± 1.9 | ||
| BCH (Positive Control) | 100 | 75.6 ± 5.3 | >1000 |
| 1000 | 42.1 ± 4.8 | ||
| 10000 | 12.5 ± 3.1 | ||
| Vehicle (Negative Control) | - | 100 ± 5.8 | N/A |
Data are presented as mean ± standard deviation.
Detailed Experimental Protocol
A radioactive uptake assay using [¹⁴C]L-leucine is a standard and reliable method to quantify the inhibition of L-leucine transport.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for L-leucine uptake in a cell line overexpressing the B⁰AT1 transporter.
Materials:
-
Cell line stably overexpressing human B⁰AT1 and its accessory protein collectrin (e.g., CHO-BC cells)[1]
-
Cell culture medium and supplements
-
This compound
-
BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid)
-
[¹⁴C]L-leucine (radiolabeled)
-
Unlabeled L-leucine
-
Hanks' Balanced Salt Solution (HBSS)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates
Procedure:
-
Cell Culture: Culture the B⁰AT1-overexpressing cells in appropriate medium until they reach 80-90% confluency in multi-well plates.
-
Preparation of Solutions:
-
Prepare stock solutions of this compound and BCH in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of [¹⁴C]L-leucine in HBSS. The final concentration of L-leucine should be close to its Michaelis-Menten constant (Km) for the transporter to ensure sensitive detection of inhibition.
-
Prepare serial dilutions of this compound and BCH in HBSS.
-
-
Uptake Assay:
-
Wash the cells twice with pre-warmed HBSS.
-
Pre-incubate the cells with the different concentrations of this compound, BCH, or vehicle (containing the same concentration of solvent as the test compounds) for 10-15 minutes at 37°C.
-
Initiate the uptake by adding the [¹⁴C]L-leucine working solution to each well.
-
Incubate for a specific period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold HBSS.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration in each well.
-
Calculate the percentage of L-leucine uptake for each concentration of the inhibitors relative to the vehicle control.
-
Plot the percentage of uptake against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
To ensure the specificity of this compound for the B⁰AT1 transporter, it is crucial to account for the activity of other endogenous L-leucine transporters, such as LAT1.[1][2] This can be achieved by conducting the assay in the presence of specific inhibitors for these other transporters. For instance, JPH203 is a selective inhibitor of LAT1.[1][3]
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for validating the inhibitory effect of this compound on L-leucine uptake.
Caption: Experimental workflow for validating this compound's inhibitory effect.
L-Leucine Uptake Signaling Pathway
L-leucine uptake via the B⁰AT1 transporter is a critical step for subsequent intracellular signaling, particularly the activation of the mTORC1 pathway, which is a central regulator of cell growth and proliferation.
Caption: this compound inhibits L-leucine uptake via the B⁰AT1 transporter.
By following the outlined experimental protocols and utilizing the provided comparative data structure, researchers can effectively validate and characterize the inhibitory activity of this compound on L-leucine uptake, contributing to a deeper understanding of its mechanism of action and potential therapeutic applications.
References
- 1. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cinromide in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Cinromide, an anticonvulsant agent, requires careful consideration for its disposal to mitigate potential environmental and safety risks. This guide provides a comprehensive overview of the recommended procedures for the proper disposal of this compound, grounded in established laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the compound's Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, researchers should handle it with the standard precautions for a potentially hazardous chemical. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. All handling of solid this compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
This compound Disposal Protocol: A Step-by-Step Guide
The disposal of this compound should adhere to the principles of hazardous waste management. Due to its chemical nature as a brominated organic compound, it is not suitable for drain disposal.
Step 1: Waste Identification and Segregation
Properly classify and segregate this compound waste at the point of generation. This includes:
-
Solid this compound Waste: Unused or expired pure this compound, and any lab materials grossly contaminated with solid this compound (e.g., weighing boats, contaminated filter paper).
-
Liquid this compound Waste: Solutions containing this compound, including experimental residues and used solvents.
-
Sharps Waste: Needles, syringes, or other sharp objects contaminated with this compound.
-
Empty Containers: Original containers of this compound.
Step 2: Waste Accumulation and Storage
All this compound waste must be collected in designated, properly labeled hazardous waste containers. These containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][2] The SAA should be a secure location away from general laboratory traffic.
Quantitative Data for Waste Management
| Waste Type | Container Type | Labeling Requirements | Storage Location |
| Solid this compound Waste | Sealable, chemically resistant container (e.g., polyethylene) | "Hazardous Waste," "this compound, Solid," and list of any other components | Designated Satellite Accumulation Area (SAA) |
| Liquid this compound Waste | Leak-proof, chemically compatible container with a secure cap | "Hazardous Waste," "this compound, Liquid," and list of all solvents and their approximate concentrations | Designated Satellite Accumulation Area (SAA) in secondary containment |
| Contaminated Sharps | Puncture-resistant sharps container | "Hazardous Waste," "Sharps," "this compound Contamination" | Designated Satellite Accumulation Area (SAA) |
| Empty this compound Containers | Original container with cap | Deface original label and mark as "Empty" | Designated area for empty container pickup by Environmental Health and Safety (EHS) |
Step 3: Arrange for Professional Disposal
Once the waste container is full or has been in the SAA for the maximum allowed time (as per institutional guidelines, often not exceeding one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2] Do not attempt to treat or dispose of this compound waste through standard laboratory or municipal waste streams.
Experimental Protocols for Waste Neutralization (Hypothetical)
-
Solubilization: Dissolving the this compound waste in a suitable organic solvent.
-
Oxidative Degradation: Treatment with a strong oxidizing agent (e.g., Fenton's reagent, ozonolysis) under controlled conditions to break down the organic structure.
-
Analysis: Testing the treated effluent to confirm the complete destruction of this compound and the absence of hazardous byproducts before any further disposal steps.
This is a generalized example and should not be attempted without expert consultation and a thorough safety review.
This compound Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
Personal protective equipment for handling Cinromide
Personal Protective Equipment (PPE)
When working with Cinromide, a comprehensive approach to personal protection is essential to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile gloves | Disposable nitrile gloves should be worn to protect against incidental contact. For prolonged handling, consider double-gloving or using a more robust chemical-resistant glove. Gloves should be inspected before use and changed immediately upon contamination. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | To protect against splashes, safety glasses are the minimum requirement.[2] Where there is a greater risk of splashing, chemical splash goggles should be worn.[2] For procedures with a significant splash or explosion risk, a face shield should be used in addition to safety glasses or goggles.[1][2] |
| Body Protection | Laboratory coat | A buttoned lab coat should be worn to protect the skin and personal clothing.[1][3] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | All work with this compound powder or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][3] If engineering controls are not sufficient, a NIOSH-approved respirator may be required. |
| Footwear | Closed-toe shoes | Shoes that completely cover the foot are mandatory in a laboratory setting to protect against spills.[2][3] |
Chemical Hazard Information (Inferred)
The following table outlines the potential hazards of this compound, inferred from data on Cinnamamide and α-Bromocinnamaldehyde.
| Hazard | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[4][5] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[4][5][6] |
| Skin Irritation | May cause skin irritation.[5][7] | Avoid contact with skin. Wear protective gloves and clothing. If on skin, wash with plenty of water.[5][7] |
| Eye Irritation | May cause serious eye irritation.[5][7] | Avoid contact with eyes. Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[5][7] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust.[7] | Avoid breathing dust. Use only in a well-ventilated area or fume hood.[6] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation : Before handling this compound, ensure all necessary PPE is readily available and in good condition. Designate a specific work area within a chemical fume hood.
-
Weighing and Solution Preparation :
-
Perform all weighing of solid this compound within the chemical fume hood to minimize inhalation of dust.
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
-
Experimental Use :
-
Conduct all experimental procedures involving this compound within the fume hood.
-
Keep all containers of this compound, whether solid or in solution, sealed when not in use.
-
-
Post-Handling :
-
Thoroughly decontaminate the work area with an appropriate solvent and cleaning agent.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
As a halogenated organic compound, this compound requires special disposal procedures to ensure environmental safety and regulatory compliance.
-
Waste Segregation : All solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste containing this compound must be segregated into a designated "Halogenated Organic Waste" container.[3][8] Do not mix with non-halogenated waste.[8][9]
-
Waste Container Labeling : The waste container must be clearly labeled as "Halogenated Organic Waste" and should list this compound as a component.
-
Storage : Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Final Disposal : Arrange for the disposal of the halogenated waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. scienceready.com.au [scienceready.com.au]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Cinnamamide|MSDS [dcchemicals.com]
- 7. afgsci.com [afgsci.com]
- 8. bucknell.edu [bucknell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
